molecular formula C26H45NO9 B11937711 Benzyl-PEG7-NHBoc

Benzyl-PEG7-NHBoc

Número de catálogo: B11937711
Peso molecular: 515.6 g/mol
Clave InChI: WGQRHFBHRTUZNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Benzyl-PEG7-NHBoc is a heterobifunctional PEG-based linker that is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are an emerging technology in targeted therapy, designed to induce the degradation of disease-causing proteins by recruiting them to the cellular machinery responsible for ubiquitination and proteasomal degradation . This compound features a benzyl group on one end and a tert-butoxycarbonyl (Boc)-protected amine on the other. The Boc protecting group allows for selective deprotection and further conjugation under mild acidic conditions, making it a versatile building block in organic synthesis and bioconjugation . The incorporation of a seven-unit polyethylene glycol (PEG7) spacer provides enhanced solubility and flexibility, which can improve the pharmacokinetic properties and efficacy of the final conjugate . The primary research application of this compound is in the field of cancer research, particularly in the development of novel programmed cell death inducers . It is supplied as a reference compound for research purposes. All products are for Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. The product is typically soluble in solvents like DMSO and should be stored as recommended to maintain stability .

Propiedades

Fórmula molecular

C26H45NO9

Peso molecular

515.6 g/mol

Nombre IUPAC

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C26H45NO9/c1-26(2,3)36-25(28)27-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3,(H,27,28)

Clave InChI

WGQRHFBHRTUZNX-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG7-NHBoc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG7-NHBoc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its application in the synthesis of PROTACs, complete with generalized experimental protocols and workflow diagrams.

Core Concepts: Structure and Physicochemical Properties

This compound, systematically named tert-butyl (2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a benzyl (B1604629) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The seven ethylene (B1197577) glycol units provide a flexible chain, enhancing the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase or a target protein. The benzyl group provides a stable, non-reactive terminus.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Boc-PEG7-alcohol[1]Boc-NH-PEG7-Amine
Molecular Formula C₂₆H₄₅NO₉C₁₉H₃₉NO₉C₂₁H₄₄N₂O₉
Molecular Weight 501.63 g/mol 425.5 g/mol [1]468.6 g/mol
IUPAC Name tert-butyl (2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamatetert-butyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate[1]tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
CAS Number Not available1292268-13-3[1]206265-98-7
Appearance Likely a solid or viscous oil--
Solubility Soluble in organic solvents such as DMF and DMSO--

Application in PROTAC Drug Development

This compound serves as a flexible linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[4]

PEG linkers, such as this compound, are widely used due to their ability to improve the solubility and cell permeability of PROTACs.[5] The length of the PEG chain is a key parameter that is often optimized to achieve maximal degradation of the target protein.[4]

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized protocols for the key steps.

General Workflow for PROTAC Synthesis

The modular nature of PROTACs allows for a convergent synthetic strategy. This generally involves the synthesis of a warhead-linker intermediate and an E3 ligase-linker intermediate, followed by a final coupling step.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_warhead Warhead Arm Synthesis cluster_deprotection Boc Deprotection cluster_final_coupling Final PROTAC Assembly Warhead Warhead (Target Ligand) with reactive handle (e.g., -COOH) Warhead_Linker Warhead-Linker Intermediate (Warhead-PEG7-NHBoc) Warhead->Warhead_Linker Amide Coupling Linker_NHBoc This compound Linker_NHBoc->Warhead_Linker Deprotection Boc Deprotection (TFA/DCM) Warhead_Linker->Deprotection Warhead_Linker_NH2 Warhead-Linker-NH2 Deprotection->Warhead_Linker_NH2 Final_PROTAC Final PROTAC Molecule Warhead_Linker_NH2->Final_PROTAC Amide Coupling E3_Ligand E3 Ligase Ligand with reactive handle (e.g., -COOH) E3_Ligand->Final_PROTAC

Caption: A typical workflow for the design and synthesis of PROTACs using a PEG linker.

Step 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component (either the warhead or the E3 ligase ligand) to the amine of a deprotected PEG linker.

Materials:

  • Component A-COOH (Warhead or E3 Ligase Ligand with a carboxylic acid)

  • Amine-PEG7-Benzyl (Deprotected this compound)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add Amine-PEG7-Benzyl (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Step 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine for subsequent coupling reactions.[6]

Materials:

  • Component A-PEG7-NHBoc (Boc-protected intermediate)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used in the next step without further purification.

Table 2: Representative Quantitative Data for PROTAC Synthesis and Activity [7]

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
PROTAC D PEG8100850.8

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Conclusion

This compound is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, coupled with the advantageous properties of the PEG linker, facilitates the rational design and synthesis of effective PROTACs. The experimental protocols provided herein offer a foundational approach for the utilization of this compound in the development of novel therapeutics. The continued exploration of different linker compositions and lengths will undoubtedly lead to the discovery of next-generation protein degraders with enhanced efficacy and drug-like properties.

References

Benzyl-PEG7-NHBoc: A Technical Guide to its Core Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-NHBoc is a heterobifunctional chemical linker of significant interest in the field of targeted protein degradation (TPD). It belongs to the class of polyethylene (B3416737) glycol (PEG)-based linkers, which are integral components in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive technical overview of the primary application of this compound, focusing on its role as a PROTAC linker, and includes a representative synthesis protocol and conceptual diagrams to illustrate its function.

The structure of this compound features a seven-unit polyethylene glycol (PEG7) chain, which imparts hydrophilicity and flexibility to the linker. One terminus is capped with a benzyl (B1604629) group, while the other contains a Boc-protected amine (NHBoc). This Boc protecting group allows for controlled, sequential conjugation to other molecules during PROTAC synthesis.

Core Application: A Linker for PROTAC Synthesis

The principal application of this compound is as a linker in the construction of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers like this compound are frequently employed to enhance the aqueous solubility and optimize the pharmacokinetic properties of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₆H₄₅NO₉[4]
Molecular Weight 515.64 g/mol [4]
Appearance SolidN/A
Solubility Soluble in DMSO[4]

Experimental Protocols

Step 1: Boc Deprotection of this compound

  • Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • Acid Treatment: Add an excess of an acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane), to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess acid under reduced pressure.

  • Purification: The resulting amine salt can be used directly in the next step or purified if necessary.

Step 2: Conjugation to an E3 Ligase Ligand (Amide Bond Formation)

  • Activation of Carboxylic Acid: If the E3 ligase ligand has a carboxylic acid moiety, activate it using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Coupling Reaction: Add the deprotected Benzyl-PEG7-amine to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction, and purify the product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 3: Conjugation to a Target Protein Ligand

  • Reaction Setup: The purified E3 ligase ligand-linker conjugate is then reacted with the target protein ligand. The specific reaction conditions will depend on the functional groups present on the target protein ligand. For instance, if the target ligand has a suitable functional group for nucleophilic substitution with the benzyl terminus of the linker, this can be performed in the presence of a suitable base.

  • Final Purification: The final PROTAC molecule is purified using preparative HPLC to ensure high purity for biological evaluation.

Visualizing the Role of this compound in PROTAC Function

The following diagrams, generated using the DOT language, illustrate the conceptual framework of PROTAC synthesis and mechanism of action where this compound serves as the linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_Ligand E3 Ligase Ligand Linker Benzyl-PEG7-NH2 (Deprotected Linker) E3_Ligand->Linker Conjugation Step 1 POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand Conjugation Step 2 PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Final Assembly PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC PROTAC (with Benzyl-PEG7 Linker) POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Ubiquitination of POI E3_Ligase->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation Recycling Recycled Amino Acids Degradation->Recycling

References

An In-depth Technical Guide to the Synthesis of Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic protocol for Benzyl-PEG7-NHBoc, a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The following sections detail the synthetic pathway, experimental procedures, and expected quantitative outcomes.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing with the mono-benzylation of heptaethylene glycol. The resulting alcohol is then activated via tosylation, followed by nucleophilic substitution with sodium azide (B81097) to introduce the azide functionality. A subsequent Staudinger reduction converts the azide to a primary amine, which is then protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Synthesis_Pathway HeptaethyleneGlycol Heptaethylene Glycol BenzylPEG7OH Benzyl-PEG7-OH HeptaethyleneGlycol->BenzylPEG7OH Benzyl Bromide, NaH, THF BenzylPEG7OTs Benzyl-PEG7-OTs BenzylPEG7OH->BenzylPEG7OTs TsCl, Et3N, DCM BenzylPEG7N3 Benzyl-PEG7-N3 BenzylPEG7OTs->BenzylPEG7N3 NaN3, DMF BenzylPEG7NH2 Benzyl-PEG7-NH2 BenzylPEG7N3->BenzylPEG7NH2 1. PPh3, THF 2. H2O FinalProduct This compound BenzylPEG7NH2->FinalProduct (Boc)2O, Et3N, DCM

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the synthesis of this compound and its intermediates.

Step 1: Synthesis of Benzyl-PEG7-OH

Methodology:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of heptaethylene glycol (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Benzyl bromide (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of water, and the THF is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane (B109758) (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford Benzyl-PEG7-OH as a colorless oil.

Step 2: Synthesis of Benzyl-PEG7-OTs

Methodology:

  • To a solution of Benzyl-PEG7-OH (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous DCM at 0 °C, p-toluenesulfonyl chloride (1.2 eq.) is added portionwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield Benzyl-PEG7-OTs as a pale yellow oil, which is used in the next step without further purification.

Step 3: Synthesis of Benzyl-PEG7-N3

Methodology:

  • A solution of Benzyl-PEG7-OTs (1.0 eq.) and sodium azide (3.0 eq.) in anhydrous dimethylformamide (DMF) is stirred at 80 °C overnight.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to give Benzyl-PEG7-N3 as a colorless oil.

Step 4: Synthesis of Benzyl-PEG7-NH2

Methodology:

  • To a solution of Benzyl-PEG7-N3 (1.0 eq.) in THF, triphenylphosphine (B44618) (1.2 eq.) is added, and the mixture is stirred at room temperature for 3 hours.

  • Water is then added to the reaction mixture, and stirring is continued for another 48 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford Benzyl-PEG7-NH2 as a colorless oil.[1]

Step 5: Synthesis of this compound

Methodology:

  • To a solution of Benzyl-PEG7-NH2 (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C, a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.2 eq.) in DCM is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound as a colorless oil.

Quantitative Data Summary

The following tables summarize the expected molecular weights, representative reagents, and yields for each step of the synthesis.

Compound Molecular Formula Molecular Weight ( g/mol )
Heptaethylene GlycolC14H30O8326.38
Benzyl-PEG7-OHC21H36O8416.51
Benzyl-PEG7-OTsC28H42O10S570.69
Benzyl-PEG7-N3C21H35N3O7441.52
Benzyl-PEG7-NH2C21H37NO7415.52
This compoundC26H45NO9515.64

Table 1: Molecular properties of intermediates and final product.

Step Starting Material Key Reagents Solvent Typical Yield (%)
1Heptaethylene GlycolBenzyl Bromide, NaHTHF70-80
2Benzyl-PEG7-OHTsCl, Et3NDCM>90
3Benzyl-PEG7-OTsNaN3DMF85-95
4Benzyl-PEG7-N3PPh3, H2OTHF~97[1]
5Benzyl-PEG7-NH2(Boc)2O, Et3NDCM>95

Table 2: Summary of reaction conditions and expected yields.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, outlining the key stages from starting materials to the final purified product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Step 1: Benzylation Step 1: Benzylation Step 2: Tosylation Step 2: Tosylation Step 1: Benzylation->Step 2: Tosylation Step 3: Azidation Step 3: Azidation Step 2: Tosylation->Step 3: Azidation Step 4: Reduction Step 4: Reduction Step 3: Azidation->Step 4: Reduction Step 5: Boc Protection Step 5: Boc Protection Step 4: Reduction->Step 5: Boc Protection Quenching Quenching Step 5: Boc Protection->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: General experimental workflow for each synthetic step.

References

Technical Guide: Benzyl-PEG7-NHBoc as a Heterobifunctional Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Benzyl-PEG7-NHBoc, a widely utilized polyethylene (B3416737) glycol (PEG)-based heterobifunctional linker. It is primarily aimed at researchers, scientists, and professionals in the field of drug development, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a chemical compound featuring a seven-unit polyethylene glycol chain. This structure is flanked by a benzyl (B1604629) group at one end and a Boc-protected amine at the other, rendering it a valuable tool in multi-step chemical syntheses. The key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C26H45NO9[1]
Molecular Weight 500.61 g/mol
Appearance Liquid
Purity ≥95%
Storage Conditions 2-8°C

Role in PROTAC Development

PROTACs are innovative therapeutic agents designed to selectively eliminate target proteins from cells. These chimeric molecules consist of two distinct ligands connected by a flexible linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometric orientation of the two ligands, which in turn affects the stability and efficiency of the ternary complex (Target Protein - PROTAC - E3 Ligase). PEG linkers, such as this compound, are frequently employed due to their ability to enhance the solubility and pharmacokinetic properties of the resulting PROTAC.[3][4]

The this compound linker offers two distinct points of chemical modification. The Boc-protected amine provides a stable yet readily cleavable site for conjugation, while the benzyl group can be modified or serve as a stable terminus.

Experimental Protocols

The use of this compound in PROTAC synthesis typically involves a two-step process: deprotection of the Boc group to reveal a primary amine, followed by conjugation of this amine to a suitable functional group on a target protein ligand or an E3 ligase ligand.

Boc Deprotection of this compound

Objective: To remove the tert-Butoxycarbonyl (Boc) protecting group to yield the free amine, Benzyl-PEG7-NH2.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round bottom flask. A typical concentration is 0.1-0.2 M.

  • To the stirring solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Repeat this wash two to three times.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Benzyl-PEG7-NH2.

Amide Coupling of Benzyl-PEG7-NH2 to a Carboxylic Acid-Containing Ligand

Objective: To conjugate the free amine of the linker to a ligand (e.g., for a target protein) that contains a carboxylic acid functional group.

Materials:

  • Benzyl-PEG7-NH2 (from the previous step)

  • Carboxylic acid-containing ligand

  • (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or a similar peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand in anhydrous DMF.

  • To this solution, add the coupling agent, PyBOP (typically 1.2 equivalents).

  • Add DIPEA to the reaction mixture (typically 2-3 equivalents).

  • Allow the mixture to stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve Benzyl-PEG7-NH2 (typically 1.0-1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of Benzyl-PEG7-NH2 to the activated ligand solution.

  • Let the reaction proceed at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with water and brine to remove DMF and excess reagents.

  • The crude product is then purified, typically by flash column chromatography or preparative HPLC, to yield the final conjugate.

Visualized Workflows and Mechanisms

To better illustrate the role and application of this compound, the following diagrams depict a generalized PROTAC synthesis workflow and the fundamental mechanism of PROTAC action.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product Linker This compound Step1 Boc Deprotection (TFA/DCM) Linker->Step1 1. Ligand1 Target Protein Ligand (with -COOH) Step2 Amide Coupling (PyBOP/DIPEA) Ligand1->Step2 Ligand2 E3 Ligase Ligand Step3 Final Conjugation Ligand2->Step3 3. Intermediate1 Benzyl-PEG7-NH2 Step1->Intermediate1 Intermediate2 Ligand1-Linker Conjugate Step2->Intermediate2 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC Intermediate1->Step2 2. Intermediate2->Step3

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_PROTAC_E3 POI - PROTAC - E3 PROTAC->POI_PROTAC_E3 POI Target Protein (POI) POI->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Ub_POI Polyubiquitinated POI POI_PROTAC_E3->Ub_POI Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

An In-depth Technical Guide to Benzyl-PEG7-NHBoc: A Heterobifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This technical guide provides a comprehensive overview of Benzyl-PEG7-NHBoc, a versatile PEG-based linker increasingly utilized in the synthesis of potent and effective PROTACs. While a specific CAS number for this compound is not consistently reported in public databases, its structure and function are well-understood within the scientific community.

Core Concepts: The Role of this compound in PROTAC Design

This compound is a heterobifunctional linker featuring three key components:

  • A Benzyl (B1604629) (Bn) protecting group: This group caps (B75204) one end of the polyethylene (B3416737) glycol (PEG) chain. The benzyl group is known for its high stability under a wide range of reaction conditions, yet it can be selectively removed under specific conditions, a property known as orthogonal deprotection. This stability is crucial during the multi-step synthesis of a PROTAC molecule, preventing unwanted reactions at this terminus.[1]

  • A seven-unit polyethylene glycol (PEG7) chain: The PEG chain serves as a flexible spacer, influencing the distance and orientation between the POI and the E3 ligase. This is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the final PROTAC molecule.[2][3]

  • A tert-Butoxycarbonyl (Boc) protected amine (NHBoc): The Boc group is a widely used protecting group for amines. It can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through amide bond formation.

Physicochemical Properties and Data Presentation

PropertyExpected Value/CharacteristicSignificance in PROTAC Design
Molecular Formula C26H45NO9Defines the elemental composition and molecular weight.
Molecular Weight ~515.6 g/mol Influences diffusion, cell permeability, and pharmacokinetic properties.
Appearance Colorless to pale yellow oil or solidImportant for quality control and formulation.
Solubility Soluble in organic solvents (e.g., DCM, DMF, DMSO). Limited solubility in water.Critical for reaction conditions and potential for aqueous formulation of the final PROTAC.
logP (calculated) Varies depending on the calculation method, but expected to be moderately lipophilic.Impacts cell membrane permeability and potential for off-target effects.
Hydrogen Bond Donors 1 (after Boc deprotection)Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 9Influences solubility and interactions with biological targets.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a stepwise approach. The following are generalized experimental protocols.

Protocol 1: Deprotection of the Boc Group and Amide Coupling

This protocol describes the removal of the Boc protecting group from this compound and subsequent coupling to a carboxylic acid-containing ligand (either for the POI or E3 ligase).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ligand-COOH (POI or E3 ligase ligand with a carboxylic acid)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting Benzyl-PEG7-NH2 is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected Benzyl-PEG7-NH2 (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the product can be purified by preparative HPLC.

Protocol 2: Deprotection of the Benzyl Group and Subsequent Functionalization

This protocol outlines the removal of the benzyl protecting group to reveal a hydroxyl group, which can be further functionalized.

Materials:

  • Benzyl-PEG7-Ligand conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the Benzyl-PEG7-Ligand conjugate in methanol or ethanol.

  • Add a catalytic amount of Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG7-Ligand conjugate.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 binds POI Protein of Interest (POI) POI->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Ub Ubiquitin polyUb_POI Poly-ubiquitinated POI Ub->polyUb_POI transfers Proteasome Proteasome polyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_Synthesis_Workflow cluster_reagents Key Reagents start Start Materials linker This compound start->linker ligand1 POI Ligand-COOH start->ligand1 ligand2 E3 Ligase Ligand-NH2 start->ligand2 step1 Boc Deprotection of Linker (TFA, DCM) linker->step1 step2 Amide Coupling (HATU, DIPEA, DMF) ligand1->step2 step5 Final Coupling with E3 Ligand ligand2->step5 step1->step2 intermediate1 Benzyl-PEG7-NH-Ligand(POI) step2->intermediate1 step3 Benzyl Deprotection (H2, Pd/C) intermediate1->step3 intermediate2 HO-PEG7-NH-Ligand(POI) step3->intermediate2 step4 Activation of Hydroxyl Group (e.g., Mesylation) intermediate2->step4 step4->step5 final_product Final PROTAC Molecule step5->final_product

References

Solubility of Benzyl-PEG7-NHBoc in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG7-NHBoc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug modalities. Understanding the solubility of this linker is critical for its effective handling, reaction optimization, purification, and formulation. This document consolidates available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and presents logical workflows for solubility assessment.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₄₅NO₉N/A
Molecular Weight 515.64 g/mol N/A
Appearance White to off-white solid or viscous liquidGeneral observation for similar compounds
Key Structural Features Benzyl (B1604629) group (hydrophobic), PEG7 linker (hydrophilic, flexible), Boc-protected amine (lipophilic)N/A

The amphiphilic nature of this compound, arising from its distinct hydrophobic (benzyl, Boc) and hydrophilic (PEG) regions, dictates its solubility in a range of organic solvents. The polyethylene (B3416737) glycol (PEG) chain, in particular, enhances water solubility and can improve the pharmacokinetic properties of resulting conjugates.[1][2]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on data for the compound itself and structurally similar molecules, a predictive solubility profile can be constructed.

Solvent ClassSolventKnown/Predicted SolubilityRationale & Remarks
Polar Aprotic Dimethyl Sulfoxide (DMSO)10 mM A known quantitative data point. A structurally similar compound, Benzyl-PEG2-CH2-Boc, is soluble at ≥ 50 mg/mL in DMSO.[3] Generally, PEGylated compounds exhibit good solubility in DMSO.[2]
N,N-Dimethylformamide (DMF)SolublePEG derivatives are generally soluble in DMF.[2]
Acetonitrile (ACN)Moderately SolubleThe polarity is suitable for solvating the PEG chain, though the hydrophobic groups may limit high solubility.
Chlorinated Dichloromethane (DCM)SolubleChlorinated solvents are effective at dissolving a wide range of organic compounds with moderate polarity. PEG derivatives are typically soluble in DCM.[2]
Chloroform (B151607)SolubleSimilar to DCM, chloroform is a good solvent for many PEGylated molecules.[2]
Ethers Tetrahydrofuran (THF)Moderately SolubleEthers can solvate the molecule, but the polarity may not be optimal for high solubility of the PEG chain.
Diethyl EtherSparingly Soluble to InsolubleThe low polarity of diethyl ether is generally insufficient to effectively solvate the polar PEG chain. PEG compounds are often insoluble in ether.[2]
Alcohols MethanolModerately SolubleAlcohols can act as hydrogen bond donors and acceptors, but solubility may be limited by the non-polar benzyl and Boc groups.
EthanolModerately to Sparingly SolubleSolubility is expected to decrease with increasing alcohol chain length due to a decrease in polarity.
Aromatic Toluene (B28343)Sparingly SolubleWhile π-π stacking between the benzyl group and toluene is favorable, the polarity of the PEG chain limits solubility. Heating may improve solubility.[2]
Non-polar Aliphatic Hexanes, HeptaneInsolubleThe significant polarity of the PEG chain and the carbamate (B1207046) group prevents dissolution in non-polar aliphatic solvents.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

For precise quantitative solubility data in a specific solvent system, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis).

  • Quantification:

    • Gravimetric Analysis:

      • Evaporate the solvent from the pre-weighed vial containing the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

      • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.

      • Weigh the vial containing the dried solute.

      • The difference between the final and initial vial weights gives the mass of the dissolved this compound.

      • Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

    • HPLC Analysis:

      • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

      • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample solution into the HPLC system.

      • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Visualization of Workflows

The following diagrams illustrate key logical and experimental workflows related to the solubility of this compound.

G Solubility Assessment Workflow start Start: Need Solubility Data for This compound lit_search Literature Search for Quantitative Data start->lit_search data_found Quantitative Data Found? lit_search->data_found qual_search Search for Qualitative Data & Structurally Similar Compounds data_found->qual_search No report Report Quantitative Solubility Data data_found->report Yes predict Predict Solubility Profile qual_search->predict experimental Experimental Determination (Shake-Flask Method) predict->experimental protocol Define Experimental Protocol experimental->protocol execute Execute Experiment protocol->execute analyze Analyze Results (HPLC or Gravimetric) execute->analyze analyze->report

Caption: Workflow for assessing the solubility of this compound.

G Shake-Flask Method Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_solute Weigh Excess Solute prep_solvent Add Known Volume of Solvent prep_solute->prep_solvent seal Seal Vial prep_solvent->seal agitate Agitate at Constant Temp (24-48 hours) seal->agitate settle Allow Solids to Settle agitate->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant sample->filter quantify Quantify Solute (HPLC or Gravimetric) filter->quantify result Calculate Solubility (e.g., mg/mL, mol/L) quantify->result

Caption: Experimental workflow for the shake-flask solubility method.

References

Commercial Availability and Technical Guide for Benzyl-PEG7-NHBoc in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG7-NHBoc, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in targeted protein degradation studies.

Introduction to this compound as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as modulating the physicochemical properties of the entire molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance their aqueous solubility and provide optimal spacing between the two ligands.

This compound is a monodisperse PEG linker featuring a benzyl (B1604629) ether at one terminus and a Boc-protected amine at the other. The benzyl group provides a handle for further chemical modification, while the Boc-protected amine allows for subsequent coupling reactions after a straightforward deprotection step. The seven ethylene (B1197577) glycol units offer a flexible and hydrophilic spacer, making it a valuable building block in the construction of effective PROTACs.

Commercial Availability and Properties

This compound is commercially available from several chemical suppliers. The following table summarizes the key quantitative data for this compound from various vendors to facilitate easy comparison.

PropertyMedchemExpress (HY-132021)Immunomart (HY-132021)AmbeedBroadPharmBiopharma PEG
Molecular Formula C₂₆H₄₅NO₉C₂₆H₄₅NO₉C₂₅H₄₃NO₉--
Molecular Weight 515.64 g/mol 515.64 g/mol 501.61 g/mol --
Purity >98%--≥98%≥95%
Appearance Solid----
Solubility 10 mM in DMSO[1]10 mM in DMSO[1]---
Storage Conditions -20°C, 3 years; 4°C, 2 yearsRoom temperature---20°C

Note: Data may vary between batches and suppliers. It is recommended to consult the certificate of analysis provided by the supplier for the most accurate information.

Experimental Protocols

This section provides detailed methodologies for the utilization of this compound in the synthesis of a PROTAC molecule.

Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed to allow for subsequent coupling reactions. A common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete consumption of the starting material. The deprotected product will be more polar than the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting crude product, Benzyl-PEG7-NH₂, will be the TFA salt. For many subsequent reactions, this salt can be used directly.

  • If the free amine is required, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the TFA. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Synthesis of a PROTAC using Benzyl-PEG7-NH₂ (Amide Coupling)

This protocol describes a general procedure for coupling the deprotected Benzyl-PEG7-NH₂ with a carboxylic acid-functionalized E3 ligase ligand, followed by modification of the benzyl ether and coupling to a target protein ligand.

Part 1: Coupling of Benzyl-PEG7-NH₂ with an E3 Ligase Ligand

Materials:

  • Benzyl-PEG7-NH₂ (from section 3.1)

  • E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen or argon atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Benzyl-PEG7-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 Ligand-PEG7-Benzyl intermediate.

Part 2: Functionalization of the Benzyl Ether and Final Coupling

The benzyl ether can be debenzylated to a primary alcohol and then further functionalized for coupling to the target protein ligand. For example, the alcohol can be converted to a carboxylic acid.

(A) Debenzylation:

  • Dissolve the E3 Ligand-PEG7-Benzyl intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the alcohol intermediate.

(B) Oxidation to Carboxylic Acid (Jones Oxidation or TEMPO-mediated oxidation are common methods):

  • Dissolve the alcohol intermediate in a suitable solvent (e.g., acetone (B3395972) for Jones oxidation).

  • Add the oxidizing agent (e.g., Jones reagent) dropwise at 0°C.

  • Stir the reaction until completion.

  • Quench the reaction and work up accordingly to isolate the carboxylic acid intermediate.

(C) Final Amide Coupling to the Target Protein Ligand:

  • Follow the amide coupling procedure described in Part 1 to couple the newly formed carboxylic acid with an amine-functionalized target protein ligand.

  • Purify the final PROTAC molecule using preparative HPLC.

Visualizations

Targeted Protein Degradation Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC molecule in inducing the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., Kinase, Transcription Factor) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines the key steps in the synthesis of a PROTAC molecule using this compound as the linker.

PROTAC_Synthesis_Workflow arrow arrow Start This compound BocDeprotection Boc Deprotection (TFA, DCM) Start->BocDeprotection DeprotectedLinker Benzyl-PEG7-NH2 BocDeprotection->DeprotectedLinker AmideCoupling1 Amide Coupling 1 (HATU, DIPEA, DMF) DeprotectedLinker->AmideCoupling1 E3LigandCOOH E3 Ligase Ligand (with -COOH) E3LigandCOOH->AmideCoupling1 Intermediate1 E3 Ligand-PEG7-Benzyl AmideCoupling1->Intermediate1 Debenzylation Debenzylation (H2, Pd/C) Intermediate1->Debenzylation AlcoholIntermediate E3 Ligand-PEG7-OH Debenzylation->AlcoholIntermediate Oxidation Oxidation (e.g., Jones Oxidation) AlcoholIntermediate->Oxidation AcidIntermediate E3 Ligand-PEG7-COOH Oxidation->AcidIntermediate AmideCoupling2 Amide Coupling 2 (HATU, DIPEA, DMF) AcidIntermediate->AmideCoupling2 TargetLigandNH2 Target Protein Ligand (with -NH2) TargetLigandNH2->AmideCoupling2 CrudePROTAC Crude PROTAC AmideCoupling2->CrudePROTAC Purification Purification (Preparative HPLC) CrudePROTAC->Purification FinalPROTAC Final PROTAC Purification->FinalPROTAC

Caption: Synthetic workflow for a PROTAC using this compound.

References

The Strategic Imperative of Benzyl-PEG7-NHBoc in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This in-depth technical guide focuses on the role and mechanism of action of a specific and widely utilized linker, Benzyl-PEG7-NHBoc, in the context of PROTAC design. We will explore its impact on the physicochemical properties, ternary complex formation, and overall degradation efficiency of PROTACs. This guide will provide a comprehensive overview of the underlying principles, experimental methodologies, and signaling pathways relevant to the application of this linker in drug discovery and development.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC efficacy.[2] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

The linker is not merely a passive spacer but plays a crucial role in several aspects of PROTAC function:

  • Solubility and Cell Permeability: The linker's chemical composition significantly influences the overall physicochemical properties of the PROTAC, affecting its solubility and ability to cross cell membranes.[2]

  • Ternary Complex Formation: The length, flexibility, and geometry of the linker are critical for the productive formation of the ternary complex, ensuring the appropriate orientation of the POI and E3 ligase for efficient ubiquitination.[2]

  • Selectivity and Potency: The linker can influence the selectivity of the PROTAC for its target protein and contribute to the overall potency of degradation.

This compound: A Multifunctional Linker

This compound is a commercially available, monodisperse polyethylene (B3416737) glycol (PEG)-based linker that incorporates several key features beneficial for PROTAC design. Let's break down its components to understand its mechanism of action:

  • Polyethylene Glycol (PEG)7: The core of the linker is a seven-unit PEG chain. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the often-lipophilic PROTAC molecule.[4] The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex. The length of the PEG linker is a critical parameter, with the optimal length varying depending on the specific target protein and E3 ligase. While specific data for a PEG7 linker is not extensively published, studies on other PEG linker lengths demonstrate a clear length-dependent effect on degradation efficacy.[5]

  • Benzyl (B1604629) Group: The inclusion of a benzyl group can serve multiple purposes. It can introduce a degree of rigidity into the otherwise flexible PEG chain, which can be advantageous for optimizing the geometry of the ternary complex.[6] More specifically, the aromatic ring of the benzyl group can participate in non-covalent interactions, such as π-π stacking, with amino acid residues on the surface of the E3 ligase or the target protein. For instance, a benzyl group has been shown to engage in a pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase, thereby stabilizing the ternary complex.[6]

  • NHBoc (tert-Butyloxycarbonyl protected amine): The Boc protecting group on the terminal amine is a crucial feature for synthetic chemistry. It allows for the controlled and sequential attachment of the linker to the other components of the PROTAC. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the free amine, which can then be coupled to the desired ligand.[7]

Mechanism of Action in PROTACs

The this compound linker contributes to the overall mechanism of action of a PROTAC in the following ways:

  • Enhanced Physicochemical Properties: The hydrophilic nature of the PEG7 chain can improve the solubility of the PROTAC, which is often a challenge for these relatively large molecules. This improved solubility can enhance bioavailability and cell permeability.

  • Facilitation of Ternary Complex Formation: The length and flexibility of the PEG7 chain provide the necessary reach and conformational freedom for the two ligands to simultaneously bind to the target protein and the E3 ligase.

  • Stabilization of the Ternary Complex: The benzyl group can provide a point of interaction with either the E3 ligase or the target protein, as exemplified by the pi-stacking interaction with VHL.[6] This additional interaction can increase the stability of the ternary complex, leading to more efficient ubiquitination.

Quantitative Data

Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαPEG4>1000~20[5]
ERαPEG8100-1000~60[5]
ERαPEG1210-100>80[5]
ERαPEG16<10>90[5]
TBK1PEG/Alkyl12>1000<20[5]
TBK1PEG/Alkyl16100-1000~50[5]
TBK1PEG/Alkyl2010-100>90[5]
TBK1PEG/Alkyl24<10>95[5]

Note: DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed. Lower DC50 and higher Dmax values indicate a more potent PROTAC. The optimal linker length is target-dependent.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs using a Boc-protected linker like this compound.

Solid-Phase Synthesis of a PROTAC

This protocol describes a general strategy for the solid-phase synthesis of a PROTAC, which can be adapted for this compound.

Workflow Diagram:

G cluster_synthesis Solid-Phase PROTAC Synthesis Resin Solid Support Resin Ligand1 Immobilize E3 Ligase or POI Ligand Resin->Ligand1 Deprotection1 Fmoc Deprotection (if applicable) Ligand1->Deprotection1 Linker_Coupling Couple this compound Deprotection1->Linker_Coupling Boc_Deprotection Boc Deprotection (e.g., TFA) Linker_Coupling->Boc_Deprotection Ligand2_Coupling Couple Second Ligand Boc_Deprotection->Ligand2_Coupling Cleavage Cleave PROTAC from Resin Ligand2_Coupling->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for solid-phase PROTAC synthesis.

Methodology:

  • Immobilization of the First Ligand: The E3 ligase ligand or the POI ligand, containing a suitable functional group (e.g., a carboxylic acid), is coupled to a solid support resin (e.g., Rink amide resin).

  • Fmoc-Deprotection (if applicable): If the immobilized ligand has an Fmoc-protected amine, it is deprotected using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

  • Linker Coupling: The this compound linker is activated (e.g., using HATU/DIPEA) and coupled to the free amine on the resin-bound ligand.

  • Boc-Deprotection: The Boc protecting group on the linker is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Coupling of the Second Ligand: The second ligand (POI or E3 ligase ligand), containing a carboxylic acid, is activated and coupled to the newly deprotected amine on the linker.

  • Cleavage from Resin: The completed PROTAC is cleaved from the solid support using a strong acid cocktail (e.g., TFA/triisopropylsilane/water).

  • Purification: The crude PROTAC is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Western Blot Analysis of Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Workflow Diagram:

G cluster_western_blot Western Blot Workflow Cell_Culture Cell Culture and PROTAC Treatment Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Quantification Detection->Analysis

Caption: Standard workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Quantify the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Signaling Pathways

PROTACs that utilize PEGylated linkers can be designed to target key proteins in a multitude of signaling pathways implicated in various diseases. The degradation of these target proteins can lead to the downstream modulation of these pathways.

Example Signaling Pathway: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. A PROTAC designed to degrade a key component of this pathway, such as mTOR, would be expected to inhibit downstream signaling.

G cluster_pathway Simplified PI3K/AKT/mTOR Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proteasome Proteasome Degradation mTORC1->Proteasome Ubiquitination & Degradation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits inhibitor of PROTAC mTOR PROTAC PROTAC->mTORC1 Binds E3 E3 Ligase PROTAC->E3 Recruits E3->mTORC1

Caption: PROTAC-mediated degradation of mTOR disrupts the PI3K/AKT/mTOR signaling pathway.

Conclusion

The this compound linker is a versatile and powerful tool in the design of effective PROTACs. Its PEG component enhances solubility and provides the necessary flexibility for ternary complex formation, while the benzyl group can contribute to the stability of this complex through specific interactions. The Boc-protected amine allows for a controlled and efficient synthetic strategy. A thorough understanding of the role of each component of this linker, coupled with systematic experimental evaluation, is essential for the rational design of novel and potent protein degraders. Future work will likely focus on further elucidating the precise structural and conformational effects of such linkers on ternary complex formation to enable more predictive and successful PROTAC design.

References

The Pivotal Role of the PEG7 Linker in PROTAC Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the overall efficacy and drug-like properties of a PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly those of a defined length like PEG7, have garnered significant attention for their ability to favorably modulate PROTAC characteristics. This guide delves into the multifaceted role of the PEG7 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Influence of the PEG7 Linker on PROTAC Properties

The choice of linker is a crucial determinant of a PROTAC's biological activity. The length, rigidity, and composition of the linker all contribute to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.

A PEG7 linker, with its seven ethylene (B1197577) glycol units, offers a balance of flexibility and defined length. This flexibility can be advantageous in allowing the PROTAC to adopt multiple conformations, thereby facilitating the optimal orientation of the target protein and the E3 ligase for efficient ubiquitin transfer. Furthermore, the hydrophilic nature of the PEG linker can significantly enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, a critical factor for both in vitro assays and in vivo bioavailability.

The length of the PEG linker has been shown to have a profound impact on the efficacy of PROTACs. Studies have demonstrated that both excessively short and excessively long linkers can be detrimental to PROTAC activity. A linker that is too short may sterically hinder the formation of the ternary complex, while a linker that is too long may lead to unproductive binding modes and an increase in the "hook effect," where high concentrations of the PROTAC can inhibit its own activity by forming binary complexes instead of the desired ternary complex. The PEG7 length often represents a "sweet spot" in this optimization process.

Quantitative Data on PEG Linker-Containing PROTACs

The following tables summarize quantitative data from various studies, highlighting the impact of the PEG7 linker on PROTAC performance metrics such as degradation potency (DC50) and maximum degradation (Dmax).

PROTACTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell LineReference
ARV-110 Androgen ReceptorVHLPEG-based~1>95VCaP
dTAG-13 FKBP12CRBNPEG-based1>90HEK293T
Compound 1 BRD4VHLPEG71.8~98RS4;11
Compound 2 BRD4VHLPEG54.7~95RS4;11
Compound 3 BRD4VHLPEG93.1~96RS4;11

This table presents hypothetical data for illustrative purposes, based on trends observed in the literature. Actual values would be specific to the particular PROTAC and experimental conditions.

Detailed Experimental Protocols

The characterization of PROTACs involves a series of key experiments to determine their efficacy, selectivity, and mechanism of action. Below are detailed protocols for some of the most common assays.

Western Blotting for Target Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control, such as β-actin or GAPDH, should be used to normalize the data.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the PROTAC on cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Measurement and Analysis: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G magnetic beads, overnight at 4°C with gentle rotation.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase, and a negative control. The presence of both the target protein and the E3 ligase in the immunoprecipitate confirms the formation of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are invaluable tools for understanding the complex biological processes and experimental procedures involved in PROTAC research. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action of a PROTAC molecule.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis and Characterization cell_culture Cell Line Selection and Culture start->cell_culture treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->treatment western_blot Western Blot for Target Degradation (DC50, Dmax) treatment->western_blot viability_assay Cell Viability Assay (IC50) treatment->viability_assay ternary_complex_assay Ternary Complex Formation Assay (Co-IP, SPR, etc.) treatment->ternary_complex_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis ternary_complex_assay->data_analysis conclusion Conclusion on PROTAC Efficacy and Safety data_analysis->conclusion

Caption: A typical experimental workflow for evaluating a PROTAC.

AR_Signaling_Pathway cluster_pathway Androgen Receptor Signaling Pathway and PROTAC Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Degradation AR Degradation AR->Degradation ARE Androgen Response Element (DNA) AR_Androgen->ARE Binds to Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Promotes Cell_Growth Prostate Cancer Cell Growth & Proliferation Gene_Expression->Cell_Growth Leads to PROTAC AR PROTAC PROTAC->AR Induces Degradation->Cell_Growth Inhibits

Caption: Simplified androgen receptor signaling pathway and the point of intervention by an AR-targeting PROTAC.

Conclusion

The linker is a critical component in the design of effective and drug-like PROTACs. The PEG7 linker, in particular, offers a compelling combination of properties, including a defined length, flexibility, and hydrophilicity, that can be harnessed to optimize PROTAC performance. By carefully considering the role of the linker and employing a robust suite of experimental assays, researchers can unlock the full therapeutic potential of this exciting new class of drugs. The data, protocols, and visualizations provided in this guide serve as a valuable resource for scientists and drug development professionals working at the forefront of targeted protein degradation.

The Chemistry of the Boc Protecting Group in Benzyl-PEG7-NHBoc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development.[1][2] Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under mildly acidic conditions.[3] This guide provides a comprehensive overview of the core chemistry of the Boc protecting group as it pertains to Benzyl-PEG7-NHBoc, a heterobifunctional linker increasingly utilized in the synthesis of complex biomolecules and targeted drug delivery systems.[4]

The Role and Significance of the Boc Group in this compound

This compound is a molecule designed with distinct functionalities at each terminus. The benzyl (B1604629) group offers a stable, non-reactive terminus, while the Boc-protected amine provides a latent reactive site. The polyethylene (B3416737) glycol (PEG) linker, with its seven ethylene (B1197577) glycol units, imparts increased hydrophilicity and biocompatibility to the parent molecule.

The primary role of the Boc group in this context is to mask the primary amine, preventing it from participating in undesired side reactions during the synthesis and modification of other parts of a molecule.[5][6] This protection strategy allows for the selective functionalization of a substrate with the Benzyl-PEG7 moiety, with the amine group being deprotected at a later, strategic point in the synthetic route to enable subsequent conjugation to proteins, peptides, or other small molecules.[1]

The Chemistry of Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[7] The most common and effective reagent for this transformation is trifluoroacetic acid (TFA), often used in a solution with a chlorinated solvent like dichloromethane (B109758) (DCM).[1][8] Other acidic systems, such as hydrochloric acid (HCl) in dioxane, can also be employed.[9][10]

The mechanism of acid-catalyzed Boc deprotection proceeds through the following key steps:[11][12]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[3][11]

  • Formation of a Carbamic Acid and a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a carbamic acid and a highly stable tert-butyl cation.[11]

  • Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas.[11]

  • Formation of the Free Amine: This decarboxylation yields the free primary amine.[11] Under the acidic reaction conditions, the newly formed amine is protonated, typically resulting in the formation of a salt (e.g., a TFA salt).[11]

The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic residues in the substrate. To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture.[13]

Quantitative Data for Boc Deprotection

Table 1: General Reaction Conditions for Boc Deprotection with TFA

ParameterValueReference(s)
TFA Concentration25-50% in Dichloromethane (DCM)[1]
TemperatureRoom Temperature (20-25 °C)[1]
Reaction Time30 minutes - 2 hours[1]
Equivalents of TFA5 - 10 equivalents (or used as a solvent mixture)[1]

Table 2: Troubleshooting Common Boc Deprotection Issues

IssuePotential CauseSuggested SolutionReference(s)
Incomplete DeprotectionInsufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[9]
Inadequate reaction time or temperature.Extend the reaction time and monitor progress. Gentle heating may be considered.[9]
Steric hindrance from the PEG chain.Increase reaction time or consider a stronger acid system like 4M HCl in dioxane.[9]
Observation of Side ProductsAlkylation by the tert-butyl cation.Add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture.[9]

Experimental Protocols

The following are detailed protocols for the deprotection of the Boc group from this compound and the subsequent monitoring of the reaction.

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is a widely applicable method for the deprotection of Boc-protected amines.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add TFA to a final concentration of 25-50% (v/v).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The residue will be the amine as its TFA salt.

  • Optional Basic Work-up (to obtain the free amine):

    • Dissolve the crude residue in DCM.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the free amine, Benzyl-PEG7-NH₂.

Protocol 2: Monitoring Boc Deprotection

It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group without unnecessary exposure to strong acid.[1]

Method 1: Thin Layer Chromatography (TLC)

  • Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material (this compound).

  • Elute the plate with an appropriate solvent system (e.g., a mixture of DCM and methanol).

  • The product, the free amine (Benzyl-PEG7-NH₂), will be more polar and thus have a lower Rf value than the Boc-protected starting material.

  • Visualize the spots using a suitable stain, such as ninhydrin (B49086) for primary amines, or under UV light if the compound is UV-active.[1]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Dilute a small aliquot of the reaction mixture.

  • Inject the diluted sample into the LC-MS system.

  • Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass corresponding to the deprotected product.[1]

Visualizations

The following diagrams illustrate the key chemical structures and workflows described in this guide.

Caption: Chemical Structure of this compound.

start This compound protonation Protonation of Carbonyl Oxygen start->protonation fragmentation Fragmentation protonation->fragmentation decarboxylation Decarboxylation fragmentation->decarboxylation byproduct1 Tert-butyl Cation fragmentation->byproduct1 product Benzyl-PEG7-NH3+ (TFA Salt) decarboxylation->product byproduct2 CO2 decarboxylation->byproduct2 reagent TFA (Trifluoroacetic Acid) reagent->protonation

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

dissolve Dissolve this compound in DCM add_tfa Add TFA (25-50%) dissolve->add_tfa react Stir at Room Temperature (0.5-2h) add_tfa->react monitor Monitor by TLC or LC-MS react->monitor monitor->react Incomplete workup Solvent Removal & Optional Basic Work-up monitor->workup Reaction Complete product Benzyl-PEG7-NH2 workup->product

Caption: Experimental Workflow for Boc Deprotection.

References

In-Depth Technical Guide: Spectral Data of Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Benzyl-PEG7-NHBoc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization of this compound.

Core Data Presentation

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of spectral data for structurally related compounds containing benzyl, polyethylene (B3416737) glycol (PEG), and N-tert-butyloxycarbonyl (NHBoc) moieties.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.25m5HAr-H
~5.10s1HNH -Boc
4.50s2HAr-CH₂ -O
~3.64s24H-O-CH₂ -CH₂ -O- (PEG chain)
~3.55t2H-CH₂ -NHBoc
~3.30q2H-O-CH₂ -CH₂-NHBoc
1.45s9H-C(CH₃ )₃

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~156.0C =O (Boc)
~138.0Ar-C (quaternary)
~128.5Ar-C H
~127.8Ar-C H
~127.7Ar-C H
~79.0-C (CH₃)₃
~73.2Ar-C H₂-O
~70.5-O-C H₂-C H₂-O- (PEG chain)
~70.0-O-C H₂-CH₂-NHBoc
~40.5-CH₂-C H₂-NHBoc
~28.4-C(C H₃)₃

Predicted for a solution in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data
Ion[M+H]⁺[M+Na]⁺[M+K]⁺
Predicted m/z 516.33538.31554.28

Calculated for the molecular formula C₂₆H₄₅NO₉. The values represent the expected monoisotopic masses.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a clean 5 mm NMR tube.

    • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Instrument Setup and Data Acquisition :

    • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, the spectral width is set to approximately 12 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. The spectral width is set to approximately 220 ppm. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to the solution to promote the formation of specific adducts ([M+H]⁺ or [M+Na]⁺).

  • Instrument Setup and Data Acquisition :

    • Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

    • The instrument is operated in positive ion mode.

    • The mass range is set to scan a region that includes the expected molecular weights of the parent ion and its common adducts.

    • The source parameters (e.g., spray voltage, capillary temperature) are optimized to achieve a stable and intense signal.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start Starting Materials (Benzyl-PEG7-OH & Boc-NH-linker) reaction Coupling Reaction start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms Mass Spectrometry (ESI-MS) ms->data_analysis final_product Final Product for Use data_analysis->final_product product->nmr product->ms

Caption: Workflow for the synthesis and characterization of this compound.

Introduction: The Central Role of the Linker in PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2]

Upon entering a cell, a PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a key ternary complex.[] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, after which the PROTAC is released to initiate another degradation cycle.[1] This catalytic mode of action allows PROTACs to be effective at substoichiometric concentrations.[1]

While the two ligands determine the binding specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, actively influencing the stability of the ternary complex, the molecule's physicochemical properties, and its pharmacokinetic profile.[4][5] The linker's length, chemical composition, rigidity, and attachment points all have a profound impact on the efficacy and selectivity of the final molecule.[4][6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Classification and Properties of PROTAC Linkers

PROTAC linkers are generally categorized based on their flexibility and chemical composition. The choice of linker type is a critical decision in the design process, impacting everything from synthetic feasibility to biological activity.

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.[1]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths. While synthetically accessible, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[6][7]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are significantly more hydrophilic than alkyl chains.[6] The incorporation of PEG motifs can improve a PROTAC's solubility and cell permeability.[8] Statistics show that approximately 54% of reported PROTACs utilize PEG-based linkers.[6][8]

Advantages:

  • Synthetically accessible and easy to modify.[1]

  • High conformational flexibility can increase the probability of forming a productive ternary complex.[1]

Disadvantages:

  • High flexibility can lead to a significant entropic penalty upon binding, potentially reducing ternary complex stability.[1]

  • Can contribute to poor physicochemical properties, such as a high number of rotatable bonds, which can negatively impact oral bioavailability.[1]

Rigid Linkers

Rigid linkers incorporate cyclic structures to introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation.[6]

  • Cyclic Structures: These include piperazine, piperidine, and cyclohexane (B81311) fragments, which add rigidity while potentially enhancing water solubility and metabolic stability.[7]

  • Aromatic Rings: Phenyl rings provide planarity and can participate in non-covalent interactions, such as π-π stacking, which may help stabilize the ternary complex.[7]

  • "Clickable" Linkers: The copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a popular method for PROTAC synthesis.[6] The resulting triazole ring is metabolically stable and is considered a rigid linker component.[]

Advantages:

  • Can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of binding.[1]

  • May improve selectivity by disfavoring off-target ternary complex formation.[1]

  • Can lead to improved metabolic stability and pharmacokinetic properties.[6]

Disadvantages:

  • Often more synthetically challenging to prepare.[1]

  • The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[1]

Linker_Properties cluster_linker Linker Properties cluster_outcomes Biological & PK Outcomes Length Length Ternary_Complex Ternary Complex Stability & Cooperativity Length->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Length->Efficacy Composition Composition (e.g., PEG, Alkyl) Permeability Cell Permeability & Solubility Composition->Permeability PK Pharmacokinetics (DMPK) Composition->PK Rigidity Rigidity (Flexible vs. Rigid) Rigidity->Ternary_Complex Rigidity->Efficacy Ternary_Complex->Efficacy Permeability->Efficacy Permeability->PK Experimental_Workflow cluster_invitro In Vitro & Biophysical Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (Vary Linker) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC, BLI) Synthesis->Biophysical Degradation_Assay Western Blot (Determine DC50, Dmax) Synthesis->Degradation_Assay Ternary_Complex Confirm Ternary Complex Formation Biophysical->Ternary_Complex Optimization Lead Optimization Ternary_Complex->Optimization Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) Degradation_Assay->Cell_Viability Proteomics Global Proteomics (Assess Selectivity) Cell_Viability->Proteomics Proteomics->Optimization Optimization->Design Iterate Animal_Model Animal Models (e.g., Xenograft) Optimization->Animal_Model Advance Lead PKPD PK/PD Studies Animal_Model->PKPD

References

Benzyl-PEG7-NHBoc: A Technical Guide to Safety and Handling for Research and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzyl-PEG7-NHBoc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a polyethylene (B3416737) glycol (PEG)-based linker, it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins of interest. This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with this compound to support its effective and safe use in research and drug development.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₂₆H₄₅NO₉MedChemExpress[1][2]
Molecular Weight 515.64 g/mol MedChemExpress[1][2]
Appearance White to off-white solid or viscous liquidInferred from similar PEG compounds
Solubility 10 mM in DMSOImmunomart, Gentaur[3][4]
Melting Point Not Determined (Expected to be low)N/A
Boiling Point Not DeterminedN/A
Density ~1.1 g/cm³ (Estimated)Based on similar PEG compounds[5][6][7][8]

Table 2: Hazard Identification and Safety Precautions (Inferred)

Hazard CategoryDescription and Precautionary Statements
Health Hazards Not classified as hazardous. May cause mild skin or eye irritation upon direct contact. Avoid inhalation of dust or vapors.
Fire Hazards Not considered a fire hazard. Use standard extinguishing media such as water spray, carbon dioxide, or dry chemical.
Personal Protective Equipment (PPE) Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Handling Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep container tightly sealed.

Experimental Protocols

The primary application of this compound is in the multi-step synthesis of PROTACs. The following are generalized protocols for the two key reaction steps involving this linker.

Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which is then available for coupling to a carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine (Benzyl-PEG7-NH₂).

Amide Coupling with Deprotected Benzyl-PEG7-NH₂

This protocol describes the formation of an amide bond between the newly generated free amine of the PEG linker and a carboxylic acid-containing molecule (e.g., a target protein ligand or an E3 ligase ligand).

Materials:

  • Deprotected Benzyl-PEG7-NH₂

  • Carboxylic acid-functionalized molecule (1.0 equivalent)

  • HATU (1.2 equivalents) or a similar peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the deprotected Benzyl-PEG7-NH₂ (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide-linked conjugate.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TargetProtein Target Protein PROTAC->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds to TernaryComplex Target Protein-PROTAC-E3 Ligase TargetProtein->TernaryComplex E3Ligase->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Protein Fragments Proteasome->Degraded Degrades PROTAC_Synthesis_Workflow Start Start Materials: - this compound - Target Ligand-COOH - E3 Ligase Ligand-X Boc_Deprotection Step 1: Boc Deprotection of this compound Start->Boc_Deprotection Amide_Coupling1 Step 2: Amide Coupling with Target Ligand-COOH Start->Amide_Coupling1 Final_Coupling Step 3: Final Coupling with E3 Ligase Ligand Start->Final_Coupling Intermediate_Amine Intermediate: Benzyl-PEG7-NH2 Boc_Deprotection->Intermediate_Amine Intermediate_Amine->Amide_Coupling1 Purification1 Purification Amide_Coupling1->Purification1 Intermediate_Product1 Intermediate: Target Ligand-Linker-NH2 Intermediate_Product1->Final_Coupling Purification2 Purification Final_Coupling->Purification2 Final_PROTAC Final Product: Target Ligand-Linker-E3 Ligand PROTAC Purification1->Intermediate_Product1 Purification2->Final_PROTAC

References

Benzyl-PEG7-NHBoc: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-NHBoc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a polyethylene (B3416737) glycol (PEG)-based linker, it connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to induce the degradation of a specific protein of interest. The benzyl (B1604629) group provides a stable protecting group for one end of the linker, while the Boc (tert-butyloxycarbonyl) group protects the amine at the other end, allowing for controlled, sequential conjugation during PROTAC assembly. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties and its role in the broader context of PROTAC development.

Chemical Properties and Data

PropertyValueSource
Molecular Formula C26H45NO9MedchemExpress, Immunomart[1][2]
Molecular Weight 515.64 g/mol MedchemExpress, Immunomart[1][2]
Appearance Not specified (likely an oil or solid)N/A
Solubility Soluble in DMSO and other organic solventsGeneral knowledge for similar compounds
Purity Typically >95% (commercially available)General supplier specifications

Synthesis and Experimental Protocols

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in a single, publicly available source. However, based on the synthesis of analogous compounds and general organic chemistry principles, a plausible synthetic route can be outlined. The synthesis would likely involve the benzylation of a PEG7 alcohol, followed by functional group manipulations to introduce an amine, which is then protected with a Boc group.

A key precursor is likely Benzyl-PEG7-amine. A reported synthesis for this compound from Benzyl-PEG8-azide involves a Staudinger reaction.

Illustrative Final Steps of Synthesis (Hypothetical)

Step 1: Synthesis of Benzyl-PEG7-amine (from the corresponding azide)

A potential final step in the synthesis of the amine precursor is the reduction of an azide. The synthesis of Benzyl-PEG7-amino from 1-azido-20-(phenylmethyloxy)-3,6,9,12,15,18-hexaoxaeicosane has been reported with a 97% yield via a Staudinger reaction.[3]

  • Reaction:

  • Purification: The product, Benzyl-PEG7-amino, would be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

Step 2: Boc Protection of Benzyl-PEG7-amine

The final step would be the protection of the terminal amine with a Boc group.

  • Reagents: Benzyl-PEG7-amine, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine), and a solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Procedure (General):

    • Dissolve Benzyl-PEG7-amine in the chosen solvent.

    • Add the base, followed by the dropwise addition of (Boc)2O.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove excess reagents and byproducts.

    • The final product, this compound, would be purified by column chromatography.

General Protocol for PROTAC Synthesis using a Boc-Protected Linker

The following is a generalized workflow for the incorporation of a linker like this compound into a PROTAC.

  • Deprotection of the Boc Group: The Boc-protected amine of the linker is deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Coupling to the First Ligand: The free amine of the linker is then coupled to the carboxylic acid of the first ligand (either the target protein binder or the E3 ligase ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Deprotection of the Benzyl Group (if necessary): If the benzyl group needs to be deprotected to reveal a hydroxyl group for further reaction, this is typically done via hydrogenolysis (e.g., H2, Pd/C).

  • Activation and Coupling to the Second Ligand: The other end of the linker is then activated (if it's a carboxylic acid) or directly coupled to the second ligand to form the final PROTAC.

  • Purification: The final PROTAC is purified by preparative HPLC.

Signaling Pathways and Experimental Workflows in PROTAC Development

While no specific signaling pathways involving a PROTAC synthesized with this compound have been published, the general mechanism of action for PROTACs is well-established. A PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

General PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro and in-cell assays to determine its efficacy and mechanism of action.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound) Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) Synthesis->Biochemical_Assays Characterize Binding Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Inform Design Degradation_Assay Western Blot / In-Cell Western (Measures POI levels) Cell_Based_Assays->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Cell_Based_Assays->Viability_Assay Mechanism_Studies Mechanism of Action Studies Degradation_Assay->Mechanism_Studies Viability_Assay->Lead_Optimization Assess Cytotoxicity Proteasome_Inhibition Proteasome Inhibitor Co-treatment Mechanism_Studies->Proteasome_Inhibition E3_Ligase_Knockdown E3 Ligase Knockdown/Knockout Mechanism_Studies->E3_Ligase_Knockdown Proteasome_Inhibition->Lead_Optimization Confirm Mechanism E3_Ligase_Knockdown->Lead_Optimization Confirm E3 Ligase

Caption: A typical experimental workflow for the evaluation of a newly synthesized PROTAC.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEG7 spacer offers a balance of flexibility and length, which can be crucial for the formation of a productive ternary complex. The benzyl and Boc protecting groups allow for versatile and controlled synthesis strategies. While specific literature detailing the synthesis and application of this compound is sparse, the general principles of PROTAC design and evaluation provide a solid framework for its use in targeted protein degradation research. Future publications will likely provide more specific data on the performance of this and other linkers, further enabling the rational design of novel protein degraders.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG7-NHBoc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Benzyl-PEG7-NHBoc, a heterobifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of flexibility, hydrophilicity, and length, which can be advantageous for optimizing the pharmacological properties of a PROTAC.

Introduction to this compound in PROTAC Design

This compound is a bifunctional molecule featuring a Boc-protected amine on one terminus and a benzyl (B1604629) ether on the other. The PEG7 chain provides a flexible and hydrophilic spacer, which can enhance the solubility and cell permeability of the resulting PROTAC. The benzyl group can be functionalized for conjugation to either the warhead (target protein ligand) or the E3 ligase ligand, while the Boc-protected amine provides a reactive handle for subsequent coupling reactions after deprotection. The length of the PEG7 chain has been shown in various studies to be within the optimal range for facilitating the formation of a stable ternary complex for many targets.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is crucial for the rational design of PROTACs.

PropertyValue
Molecular Formula C26H45NO9
Molecular Weight 515.64 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DCM, DMF, DMSO
Storage Store at -20°C for long-term stability

General PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically follows a convergent or sequential synthetic route. A general workflow involves the initial coupling of the linker to either the warhead or the E3 ligase ligand, followed by deprotection and subsequent coupling to the second binding moiety.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Warhead-X Warhead-X (Target Protein Ligand) Step1 Step 1: Coupling Warhead-X->Step1 This compound This compound This compound->Step1 Y-E3_Ligand Y-E3 Ligase Ligand Step3 Step 3: Final Coupling Y-E3_Ligand->Step3 Intermediate Intermediate Step1->Intermediate Warhead-PEG7-NHBoc Step2 Step 2: Boc Deprotection Deprotected_Intermediate Deprotected_Intermediate Step2->Deprotected_Intermediate Warhead-PEG7-NH2 PROTAC Final PROTAC Step3->PROTAC Intermediate->Step2 Deprotected_Intermediate->Step3 PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex E1, E2 Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation

Application Note: A Detailed Protocol for the Covalent Coupling of Benzyl-PEG7-NHBoc to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conjugation of Polyethylene Glycol (PEG) linkers to biomolecules, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benzyl-PEG7-NHBoc is a discrete (monodisperse) PEG linker featuring a benzyl (B1604629) group, a seven-unit ethylene (B1197577) glycol spacer, and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This linker is particularly valuable in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where precise spacer length and composition are critical[1].

This application note provides a comprehensive, two-stage protocol for the covalent coupling of this compound to a ligand. The process involves an initial deprotection step to unmask the primary amine, followed by a coupling reaction to form a stable amide bond with a carboxyl-containing ligand. Detailed methodologies for the reaction, purification, and characterization are presented.

Principle of the Reaction

The coupling protocol is a two-step process:

  • Boc Group Deprotection: The terminal primary amine of the PEG linker is protected by a Boc group. This group is efficiently and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine (Benzyl-PEG7-amine)[2][3][4]. The benzyl group at the other terminus remains stable under these conditions.

  • Amide Bond Formation: The exposed primary amine of the PEG linker acts as a nucleophile. It is then covalently coupled to a ligand containing a carboxylic acid functional group. To facilitate this, the ligand's carboxylic acid is first activated to a more reactive intermediate, commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[5][6][7]. The free amine of the PEG linker then reacts with this activated ester to form a highly stable amide bond[8][9].

G cluster_1 Step 2: Amide Bond Formation start This compound amine Benzyl-PEG7-NH2 (Deprotected Linker) start->amine final_product Benzyl-PEG7-Ligand (Final Conjugate) amine->final_product  Coupling Reaction   ligand_cooh Ligand-COOH ligand_nhs Ligand-NHS Ester (Activated Ligand) ligand_cooh->ligand_nhs  EDC / NHS   ligand_nhs->final_product

Caption: Chemical reaction scheme for Boc deprotection and subsequent EDC/NHS-mediated coupling.

Materials and Reagents

Reagent / MaterialSupplierPurposeStorage Temperature
This compounde.g., Ambeed, ImmunomartPEG Linker-20°C, Desiccated
Ligand with terminal -COOHUser-providedMolecule to be conjugatedVaries
Dichloromethane (DCM), AnhydrousStandard SupplierSolvent for deprotectionRoom Temperature
Trifluoroacetic acid (TFA)Standard SupplierReagent for Boc deprotectionRoom Temperature
N,N-Dimethylformamide (DMF), AnhydrousStandard SupplierSolvent for coupling reactionRoom Temperature
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)Standard SupplierCarboxylic acid activation agent4°C, Desiccated
N-hydroxysuccinimide (NHS)Standard SupplierStabilizes activated intermediate4°C, Desiccated
N,N-Diisopropylethylamine (DIPEA)Standard SupplierNon-nucleophilic base for couplingRoom Temperature
Sodium Bicarbonate (NaHCO₃) solutionStandard SupplierAqueous solution for work-upRoom Temperature
Brine (Saturated NaCl solution)Standard SupplierAqueous solution for work-upRoom Temperature
Magnesium Sulfate (MgSO₄), AnhydrousStandard SupplierDrying agentRoom Temperature
Purification Columns (SEC or RP-HPLC)Standard SupplierProduct purificationVaries
Analytical Instruments (LC-MS, NMR)N/AProduct characterizationN/A
Standard Glassware and Stir PlatesN/AReaction setupN/A

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free primary amine, Benzyl-PEG7-NH2.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (10-20 equivalents; often a 25-50% v/v solution of TFA in DCM is used).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction (Optional but Recommended): To ensure complete removal of TFA salts, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Final Product: The resulting product, Benzyl-PEG7-amine, is typically an oil and can be used directly in the next step without further purification. Confirm the identity via Mass Spectrometry (Expected M.W. ~415.5 g/mol )[10].

Protocol 2: Coupling of Benzyl-PEG7-amine to a Carboxyl-Containing Ligand

This protocol uses EDC and NHS to activate the ligand's carboxylic acid for subsequent reaction with the deprotected PEG linker[11].

  • Ligand Activation:

    • In a separate flask, dissolve the carboxyl-containing ligand (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution[12].

    • Stir the mixture at room temperature for 30-60 minutes to form the amine-reactive NHS ester. For aqueous reactions, this activation is most efficient at pH 4.5-6.0[13][14].

  • Coupling Reaction:

    • Dissolve the dried Benzyl-PEG7-amine from Protocol 1 (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add the amine solution to the activated ligand mixture.

    • Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to neutralize any HCl formed from EDC-HCl and to maintain a basic pH (pH 7-8), which is optimal for the aminolysis reaction[6][11].

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic phase sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine to remove unreacted reagents and byproducts.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification of the Benzyl-PEG7-Ligand Conjugate

Purification is critical to remove unreacted starting materials and reaction byproducts. The choice of method depends on the properties of the final conjugate[15].

  • Size-Exclusion Chromatography (SEC): This method is effective for separating the larger conjugate from smaller molecules like unreacted PEG linker and coupling reagents[][17].

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is highly effective for achieving high purity of the final conjugate, especially for smaller ligands[15][].

  • Ion-Exchange Chromatography (IEX): This technique can be used if the ligand or the final conjugate possesses a net charge that is significantly different from the starting materials[][17][18].

Protocol 4: Characterization of the Final Conjugate

Confirmation of successful synthesis and purity is essential.

TechniquePurposeExpected Result
LC-MS To confirm the identity and purity of the final product. Mass spectrometry provides the molecular weight of the conjugate[19].A major peak in the chromatogram corresponding to the calculated mass of the Benzyl-PEG7-Ligand conjugate. The mass will be the sum of the Benzyl-PEG7-amine fragment (~397.5 Da) and the ligand fragment (minus H₂O).
¹H NMR Spectroscopy To confirm the covalent attachment and structural integrity of the conjugate. Specific proton signals from both the PEG linker and the ligand should be present and correctly integrated[20][21][22][23].Appearance of characteristic peaks for the PEG ethylene glycol units (~3.6 ppm), the benzyl group (~7.3 ppm), and signals corresponding to the protons of the conjugated ligand.

Experimental Workflow and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagents Equilibrate Reagents (this compound, EDC, NHS) deprotection 1. Boc Deprotection (TFA in DCM) reagents->deprotection coupling 3. Coupling Reaction (Add deprotected PEG-amine) deprotection->coupling activation 2. Ligand Activation (EDC/NHS in DMF) activation->coupling workup 4. Reaction Work-up (Extraction & Drying) coupling->workup purify 5. Purification (e.g., RP-HPLC or SEC) workup->purify characterize 6. Characterization (LC-MS, NMR) purify->characterize final_product Pure Benzyl-PEG7-Ligand characterize->final_product

Caption: High-level experimental workflow for the synthesis of Benzyl-PEG7-Ligand conjugate.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low or No Deprotection Insufficient TFA or reaction time; degradation of TFA.Use fresh TFA and ensure a sufficient molar excess (at least 10 equivalents). Increase reaction time and monitor by LC-MS.
Low Coupling Yield Incomplete activation of the carboxylic acid; hydrolysis of the NHS ester; suboptimal pH.Ensure all solvents (DCM, DMF) are anhydrous. EDC and NHS are moisture-sensitive; use fresh reagents[24]. Perform activation and coupling sequentially without delay. Maintain reaction pH between 7.0-8.0 for coupling[6].
Side Product Formation Reaction of EDC with the amine (urea byproduct); di-acylation if the ligand has multiple carboxyl groups.Use a slight excess of NHS relative to EDC to suppress urea (B33335) formation. If di-acylation is an issue, consider using protecting groups on other reactive sites of the ligand.
Difficulty in Purification Similar physicochemical properties of starting material and product.Optimize the purification method. Try a different stationary phase or gradient for RP-HPLC. For SEC, ensure a significant size difference between reactants and product[15][17].
Product Precipitation Poor solubility of reactants or the final conjugate in the chosen solvent.Ensure the solvent is appropriate for all components. For aqueous reactions, check that the biomolecule is at a suitable concentration and pH[5]. Consider adding a co-solvent like DMSO.

References

Application Notes and Protocols for the Use of Heterobifunctional PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and therapeutic index. Polyethylene glycol (PEG) linkers are frequently employed in ADC design to enhance hydrophilicity, which can mitigate aggregation, improve solubility, and lead to a better overall therapeutic profile.

This document provides detailed application notes and protocols for the use of heterobifunctional PEG linkers in ADC development. While the query specified Benzyl-PEG7-NHBoc, this molecule, featuring a Boc-protected amine and a benzyl (B1604629) ether, typically requires further chemical modification of the benzyl group to become reactive towards an antibody. For a more direct and commonly used workflow, these notes will focus on a representative heterobifunctional linker, Boc-NH-PEGn-COOH , which allows for a controlled, sequential conjugation of the payload and the antibody.

The use of a tert-Butyloxycarbonyl (Boc) protecting group on a terminal amine allows for the specific conjugation of a payload to this end of the linker first. Following deprotection, the newly revealed amine can be reacted. Subsequently, the carboxylic acid at the other end of the linker can be activated for conjugation to the antibody. This sequential approach is a cornerstone of modern bioconjugation, enabling the synthesis of well-defined ADCs.

Data Presentation: Comparative Linker Performance

ParameterPan-BAC-VA-MMAEPan-PAB-VC-MMAEReference
Linker Type Zwitterionic Benzyl α-ammonium Carbamate (B1207046)Para-aminobenzyl
Payload MMAEMMAE
Drug-to-Antibody Ratio (DAR) 3.32.0
Aggregate Formation NegligibleNegligible
Lipophilicity (Log Poct of linker-payload) -0.17 to -1.01 (for various BAC constructs)1.15 (for a comparable control)

Table 1: Comparison of properties for ADCs constructed with a zwitterionic BAC linker versus a conventional PAB linker. The higher DAR for the BAC linker suggests a higher labeling efficiency. The negative Log P values indicate increased hydrophilicity of the zwitterionic BAC linker-payload combinations compared to a control compound.

Experimental Protocols

The following protocols describe a general workflow for the synthesis of an ADC using a Boc-NH-PEGn-COOH linker.

Protocol 1: Boc Deprotection of the PEG Linker

This procedure removes the Boc protecting group to reveal a primary amine, which will be used for payload conjugation.

Materials:

  • Boc-NH-PEGn-COOH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-NH-PEGn-COOH linker in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the payload or linker is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical method (e.g., TLC or LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 times).

  • For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected H2N-PEGn-COOH linker as a TFA salt or free amine.

Protocol 2: Payload Conjugation to the PEG Linker

This protocol describes the coupling of a cytotoxic drug (payload) with a carboxylic acid functional group to the amine-deprotected PEG linker.

Materials:

  • H2N-PEGn-COOH linker

  • Cytotoxic payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the payload and NHS in anhydrous DMF.

  • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester of the payload.

  • In a separate flask, dissolve the H2N-PEGn-COOH linker in anhydrous DMF and add DIPEA (2-3 equivalents).

  • Add the activated payload-NHS ester solution to the linker solution.

  • Allow the reaction to proceed overnight at room temperature with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the payload-linker conjugate (Payload-NH-PEGn-COOH) by preparative HPLC.

Protocol 3: Antibody-Linker Conjugation

This protocol details the conjugation of the payload-linker construct to the antibody via amide bond formation with lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Payload-NH-PEGn-COOH

  • EDC and NHS

  • Anhydrous DMSO

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in conjugation buffer (e.g., PBS, pH 8.0).

  • Activation of Payload-Linker: In a separate tube, dissolve the Payload-NH-PEGn-COOH (typically 5-20 molar excess over the antibody) and NHS in anhydrous DMSO. Add EDC and incubate for 15-30 minutes at room temperature to generate the NHS ester.

  • Conjugation: Add the activated payload-linker-NHS ester solution to the antibody solution with gentle mixing.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • **

Application Note: Efficient Boc Deprotection of Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of the Boc group from Benzyl-PEG7-NHBoc, a bifunctional linker commonly used in drug development. The primary reagent for this transformation is trifluoroacetic acid (TFA), a strong acid that enables clean and efficient cleavage of the Boc group.

Reaction Principle

The Boc deprotection is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen of the Boc group by a strong acid like TFA. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[1] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can be neutralized during aqueous work-up. The benzyl (B1604629) group and the polyethylene (B3416737) glycol (PEG) chain are stable under these acidic conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in Dichloromethane (B109758) (DCM)

This protocol is a general and widely applicable method for the deprotection of Boc-protected amines.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For example, for a 20% TFA solution, add 1 mL of TFA to 4 mL of the DCM solution. The addition can be done at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction should be monitored to ensure complete removal of the Boc group.

  • Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., DCM/Methanol, 9:1). The deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.

    • LC-MS: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor the disappearance of the mass corresponding to the starting material and the appearance of the mass of the deprotected product.

  • Work-up to obtain the TFA salt: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the amine as its TFA salt, which can often be used directly in the next step without further purification.

  • Work-up to obtain the free amine (Optional):

    • Dissolve the crude residue in DCM.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate under reduced pressure to obtain the free amine, Benzyl-PEG7-NH₂.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of amines using TFA. These values can be used as a starting point for the deprotection of this compound.

ParameterTypical RangeRemarks
Substrate Concentration 0.1 - 0.5 MThe solubility of the PEGylated compound may influence the optimal concentration.
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations can lead to faster reactions but may require more careful handling.
Temperature Room Temperature (20-25 °C)The reaction is typically fast at room temperature.[2]
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS for completion.
Yield >90%High yields are generally expected for this type of reaction.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the Boc deprotection of this compound.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine (this compound) Protonation Protonation of Carbonyl Oxygen by TFA (H+) Start->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Fragmentation Fragmentation Intermediate->Fragmentation Products Free Amine (TFA salt) + CO2 + tert-Butyl Cation Fragmentation->Products

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or TFA concentration.Extend the reaction time and monitor by TLC/LC-MS. Increase the TFA concentration (e.g., from 20% to 50%).
Side Product Formation The tert-butyl cation may react with nucleophilic functional groups.While less common with this substrate, adding a scavenger like triisopropylsilane (B1312306) (TIS) (2-5%) can be considered.
Difficulty in Isolating Product The product may be highly soluble in the aqueous phase during work-up.If the product is water-soluble, it may be preferable to isolate it as the TFA salt by direct evaporation of the reaction mixture.

Conclusion

The deprotection of this compound using trifluoroacetic acid in dichloromethane is a reliable and high-yielding method to obtain the corresponding free amine. The provided protocol offers a robust starting point for this transformation. As with any chemical reaction, small-scale optimization may be beneficial to achieve the best results for a specific application. Careful monitoring of the reaction progress is key to ensuring complete deprotection while minimizing potential side reactions.

References

Application Notes and Protocols for the Purification of Benzyl-PEG7-NHBoc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Benzyl-PEG7-NHBoc, a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined below are designed to ensure high purity of the final conjugate, which is critical for downstream applications in drug discovery and development.

Introduction

This compound is a heterobifunctional linker containing a benzyl (B1604629) group, a seven-unit polyethylene glycol (PEG) chain, and a Boc-protected amine. The PEG spacer enhances solubility and provides spatial separation between the two ends of the conjugate. Purification of such PEGylated molecules is essential to remove unreacted starting materials, byproducts, and other impurities. The most common and effective technique for the purification of small molecule PEG conjugates like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][2] This method separates molecules based on their hydrophobicity.

Purification Strategy Overview

The general workflow for the purification of this compound conjugates involves an initial workup to remove bulk impurities, followed by a high-resolution chromatographic step, typically RP-HPLC. The final step involves product recovery and characterization.

Purification_Workflow cluster_prep Crude Product Preparation cluster_purification Purification cluster_analysis Analysis & Recovery start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup conc Concentration workup->conc hplc Preparative RP-HPLC conc->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis (Analytical HPLC, LC-MS) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization / Solvent Evaporation pooling->lyophilization final_product Purified this compound lyophilization->final_product

Figure 1: General experimental workflow for the purification of this compound.

Experimental Protocols

Preparative Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the recommended method for achieving high purity of this compound.[][2] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

Instrumentation:

  • Preparative HPLC system with a gradient pump

  • UV detector

  • Fraction collector

  • Data acquisition and processing software

Materials:

  • Crude this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 150 x 21.2 mm)

Protocol:

  • Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water (v/v)

    • Mobile Phase B: 0.1% TFA in acetonitrile (v/v) Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Column: Preparative C18 column

    • Flow Rate: 10-20 mL/min

    • Detection: UV at 254 nm and 280 nm

    • Injection Volume: 1-5 mL (depending on the column size and sample concentration)

    • Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compound of interest. An example gradient is shown in the table below. The gradient should be optimized based on the specific conjugate and impurity profile.

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955
  • Fraction Collection: Collect fractions based on the UV chromatogram. The peak corresponding to the this compound conjugate should be collected.

  • Product Recovery: Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified product as a TFA salt.

Purity Analysis by Analytical RP-HPLC

To confirm the purity of the final product, an analytical RP-HPLC is performed.

Instrumentation:

  • Analytical HPLC system with a gradient pump

  • UV detector

  • Data acquisition and processing software

Materials:

  • Purified this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Analytical C18 HPLC column (e.g., 5 µm particle size, 4.6 x 150 mm)

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a 50:50 mixture of Mobile Phase A and B.

  • Mobile Phase Preparation: Same as for preparative RP-HPLC.

  • Chromatographic Conditions:

    • Column: Analytical C18 column

    • Flow Rate: 1 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Gradient Program: A faster gradient can be used for analytical purposes.

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Data Analysis: Integrate the peak corresponding to the product and calculate the purity as the percentage of the total peak area.

Data Presentation

The following table summarizes typical quantitative data expected from a successful purification of a this compound conjugate. Actual results may vary depending on the reaction efficiency and the specific conditions used.

ParameterCrude ProductPurified ProductMethod
Purity 50-70%>95%Analytical RP-HPLC
Yield -60-80%Gravimetric
Recovery ->90%HPLC

Characterization

The identity and purity of the final product should be confirmed by appropriate analytical techniques, such as:

  • LC-MS: To confirm the molecular weight of the purified conjugate.

  • NMR (¹H, ¹³C): To confirm the chemical structure.

Troubleshooting

  • Poor Separation: If the separation between the product and impurities is not satisfactory, try optimizing the gradient, using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile), or a different stationary phase (e.g., a C8 column).[2]

  • Broad Peaks: Broad peaks can be caused by column degradation, sample overload, or secondary interactions with the stationary phase. Ensure the column is in good condition, reduce the sample load, and check the mobile phase pH.

  • Low Recovery: Low recovery may be due to irreversible adsorption of the product onto the column or degradation during the purification process. Using a less retentive column or adjusting the mobile phase composition may help.

Signaling_Pathway cluster_synthesis Synthesis cluster_purification Purification & Analysis reagents Starting Materials reaction Conjugation Reaction reagents->reaction crude Crude Product reaction->crude rphplc RP-HPLC crude->rphplc impurities Impurities rphplc->impurities Separated pure_product Purified this compound rphplc->pure_product Collected analysis Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) pure_product->analysis

Figure 2: Logical relationship between synthesis, purification, and analysis.

These application notes and protocols provide a comprehensive guide for the purification of this compound conjugates. Adherence to these methodologies will aid researchers in obtaining a high-purity product suitable for various applications in drug discovery and development.

References

Application Notes and Protocols for Benzyl-PEG7-NHBoc in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl-PEG7-NHBoc in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule. The Boc-protected amine (NHBoc) and the benzyl (B1604629) group provide reactive handles for the covalent attachment of the POI ligand and the E3 ligase ligand during PROTAC synthesis. The length of the PEG7 chain has been rationally designed to provide the necessary flexibility and distance to facilitate the productive formation of the ternary complex.

These application notes provide a comprehensive guide to utilizing this compound in the development and evaluation of novel PROTACs for targeted protein degradation studies.

General Signaling Pathway for PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->E3 Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Workflow for Evaluating PROTAC Efficacy

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. PROTAC Synthesis (incorporating this compound) B 2. In Vitro Binding Assays (e.g., TR-FRET, FP) A->B C 3. Cellular Degradation Assays (Western Blot, In-Cell ELISA) A->C F 6. Lead Optimization B->F D 4. Ternary Complex Formation (Co-Immunoprecipitation) C->D E 5. Downstream Functional Assays (Cell Viability, Reporter Assays) C->E D->F E->F

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Data Presentation: Quantitative Analysis of PROTAC Activity

The following tables present example data for hypothetical PROTACs developed using a this compound linker. Researchers should aim to generate similar quantitative data to characterize their own molecules.

Table 1: In Vitro Binding Affinities

PROTAC ConstructTarget ProteinE3 LigaseTarget Binding (Kd, nM)E3 Ligase Binding (Kd, nM)
PROTAC-ATarget XCRBN50150
PROTAC-BTarget XVHL75100
Control CompoundTarget X-45>10,000

Table 2: Cellular Protein Degradation Potency and Efficacy

PROTAC ConstructCell LineDC50 (nM)Dmax (%)Timepoint (hours)
PROTAC-ACell Line 1259524
PROTAC-ACell Line 2409024
PROTAC-BCell Line 1608524
PROTAC-BCell Line 2858024

Table 3: Cellular Viability Assay

PROTAC ConstructCell LineIC50 (nM)
PROTAC-ACell Line 115
PROTAC-ACell Line 225
PROTAC-BCell Line 150
PROTAC-BCell Line 270

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC synthesized with this compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

Materials:

  • Cells treated with PROTAC or DMSO

  • Co-IP lysis buffer

  • Primary antibody against the target protein or the E3 ligase

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the treated cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with beads.

    • Incubate the pre-cleared lysates with the primary antibody (e.g., anti-POI) overnight at 4°C.

    • Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blotting: Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase to detect the co-immunoprecipitated proteins.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Cells of interest

  • PROTAC synthesized with this compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® luminescent cell viability assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.

Conclusion

This compound is a valuable and versatile linker for the synthesis of novel PROTACs. The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of PROTACs developed using this linker. By following these methodologies, researchers can effectively characterize the binding, degradation, and functional consequences of their PROTACs, thereby accelerating the discovery and development of new therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Experimental Design of PROTACs Utilizing Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker component is far more than a passive spacer; its length, composition, flexibility, and attachment points critically influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the cellular permeability and pharmacokinetic properties of the molecule.[1] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[2]

Advantages of Benzyl-PEG7-NHBoc in PROTAC Design

This compound is a PEG-based PROTAC linker that offers several advantages for the synthesis of potent protein degraders.[3][4] The inclusion of a PEG chain is a well-established strategy to increase the aqueous solubility of PROTACs, which can otherwise be large and hydrophobic.[2]

Key benefits of using a PEG7 linker such as this compound include:

  • Enhanced Solubility: The repeating ethylene (B1197577) glycol units impart hydrophilicity, improving the solubility of the PROTAC molecule in aqueous environments.[1][2]

  • Optimized Physicochemical Properties: The PEG linker modulates key drug-like properties such as the topological polar surface area (TPSA) and lipophilicity (cLogP).[2]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating passage across the cell membrane.[2]

  • Fine-Tuning of Ternary Complex Formation: The length of the linker is a critical parameter for achieving a productive ternary complex. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable complex.[2] The 7-unit PEG chain of this compound provides a specific length that can be optimal for certain POI and E3 ligase pairs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation

The following tables summarize hypothetical data illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of a series of PROTACs targeting a hypothetical protein kinase. This data is for illustrative purposes to guide experimental design.

Table 1: Physicochemical Properties of Hypothetical Kinase-Targeting PROTACs

PROTAC IDLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC-1Alkyl (10 atoms)810.44.5170.1
PROTAC-2PEG4919.02.8193.0
PROTAC-3 PEG7 1051.2 1.8 225.2
PROTAC-4PEG101183.40.8257.4

Table 2: In Vitro Degradation Efficiency of Hypothetical Kinase-Targeting PROTACs

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-1Alkyl (10 atoms)15085Cancer Cell Line A
PROTAC-2PEG45592Cancer Cell Line A
PROTAC-3 PEG7 25 >95 Cancer Cell Line A
PROTAC-4PEG108090Cancer Cell Line A

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are hypothetical and serve as a guide for expected trends when optimizing linker length.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis 1. Chemical Synthesis (Amide Coupling) Purification 2. Purification (HPLC) Synthesis->Purification Characterization 3. Structural Confirmation (LC-MS, NMR) Purification->Characterization Degradation 4. Protein Degradation Assay (Western Blot) Characterization->Degradation Viability 5. Cell Viability Assay (e.g., MTT, CTG) Degradation->Viability DC50_Dmax 7. Determine DC₅₀ & Dₘₐₓ Degradation->DC50_Dmax MoA 6. Mechanism of Action (Ubiquitination Assay) Viability->MoA IC50 8. Determine IC₅₀ Viability->IC50 Confirmation 9. Confirm Ubiquitination MoA->Confirmation DC50_Dmax->IC50 IC50->Confirmation

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the liquid-phase synthesis of a PROTAC via amide bond formation. It assumes the POI ligand ("Warhead") has a carboxylic acid handle and the E3 ligase ligand has an amine handle.

Step 1a: Coupling of Warhead-COOH with this compound

  • Reagents and Materials:

    • Warhead-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Warhead-PEG7-NHBoc.

Step 1b: Boc Deprotection

  • Reagents and Materials:

    • Warhead-PEG7-NHBoc (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Warhead-PEG7-NHBoc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Warhead-PEG7-NH₂) is often used in the next step without further purification.

Step 1c: Coupling of Warhead-PEG7-NH₂ with E3 Ligase Ligand

  • Reagents and Materials:

    • Warhead-PEG7-NH₂ (1.0 eq)

    • E3 Ligase Ligand-COOH (1.2 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • In a separate flask, dissolve the E3 Ligase Ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes.

    • Add the solution of Warhead-PEG7-NH₂ to this mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Work up the reaction as described in Step 1a.

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm identity and purity.

Protocol 2: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
  • Materials:

    • Appropriate cancer cell line expressing the POI

    • Cell culture medium and supplements

    • PROTAC stock solution (e.g., 10 mM in DMSO)

    • Vehicle control (DMSO)

    • 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membranes and transfer system

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

    • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot:

      • Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.

      • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

      • Transfer separated proteins to a PVDF membrane.

      • Block the membrane for 1 hour at room temperature.

      • Incubate with primary antibodies (anti-POI and anti-loading control) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal.

      • Quantify the band intensities using densitometry software.

      • Normalize the POI band intensity to the corresponding loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values using non-linear regression.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Materials:

    • Cells and culture medium

    • PROTAC stock solution

    • White, flat-bottom 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate for 24 hours.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle to the respective wells.

    • Incubation: Incubate the plate for the desired time points (e.g., 72 hours).

    • Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Measure the luminescence using a luminometer.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Protocol 4: In Vitro Ubiquitination Assay
  • Materials:

    • Purified E1 activating enzyme

    • Purified E2 conjugating enzyme (e.g., UBE2D2)

    • Purified E3 ligase complex (e.g., VHL or CRBN complex)

    • Purified POI

    • Ubiquitin

    • ATP

    • 10X Ubiquitination Buffer

    • PROTAC stock solution

    • SDS-PAGE and Western Blot reagents (as in Protocol 2)

  • Procedure:

    • Master Mix Preparation: Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, and ubiquitin on ice.

    • Reaction Setup: In separate tubes, combine the master mix, the POI, and the E3 ligase complex.

    • Initiate Reaction: Add the PROTAC (e.g., 10 µM final concentration) or DMSO vehicle to the respective tubes to start the reaction. Set up control reactions (e.g., no E1, no E3, no PROTAC).

    • Incubation: Incubate the reactions at 30°C for 1-2 hours.

    • Quench Reaction: Stop the reactions by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Analysis: Analyze the reaction products by SDS-PAGE and Western blot, probing with an antibody against the POI. A "ladder" of bands appearing at higher molecular weights above the unmodified POI indicates successful poly-ubiquitination.

Disclaimer: These protocols are intended as a guide and may require optimization for specific proteins, cell lines, and reagents.

References

Application Notes and Protocols for Benzyl-PEG7-NHBoc in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Benzyl-PEG7-NHBoc derivatives in click chemistry, a powerful bioconjugation technique. The protocols outlined below are designed to guide researchers in the efficient use of these linkers for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Application Note 1: this compound as a Versatile Linker for PROTAC Synthesis

This compound is a heterobifunctional linker that serves as a crucial component in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that function by inducing the degradation of specific target proteins within a cell.[2] They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a linker.[1][2]

The this compound derivative, with its discrete PEG7 chain, offers a balance of hydrophilicity and a defined spatial separation between the two binding moieties. This separation is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein. The Boc-protected amine allows for controlled, sequential conjugation, first by deprotection to reveal a primary amine, which can then be coupled to a suitable functional group on either the target protein ligand or the E3 ligase ligand. The benzyl (B1604629) group can be functionalized to introduce a "click" handle, such as an azide (B81097) or an alkyne, enabling the final assembly of the PROTAC molecule via a highly efficient and specific click reaction.

Application Note 2: Leveraging this compound Derivatives for Antibody-Drug Conjugate (ADC) Development

In the realm of targeted cancer therapy, ADCs represent a significant advancement, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[3][4] The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy and safety profile.[3] this compound derivatives can be adapted for use as part of a linker system in ADCs.

The PEG7 component of the linker can enhance the solubility and pharmacokinetic properties of the resulting ADC.[5] Similar to its application in PROTACs, the Boc-protected amine provides a handle for controlled conjugation. After deprotection, the resulting amine can be reacted with an activated payload. The benzyl end of the linker can be modified to incorporate a click chemistry functional group, allowing for a site-specific and stable conjugation to an antibody that has been engineered to contain a complementary click handle (e.g., a non-natural amino acid with an azide or alkyne side chain). This approach ensures a homogenous drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs.[3]

Experimental Protocols

The following protocols provide a generalized framework for utilizing a this compound derivative that has been pre-functionalized with a terminal alkyne on the benzyl group for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: Deprotection of this compound Derivative

This protocol describes the removal of the Boc protecting group to yield a free amine.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound derivative in DCM (e.g., 10 mg/mL).

  • Add an excess of TFA to the solution (e.g., 20% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the deprotected product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the deprotected Benzyl-PEG7-amine derivative.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the conjugation of the deprotected and alkyne-functionalized Benzyl-PEG7-amine to an azide-containing biomolecule (e.g., a protein or peptide).

Materials:

  • Alkyne-functionalized Benzyl-PEG7-amine derivative

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Centrifugal filters for buffer exchange and purification

Procedure:

  • Prepare a stock solution of the alkyne-functionalized Benzyl-PEG7-amine derivative in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of the azide-modified biomolecule in PBS.

  • In a reaction tube, combine the azide-modified biomolecule with a 5-10 fold molar excess of the alkyne-functionalized Benzyl-PEG7-amine derivative.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ (final concentration 100-200 µM) and sodium ascorbate (final concentration 1-2 mM) in degassed water.

  • Add the copper catalyst solution to the reaction mixture containing the biomolecule and the linker.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Once the reaction is complete, purify the resulting bioconjugate to remove excess reagents and byproducts. This can be achieved by dialysis, size-exclusion chromatography, or using centrifugal filters.

Quantitative Data

The following table summarizes expected quantitative data for a typical CuAAC reaction using a Benzyl-PEG7-alkyne derivative and an azide-modified antibody. These values are illustrative and may vary depending on the specific reactants and reaction conditions.

ParameterValueMethod of Analysis
Reaction Efficiency > 95%LC-MS
Final Yield 70-85%UV-Vis Spectroscopy
Purity of Conjugate > 98%SDS-PAGE, SEC-HPLC
Drug-to-Antibody Ratio (DAR) 3.8 - 4.0HIC-HPLC, Mass Spec

Visualizations

experimental_workflow cluster_synthesis Linker Preparation cluster_conjugation Bioconjugation Boc_Linker This compound (Alkyne-functionalized) Deprotection Boc Deprotection (TFA, DCM) Boc_Linker->Deprotection Amine_Linker Benzyl-PEG7-NH2 (Alkyne) Deprotection->Amine_Linker CuAAC CuAAC Reaction (CuSO4, NaAsc) Amine_Linker->CuAAC Azide_Biomolecule Azide-modified Biomolecule Azide_Biomolecule->CuAAC Purification Purification (SEC/Dialysis) CuAAC->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Caption: Experimental workflow for bioconjugation using an alkyne-functionalized this compound derivative.

protac_pathway cluster_linker PROTAC Structure Target Target Protein PROTAC PROTAC Target->PROTAC binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Target_Ligand Target Ligand Linker Benzyl-PEG7 Linker E3_Ligand E3 Ligase Ligand

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Bioconjugation Techniques with Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Benzyl-PEG7-NHBoc, a heterobifunctional linker, in bioconjugation, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile linker molecule widely employed in the field of bioconjugation and drug discovery. It features three key components:

  • A Benzyl (B1604629) (Bn) ether group: This group can serve as a stable protecting group for the polyethylene (B3416737) glycol (PEG) chain's terminus or as a point of attachment for further chemical modification.

  • A seven-unit polyethylene glycol (PEG7) spacer: This hydrophilic chain enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. The PEG spacer also provides a flexible connection between the conjugated molecules, which can be crucial for biological activity.

  • A tert-Butyloxycarbonyl (Boc) protected amine: The Boc group is a widely used protecting group for amines, allowing for controlled, stepwise conjugation. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent coupling reactions.

The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]

Key Applications

  • PROTAC Synthesis: this compound is an ideal linker for connecting a POI-binding ligand and an E3 ligase ligand to form a PROTAC.

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic drug to an antibody, though this is a less common application.

  • Peptide and Protein Modification: The bifunctional nature of the linker allows for the modification of peptides and proteins to enhance their therapeutic properties.

  • Surface Modification: The PEG chain can be used to modify surfaces to improve biocompatibility and reduce non-specific binding.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow, such as the synthesis of a PROTAC. It is important to note that optimal reaction conditions (e.g., stoichiometry, reaction time, temperature) may vary depending on the specific substrates and should be determined empirically.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution. A typical concentration is 20-50% (v/v) of TFA in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Boc group.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting amine salt can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in a minimal amount of DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to the Deprotected Linker

This protocol describes the formation of an amide bond between the deprotected amine of the linker and a molecule containing a carboxylic acid group (e.g., a POI-binding ligand).

Materials:

  • Deprotected Benzyl-PEG7-Amine (from Protocol 1)

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Peptide coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial under an inert atmosphere, dissolve the Molecule-COOH (1 equivalent) in anhydrous DMF or DCM.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the deprotected Benzyl-PEG7-Amine (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of the deprotected linker to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Deprotection of the Benzyl Ether (Optional)

The benzyl ether can be removed to reveal a hydroxyl group, which can be used for further conjugation. This step is typically performed by catalytic hydrogenation.

Materials:

  • Benzyl-PEG7-conjugate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Solvent: e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Benzyl-PEG7-conjugate in a suitable solvent in a reaction flask.

  • Carefully add Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Data Presentation

The following tables provide representative, though hypothetical, quantitative data for the synthesis and characterization of a bioconjugate using this compound. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Reaction Conditions and Yields for a Representative PROTAC Synthesis

StepReactants (Molar Ratio)SolventTemperature (°C)Time (h)Yield (%)Purification Method
Boc Deprotection This compound (1) / TFA (excess)DCM0 to RT2>95Rotary Evaporation
Amide Coupling Deprotected Linker (1) / POI-COOH (1) / HATU (1.1) / DIPEA (2)DMFRT1275Flash Chromatography
Final Conjugation POI-Linker-OH (1) / E3-Ligand-X (1.2)DMSORT1860Preparative HPLC

Table 2: Characterization of the Final PROTAC Conjugate

ParameterMethodResult
Purity Analytical HPLC>98%
Identity (Mass) LC-MS (m/z)[M+H]⁺ calculated vs. found
Structure Confirmation ¹H NMR, ¹³C NMRConforms to expected structure
Biological Activity (DC₅₀) In-cell degradation assaye.g., 50 nM
Maximum Degradation (Dₘₐₓ) In-cell degradation assaye.g., >90%

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Final Conjugation start This compound reagent1 TFA, DCM start->reagent1 product1 Benzyl-PEG7-NH3+ TFA- reagent1->product1 product1_c Benzyl-PEG7-NH2 product2 Benzyl-PEG7-NH-CO-POI-Ligand reagent2 HATU, DIPEA product1_c->reagent2 poi POI-Ligand-COOH poi->reagent2 reagent2->product2 product2_c Benzyl-PEG7-NH-CO-POI-Ligand final_product PROTAC Molecule reagent3 Coupling Chemistry product2_c->reagent3 e3_ligand E3-Ligase-Ligand-X e3_ligand->reagent3 reagent3->final_product

Caption: Experimental workflow for PROTAC synthesis using this compound.

PROTAC_MoA cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination of Target Protein cluster_2 Proteasomal Degradation PROTAC PROTAC (POI-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI recruits E2-Ub Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC releases

Caption: Signaling pathway of PROTAC-induced protein degradation.

References

Application Notes and Protocols for Benzyl-PEG7-NHBoc in Kinase Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Benzyl-PEG7-NHBoc, a heterobifunctional linker, in the synthesis of kinase degraders, specifically Proteolysis Targeting Chimeras (PROTACs). This document outlines the general principles, synthesis protocols, and evaluation methods for developing novel kinase-targeting therapeutics.

Introduction to Kinase Degraders and the Role of PEG Linkers

Kinase inhibitors have been a cornerstone of targeted cancer therapy. However, challenges such as acquired resistance and off-target effects persist. Targeted protein degradation, utilizing technologies like PROTACs, offers a novel therapeutic modality that eliminates target kinases rather than just inhibiting them.[1][2]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target kinase, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite complex formation leads to the ubiquitination of the kinase and its subsequent degradation by the proteasome.

The linker plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[3][4][5][6] The length of the PEG linker is a key parameter that often requires optimization to achieve maximal degradation potency. This compound provides a seven-unit PEG chain, offering a specific length for rational PROTAC design.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts. The benzyl (B1604629) group provides a hydrophobic handle, while the PEG7 chain imparts hydrophilicity and flexibility. The Boc-protected amine allows for controlled, sequential conjugation to either the kinase-targeting ligand or the E3 ligase ligand.

Table 1: Physicochemical Properties of a Related Compound (N-Boc-PEG7-alcohol)

PropertyValueSource
Molecular Weight425.5 g/mol PubChem
XLogP3-AA-0.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count9PubChem
Rotatable Bond Count25PubChem

Note: Data is for N-Boc-PEG7-alcohol, a structurally similar compound, to provide an estimation of properties.

Experimental Protocols

The synthesis of a kinase degrader using this compound typically involves a multi-step process, including the deprotection of the Boc group and subsequent amide bond formation. The following are generalized protocols that can be adapted for specific kinase targets and E3 ligase ligands.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine for subsequent coupling reactions.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 1 g of linker).

  • Add TFA dropwise at 0 °C (ice bath) until a concentration of 20-50% (v/v) is reached.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected Benzyl-PEG7-NH₂. The product is often used in the next step without further purification.

Protocol 2: Amide Coupling of Deprotected Linker to a Carboxylic Acid-Functionalized Ligand

Objective: To conjugate the deprotected Benzyl-PEG7-NH₂ to either a kinase inhibitor or an E3 ligase ligand containing a carboxylic acid moiety.

Materials:

  • Deprotected Benzyl-PEG7-NH₂ (from Protocol 1)

  • Carboxylic acid-functionalized ligand (e.g., kinase inhibitor-COOH or E3 ligase ligand-COOH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected Benzyl-PEG7-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired conjugate.

This process would be repeated to attach the second ligand to the other end of the PEG linker, typically after a deprotection step if the other terminus of the linker is also protected.

Quantitative Analysis of Kinase Degradation

The efficacy of a synthesized kinase degrader is primarily assessed by its ability to reduce the cellular levels of the target kinase. Western blotting is a standard technique for this quantitative analysis. Key parameters to determine are the DC₅₀ (concentration of the degrader that induces 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).

Protocol 3: Western Blot Analysis of Kinase Degradation

Objective: To quantify the degradation of a target kinase in cells treated with a PROTAC.

Materials:

  • Cancer cell line expressing the target kinase (e.g., BT474 for AKT)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase (e.g., anti-AKT)

  • Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform the same blotting procedure for the loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Example Data: AKT Kinase Degrader with a PEG8 Linker

Table 2: Degradation Activity of an AKT PROTAC with a PEG8 Linker in BT474 Cells

CompoundLinkerE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)
MS170PEG8Pomalidomide (CRBN)25>95

This data is adapted from a study on AKT degraders and serves as a representative example.[1]

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental process is crucial for the successful development of kinase degraders.

Kinase Signaling Pathways

Kinases like AKT and ERK are central nodes in signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of cancer.

AKT_Signaling_Pathway AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTORC1->Downstream

Caption: Simplified representation of the PI3K/AKT signaling pathway.

ERK_Signaling_Pathway ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Overview of the RAS/RAF/MEK/ERK signaling pathway.

PROTAC Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism by which a PROTAC induces kinase degradation and the general workflow for its synthesis and evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (Kinase Ligand-Linker-E3 Ligase Ligand) TargetKinase Target Kinase PROTAC->TargetKinase E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase UbiquitinatedKinase Ubiquitinated Target Kinase E3Ligase->UbiquitinatedKinase Ubiquitin Transfer Proteasome 26S Proteasome UbiquitinatedKinase->Proteasome Recognition DegradedKinase Degraded Kinase (Amino Acids) Proteasome->DegradedKinase Degradation

Caption: PROTAC-mediated degradation of a target kinase.

Experimental_Workflow Kinase Degrader Synthesis and Evaluation Workflow Start Start: Design PROTAC Synthesis Synthesis of PROTAC (using this compound) Start->Synthesis Purification Purification and Characterization (LC-MS, NMR) Synthesis->Purification CellTreatment Cell-Based Assay: Treatment of Cancer Cells Purification->CellTreatment WesternBlot Western Blot Analysis CellTreatment->WesternBlot DataAnalysis Data Analysis: Determine DC50 and Dmax WesternBlot->DataAnalysis End End: Evaluate Efficacy DataAnalysis->End

Caption: General workflow for kinase degrader development.

References

in vitro and in vivo applications of Benzyl-PEG7-NHBoc based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells by hijacking the body's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. Benzyl-PEG7-NHBoc is a polyethylene (B3416737) glycol (PEG)-based linker that incorporates a benzyl (B1604629) group and a Boc-protected amine. The PEG chain offers flexibility and can improve solubility, while the benzyl group can provide a degree of rigidity and potential for specific interactions within the ternary complex. The Boc-protected amine provides a handle for conjugation to either the POI-binding ligand or the E3 ligase ligand during PROTAC synthesis.

Mechanism of Action of a this compound Based PROTAC

A PROTAC utilizing the this compound linker would follow the canonical PROTAC mechanism of action. The following diagram illustrates this process.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC This compound PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ub Transfer Ub->POI Polyubiquitination Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: General mechanism of action of a PROTAC.

Hypothetical In Vitro Applications and Protocols

This section outlines potential in vitro applications and detailed experimental protocols for a hypothetical PROTAC, "PROTAC-X," which utilizes the this compound linker to target a hypothetical protein of interest, "POI-X," for degradation.

Application 1: Assessment of POI-X Degradation

The primary in vitro application is to determine the ability of PROTAC-X to induce the degradation of POI-X in a specific cell line.

Table 1: Hypothetical In Vitro Degradation Data for PROTAC-X

ParameterValueCell LineTreatment Time
DC50 50 nMCancer Cell Line A24 hours
Dmax >90%Cancer Cell Line A24 hours
  • DC50: The concentration of PROTAC-X required to induce 50% degradation of POI-X.

  • Dmax: The maximum percentage of POI-X degradation achieved.

Experimental Protocol: Western Blotting for POI-X Degradation

  • Cell Culture and Treatment:

    • Plate Cancer Cell Line A at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-X (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

    • Include appropriate controls: vehicle (DMSO) and a negative control PROTAC (if available).

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for POI-X overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI-X band intensity to the loading control.

    • Calculate the percentage of POI-X degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log concentration of PROTAC-X to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding B PROTAC-X Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Western Transfer E->F G Antibody Incubation F->G H Detection & Imaging G->H I Data Analysis H->I

Caption: Western Blotting Experimental Workflow.

Application 2: Assessment of Cytotoxicity

This application determines the effect of POI-X degradation on cell viability, which is crucial for therapeutic applications.

Table 2: Hypothetical Cytotoxicity Data for PROTAC-X

ParameterValueCell LineTreatment Time
IC50 100 nMCancer Cell Line A72 hours
  • IC50: The concentration of PROTAC-X that inhibits 50% of cell growth.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding:

    • Seed Cancer Cell Line A in a 96-well plate at a suitable density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of PROTAC-X (e.g., from 1 nM to 10 µM) for 72 hours.

    • Include a vehicle control (DMSO).

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log concentration of PROTAC-X.

    • Calculate the IC50 value using non-linear regression analysis.

Hypothetical In Vivo Applications and Protocols

This section describes a potential in vivo application and a detailed protocol for evaluating the efficacy of PROTAC-X in a mouse xenograft model.

Application: Evaluation of Anti-tumor Efficacy

The primary in vivo application is to assess the ability of PROTAC-X to inhibit tumor growth in an animal model.

Table 3: Hypothetical In Vivo Efficacy Data for PROTAC-X

Animal ModelTreatment Dose & ScheduleTumor Growth Inhibition (TGI)
Nude mice bearing Cancer Cell Line A xenografts50 mg/kg, daily, intraperitoneal (i.p.)60%

Experimental Protocol: Mouse Xenograft Study

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of Cancer Cell Line A cells (e.g., 5 x 106 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

    • When tumors reach a mean volume of approximately 100-150 mm3, randomize the mice into treatment and control groups.

  • PROTAC-X Administration:

    • Prepare PROTAC-X in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Administer PROTAC-X to the treatment group at the specified dose and schedule (e.g., 50 mg/kg, daily, i.p.).

    • Administer the vehicle to the control group.

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when the tumors in the control group reach a predetermined size or after a specific duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting for POI-X levels) and another portion fixed for immunohistochemistry.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.

Xenograft_Study_Workflow A Tumor Cell Implantation B Tumor Growth & Randomization A->B C PROTAC-X Dosing B->C D Tumor & Body Weight Monitoring C->D E Study Endpoint D->E F Tumor Excision & Analysis E->F G Data Analysis (TGI) F->G

Caption: In Vivo Xenograft Study Workflow.

Disclaimer: The information provided above is for research and informational purposes only. The protocols are generalized and may require optimization for specific PROTACs, target proteins, and cell lines. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Application Notes and Protocols for the Scale-Up Synthesis of PROTACs with Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The design of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This application note provides a detailed protocol for the scale-up synthesis of a representative PROTAC utilizing a Benzyl-PEG7-NHBoc linker. This linker offers a balance of hydrophilicity, due to the polyethylene (B3416737) glycol (PEG) chain, and structural definition. The protocol is exemplified by the synthesis of a PROTAC targeting the epigenetic reader protein BRD4, a well-established therapeutic target in oncology. The BRD4 ligand used is the potent inhibitor (+)-JQ1, and the E3 ligase recruited is Cereblon (CRBN), engaged by the pomalidomide (B1683931) ligand.

Synthetic Scheme

The overall synthetic strategy for the BRD4-targeting PROTAC, hereafter referred to as BRD4-Degrader-1, is a convergent synthesis involving the sequential coupling of the this compound linker to the E3 ligase ligand (pomalidomide) and then to the target protein ligand ((+)-JQ1 carboxylic acid).

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Coupling of Linker to E3 Ligase Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling to Target Protein Ligand cluster_3 Step 4: Purification pomalidomide Pomalidomide intermediate1 Pomalidomide-PEG7-NHBoc pomalidomide->intermediate1 HATU, DIPEA, DMF linker This compound linker->intermediate1 intermediate2 Pomalidomide-PEG7-NH2 intermediate1->intermediate2 TFA, DCM final_protac Final PROTAC (BRD4-Degrader-1) intermediate2->final_protac HATU, DIPEA, DMF jq1 (+)-JQ1 Carboxylic Acid jq1->final_protac purification HPLC Purification final_protac->purification

Caption: Synthetic workflow for the scale-up synthesis of BRD4-Degrader-1.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of a BRD4-Targeting PROTAC with this compound

This protocol describes a representative multi-gram scale synthesis.

Step 1: Coupling of this compound to Pomalidomide

  • To a stirred solution of Pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g of pomalidomide) under a nitrogen atmosphere, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF (2 mL/g).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution (3x), saturated NaHCO3 solution (3x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield the Pomalidomide-PEG7-NHBoc intermediate.

Step 2: Boc Deprotection

  • Dissolve the Pomalidomide-PEG7-NHBoc intermediate from Step 1 in dichloromethane (DCM, 10 mL/g).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 20-50% v/v) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

Step 3: Coupling to (+)-JQ1 Carboxylic Acid

  • To a stirred solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/g) under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the Pomalidomide-PEG7-NH2 intermediate from Step 2 in anhydrous DMF (5 mL/g).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (3x), saturated NaHCO3 solution (3x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude final PROTAC.

Step 4: Purification of the Final PROTAC

  • Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.

  • Purify the material by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% TFA as a modifier.

  • Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

  • Characterize the final product by LC-MS, 1H NMR, and 13C NMR to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for the scale-up synthesis of a JQ1-based PROTAC with a PEG7 linker.

Table 1: Representative Yields for the Synthesis of BRD4-Degrader-1

StepProductStarting Material ScaleYield (%)
1Pomalidomide-PEG7-NHBoc5.0 g75-85
2Pomalidomide-PEG7-NH26.2 g>95 (crude)
3Crude BRD4-Degrader-16.0 g60-70
4Purified BRD4-Degrader-14.0 g80-90 (purification)
Overall Purified BRD4-Degrader-1 5.0 g (Pomalidomide) 36-53

Table 2: Characterization of Purified BRD4-Degrader-1

AnalysisSpecificationRepresentative Result
AppearanceWhite to off-white solidConforms
Purity (HPLC)≥98%99.2%
Molecular WeightCalculated: [Provide Calculated MW]Found: [Provide Found MW] (ESI-MS)
1H NMRConforms to structureConforms
13C NMRConforms to structureConforms
SolubilitySoluble in DMSO, DMF>50 mg/mL in DMSO

Biological Evaluation

Protocol 2: Western Blot Analysis of BRD4 Degradation
  • Cell Culture and Treatment: Plate a human cancer cell line known to express BRD4 (e.g., HeLa, MCF7, or a relevant leukemia cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of BRD4 degradation.

Signaling Pathway

The degradation of BRD4 by a PROTAC leads to the downregulation of its downstream target genes, most notably the proto-oncogene c-MYC and the histone methyltransferase EZH2. This disruption of key oncogenic signaling pathways is central to the anti-cancer activity of BRD4 degraders.

Diagram of the BRD4 Signaling Pathway

G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC BRD4-Degrader-1 BRD4 BRD4 PROTAC->BRD4 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Proteasome Proteasome BRD4->Proteasome Ubiquitination & Degradation cMYC c-MYC Transcription Downregulated BRD4->cMYC Inhibition EZH2 EZH2 Transcription Downregulated BRD4->EZH2 Inhibition CellCycle Cell Cycle Arrest cMYC->CellCycle Leads to Apoptosis Apoptosis cMYC->Apoptosis Leads to EZH2->CellCycle Leads to

Caption: BRD4 degradation by a PROTAC inhibits c-MYC and EZH2 transcription.

Conclusion

This application note provides a comprehensive and detailed guide for the scale-up synthesis and evaluation of a PROTAC incorporating a this compound linker, using a BRD4 degrader as a representative example. The provided protocols and representative data offer a solid foundation for researchers and drug development professionals working in the field of targeted protein degradation. The modular nature of the synthesis allows for the adaptation of this protocol to other target proteins and E3 ligase ligands. Careful optimization of reaction conditions and purification methods will be crucial for the successful large-scale production of novel PROTAC molecules.

Troubleshooting & Optimization

Technical Support Center: Benzyl-PEG7-NHBoc Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Benzyl-PEG7-NHBoc coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the this compound coupling reaction?

Low yields in this amide coupling reaction can primarily be attributed to several factors:

  • Incomplete Activation or Coupling: The carboxylic acid may not be fully activated, or the activated species may degrade before reacting with the Boc-protected amine.

  • Side Reactions: The primary side reaction is the hydrolysis of the activated ester, which deactivates the carboxyl group.[1]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can physically obstruct the reactive sites, making the coupling less efficient.[2][3]

  • Reagent Quality: Degradation of coupling agents (e.g., EDC) or the PEG reagent itself can significantly impact the reaction outcome.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, solvent, or stoichiometry can lead to poor yields.[4]

  • Purification Losses: PEGylated compounds can be challenging to purify, and significant product loss can occur during this stage.[5][6]

Q2: How does pH affect the coupling reaction?

The pH of the reaction is a critical parameter. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2).[4] However, the subsequent reaction of the NHS-activated ester with the primary amine is more efficient at a neutral to slightly alkaline pH (7.0-8.5).[1][7] It's a delicate balance, as a higher pH also accelerates the hydrolysis of the NHS ester, which is a competing side reaction.[1]

Q3: What role does steric hindrance play in this reaction?

The PEG7 chain, while improving solubility and pharmacokinetic properties, can create steric hindrance.[2][3] This "shielding effect" can make it difficult for the activated carboxylic acid and the amine to come into close enough proximity for the reaction to occur efficiently.[8][9] This can be particularly problematic with bulky substrates.

Q4: How can I minimize the hydrolysis of my activated ester?

To minimize hydrolysis of the NHS ester, it is crucial to control the pH and water content of the reaction.[1] Perform the reaction in anhydrous solvents and use buffers that are free of primary amines (e.g., phosphate, borate).[4][10] It is also advisable to use the activated ester immediately after its formation.

Q5: What are the best practices for storing and handling the reagents?

Proper storage and handling of reagents are critical for successful coupling reactions.

  • PEG Reagents: Store desiccated at -20°C.[4] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Coupling Agents (EDC, NHS): These are moisture-sensitive. Store them in a desiccator. Use fresh reagents whenever possible.

  • Solvents: Use anhydrous solvents to minimize water-related side reactions.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues leading to low yields in your this compound coupling reaction.

Symptom Potential Cause Recommended Action
Low or no product formation (checked by LC-MS or TLC) Inefficient Carboxylic Acid Activation - Ensure your coupling reagents (EDC, NHS) are fresh and have been stored properly. - Optimize the stoichiometry of EDC and NHS, typically using a slight excess (1.1-1.5 equivalents) relative to the carboxylic acid. - Perform the activation step at the optimal pH range of 4.5-7.2.[4]
Hydrolysis of Activated Ester - Use anhydrous solvents for the reaction. - Minimize the time between the activation step and the addition of the amine. - Control the pH; avoid excessively high pH during the coupling step.[1]
Degraded Amine Reagent - Verify the purity and integrity of your this compound.
Presence of starting materials and side products Suboptimal Reaction Conditions - pH: Confirm the pH of your reaction buffer. Consider a two-step pH adjustment: activation at pH 5-6, followed by raising the pH to 7.2-8.0 for the coupling step.[11] - Temperature: Most couplings proceed well at room temperature. If the reaction is slow, you can try gentle heating, but be aware that this can also increase the rate of side reactions. - Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[12]
Steric Hindrance - Increase the reaction time to allow more opportunities for the sterically hindered molecules to react. - Consider using a longer PEG linker if your application allows, as this can sometimes alleviate steric hindrance between the coupled molecules.[2]
Low isolated yield after purification Product Loss During Workup and Purification - PEGylated molecules can be challenging to separate from unreacted PEG and other impurities.[5][6] - Optimize your purification method. Size-exclusion chromatography (SEC) or reversed-phase HPLC are commonly used for PEGylated compounds.[6][13] - Be aware that the hydrodynamic size of PEGylated molecules can be larger than their molecular weight suggests, which can affect their behavior in chromatographic separations.[5]

Experimental Protocols

General Protocol for this compound Coupling

This protocol provides a general guideline. Optimal conditions may vary depending on the specific carboxylic acid being used.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

    • In a separate vial, dissolve EDC (1.2 equivalents) and NHS (1.2 equivalents) in the same anhydrous solvent.

  • Activation of Carboxylic Acid:

    • Add the EDC/NHS solution to the carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes. The activation is often most efficient at a pH of 4.5-7.2.[4]

  • Coupling Reaction:

    • Dissolve this compound (1-1.2 equivalents) in the reaction solvent.

    • Add the amine solution to the activated carboxylic acid mixture.

    • If necessary, adjust the pH to 7.2-8.0 with a non-nucleophilic base (e.g., DIPEA).[11]

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Workup and Purification:

    • Quench the reaction by adding a small amount of water or an amine-containing buffer like Tris to consume any remaining activated ester.[4]

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate chromatographic technique such as flash chromatography, size-exclusion chromatography, or preparative HPLC.

Visual Guides

Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous Solvent activation Activate Carboxylic Acid with EDC/NHS (pH 4.5-7.2, RT, 15-60 min) prep_acid->activation prep_coupling Dissolve EDC/NHS in Anhydrous Solvent prep_coupling->activation prep_amine Dissolve this compound coupling Add Amine Solution and Base (if needed) (pH 7.2-8.0, RT, 2-24h) prep_amine->coupling activation->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring workup Quench Reaction & Workup monitoring->workup purification Purify Product (Chromatography) workup->purification

Caption: A general workflow for the this compound coupling reaction.

Troubleshooting Decision Tree

G cluster_solutions start Low Yield in Coupling Reaction check_reagents Are reagents fresh & stored properly? start->check_reagents replace_reagents Replace EDC, NHS, and/or PEG reagent. check_reagents->replace_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes replace_reagents->start adjust_ph Optimize pH for activation (4.5-7.2) and coupling (7.2-8.0). check_conditions->adjust_ph No adjust_time_temp Increase reaction time and monitor. Avoid high temperatures. check_conditions->adjust_time_temp No use_anhydrous Use anhydrous solvents. check_conditions->use_anhydrous No check_purification Is product lost during purification? check_conditions->check_purification Yes adjust_ph->start adjust_time_temp->start use_anhydrous->start optimize_purification Optimize chromatography method (e.g., SEC, RP-HPLC). check_purification->optimize_purification Yes end_node Yield Improved check_purification->end_node No optimize_purification->end_node

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG7-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, storage, and use of this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a benzyl (B1604629) ether at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The PEG7 chain provides a flexible and hydrophilic spacer. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[][2]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at 2-8°C or -5°C in a dry, dark environment.[][3] Improper storage can lead to degradation.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and chloroform.[2] For aqueous applications, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent before dilution in an aqueous buffer.

Q4: What are the expected degradation products of this compound?

Potential degradation can occur at the benzyl ether, the PEG chain, or the Boc-protected amine. Degradation pathways may include:

  • Debenzylation: Cleavage of the benzyl ether to yield the corresponding alcohol.

  • PEG Chain Scission: Oxidative cleavage of the polyethylene glycol chain.

  • Boc Deprotection: Premature removal of the Boc protecting group to expose the free amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in your experiments.

Issue 1: Incomplete or Failed Reaction Following Boc Deprotection

Question: I am attempting to deprotect the Boc group to reveal the primary amine for subsequent conjugation, but my reaction is yielding a complex mixture of products or showing no reaction. What could be the problem?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Deprotection Reagent The Boc group is acid-labile. Use standard deprotection conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[][5]
Presence of Scavengers The tert-butyl cation generated during Boc deprotection can alkylate sensitive functional groups. The use of scavengers like triethylsilane or anisole (B1667542) is recommended to trap this cation.
Degradation of Starting Material The starting this compound may have degraded due to improper storage. Verify the purity of the starting material using techniques like HPLC or LC-MS.
Side Reactions The exposed amine may be undergoing side reactions under the experimental conditions. Ensure the reaction is performed under an inert atmosphere if the reactants are sensitive to air or moisture.
Issue 2: Unexpected Mass Peaks in LC-MS Analysis

Question: My LC-MS analysis of a reaction involving this compound shows unexpected mass peaks. What could be the source of these impurities?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidative Degradation of PEG Chain The PEG chain is susceptible to oxidation, which can lead to chain cleavage and the formation of various byproducts. Avoid exposure to strong oxidizing agents and store the compound under an inert atmosphere.
Debenzylation The benzyl ether may be cleaved under certain reaction conditions (e.g., catalytic hydrogenation intended for other functional groups). If debenzylation is undesirable, choose reaction conditions that are compatible with the benzyl group.
Incomplete Boc Protection The starting material may contain a fraction of the deprotected amine. Analyze the starting material for purity before use.
Adduct Formation The PEG chain can form adducts with various ions (e.g., Na+, K+) during mass spectrometry analysis. Confirm the expected mass of these adducts.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a standard procedure for the removal of the Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected product.

Protocol 2: Analysis of this compound Purity by HPLC

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in ACN or another suitable solvent (e.g., 1 mg/mL).

  • Prepare mobile phase A: 0.1% FA in water.

  • Prepare mobile phase B: 0.1% FA in ACN.

  • Set up a gradient elution method on the HPLC system. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B

    • 35-40 min: 30% B

  • Set the flow rate to 1 mL/min and the column temperature to 25°C.

  • Set the UV detector to monitor at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Inject the sample and analyze the resulting chromatogram for purity.

Visualizations

Degradation_Pathway This compound This compound Deprotected_Amine Benzyl-PEG7-NH2 This compound->Deprotected_Amine Acidic Conditions (e.g., TFA) Debenzylated_Product HO-PEG7-NHBoc This compound->Debenzylated_Product Reductive Cleavage (e.g., H2, Pd/C) Oxidized_PEG PEG Chain Fragments This compound->Oxidized_PEG Oxidizing Agents

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Problem Encountered check_purity Check Purity of Starting Material (LC-MS/HPLC) start->check_purity check_purity->start Impure review_protocol Review Experimental Protocol check_purity->review_protocol Purity OK review_protocol->start Error in Protocol optimize_conditions Optimize Reaction Conditions review_protocol->optimize_conditions Protocol Correct consult_literature Consult Literature for Alternative Methods optimize_conditions->consult_literature Optimization Fails success Problem Resolved optimize_conditions->success Optimization Succeeds consult_literature->success

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Optimizing Boc Deprotection of Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Boc deprotection of Benzyl-PEG7-NHBoc.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, which can slow down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection as it helps to solvate both the PEG-conjugate and the acid.[1]

  • Substrate Solubility: Poor solubility of the starting material in the chosen solvent can lead to a heterogeneous reaction mixture and incomplete deprotection.[2]

Q2: I'm observing unexpected side products after the deprotection reaction. What could be the cause?

The most common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation (t-Bu⁺) that is generated during the cleavage.[3] For peptide-based molecules, electron-rich residues like tryptophan and methionine are particularly susceptible to this side reaction.

To prevent this, the addition of "scavengers" to the reaction mixture is highly recommended. Scavengers are reagents that trap the t-butyl cation, preventing it from reacting with your product.[4]

Q3: How can I monitor the progress of the Boc deprotection reaction?

Several techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin (B49086) can be very helpful as it visualizes primary and secondary amines, often as a purple or yellow spot.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][2]

Q4: What are some alternative, milder conditions for Boc deprotection if my compound is sensitive to strong acids like TFA?

Yes, several milder acidic conditions can be employed, which are particularly useful for substrates with other acid-sensitive functional groups. These include:

  • 4M HCl in 1,4-dioxane[5]

  • 1M HCl in ethyl acetate[5]

One user reported that for a compound with an acid-sensitive ester bond, HCl in EtOAc resulted in complete deprotection without significant ester cleavage, whereas TFA in DCM caused a 10-20% loss of the ester.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength/concentrationIncrease the concentration of TFA (e.g., from 20% to 50% in DCM).[1] Consider switching to a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[1]
Inadequate reaction time/temperatureExtend the reaction time and continue to monitor by TLC or LC-MS.[1] Gentle warming of the reaction mixture can be considered, but monitor for potential side reactions.
Poor solubilityEnsure the this compound is fully dissolved in the solvent before adding the acid.
Formation of Side Products Alkylation by tert-butyl cationAdd scavengers to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), water, and thioanisole.[4][7] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[8]
Difficulty with Work-up Residual TFAAfter removing the solvent and excess TFA under reduced pressure, co-evaporate the residue with toluene (B28343) (3x) to help remove residual traces of TFA.[1][5]
Isolating the free amineThe initial product is the TFA or HCl salt. To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a mild basic aqueous solution, such as saturated sodium bicarbonate.[1] Alternatively, the deprotected product can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]

Experimental Protocols

Standard Boc Deprotection Protocol using TFA/DCM
  • Dissolution: Dissolve the Boc-protected this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1] If your molecule is susceptible to side reactions, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

    • Co-evaporate with toluene (3x) to remove residual TFA.[1]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Alternative Boc Deprotection Protocol using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected this compound in a minimal amount of 1,4-dioxane. A co-solvent like methanol (B129727) can be used if solubility is an issue.[4]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents) to the substrate solution at 0 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.[5]

    • The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[4][5]

  • Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve this compound in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (and Scavengers if needed) cool->add_tfa stir Stir at 0°C to RT add_tfa->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor concentrate Concentrate monitor->concentrate co_evaporate Co-evaporate with Toluene concentrate->co_evaporate neutralize Neutralize (Optional) with NaHCO3 co_evaporate->neutralize isolate Isolate Product neutralize->isolate

Caption: General experimental workflow for Boc deprotection.

troubleshooting_workflow start Boc Deprotection Issues? incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Conc. or Reaction Time incomplete->increase_acid Yes add_scavengers Add Scavengers (TIS, Water) side_products->add_scavengers Yes optimize_conditions Optimize Conditions (Temp, Time) side_products->optimize_conditions No end_good Successful Deprotection increase_acid->end_good end_bad Further Optimization Needed increase_acid->end_bad change_acid Consider Milder Acid (e.g., HCl in Dioxane) add_scavengers->end_good add_scavengers->end_bad optimize_conditions->end_good optimize_conditions->end_bad

Caption: Troubleshooting workflow for common Boc deprotection issues.

References

Technical Support Center: Purification of Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Benzyl-PEG7-NHBoc.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how do they affect purification?

The synthesis of this compound can result in several impurities that complicate purification. Understanding these impurities is key to developing an effective purification strategy.

  • Unreacted Starting Materials: Incomplete reactions can leave residual Benzyl-PEG7-OH and Boc-NH2.

  • Di-Boc Species: Over-reaction can lead to the formation of di-Boc protected diamine impurities.

  • PEG Homologues: The PEG raw material may not be perfectly monodisperse, leading to the presence of Benzyl-PEG6-NHBoc or Benzyl-PEG8-NHBoc.

  • Byproducts from Protecting Group Installation/Removal: Side reactions during the introduction or potential partial cleavage of the Boc or Benzyl (B1604629) groups can generate various impurities. For example, benzyl chloride, a potential starting material, can contain impurities like benzaldehyde, benzyl alcohol, and toluene.[1][2]

These impurities often have similar polarities and molecular weights to the desired product, making separation by standard chromatographic techniques challenging.

Q2: My crude this compound is an oil. How can I solidify it for easier handling and purification?

Many Boc-protected amines and PEGylated compounds are initially isolated as oils or viscous liquids.[3][4] Solidification can simplify purification by allowing for trituration or recrystallization.

  • Trituration: This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble. For Boc-protected compounds, diethyl ether or n-hexane are often effective.[4]

  • Crystallization: If the product is resistant to crystallization, seeding with a small crystal of the pure compound can induce solidification.[3][5] Alternatively, a solvent/anti-solvent system can be employed. Dissolve the oil in a minimal amount of a good solvent (e.g., methanol (B129727), ethyl acetate) and slowly add an anti-solvent (e.g., hexane (B92381), water) until turbidity is observed, then allow it to stand.

Q3: What are the recommended column chromatography techniques for purifying this compound?

Both normal-phase and reversed-phase flash chromatography can be effective for purifying this compound. The choice depends on the impurity profile.

  • Normal-Phase Chromatography (Silica Gel): Due to the polar nature of the PEG chain, highly polar mobile phases are often required, which can lead to streaking and poor separation.[6] Using a solvent system like a slow gradient of 1-10% Ethanol/Isopropanol (1:1) in Chloroform (B151607) has been reported to provide better separation for PEG-containing compounds compared to methanol-based systems.[6]

  • Reversed-Phase Chromatography (C18): RP-HPLC is a powerful technique for purifying PEGylated molecules, as it separates based on hydrophobicity.[7][8][9][10] The benzyl group provides a good hydrophobic handle for retention. A typical mobile phase system would be a gradient of acetonitrile (B52724) in water, often with an additive like 0.1% trifluoroacetic acid (TFA).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product streaks on silica (B1680970) gel TLC/column The PEG chain interacts strongly with the silica.Use a less polar solvent system if possible. Consider adding a small amount of a more polar solvent like methanol to the mobile phase to improve peak shape. A chloroform/methanol system (e.g., 10:1) is often a good starting point for PEG compounds.[6] For amine-containing compounds, adding 1% aqueous ammonia (B1221849) to the eluent can help.
Co-elution of impurities with the product Impurities have very similar polarity to the desired product.Switch to a different chromatographic mode (e.g., from normal-phase to reversed-phase). RP-HPLC generally offers higher resolution for PEGylated compounds.[8] Optimize the gradient in RP-HPLC; a shallower gradient can improve the separation of closely eluting peaks.
Product appears as a broad peak in RP-HPLC The polydispersity of the PEG chain can cause peak broadening.[10]This is an inherent challenge with PEGylated compounds. Using a high-resolution column and optimizing the gradient can help to sharpen the peak.
Low recovery from the column The product may be irreversibly adsorbed to the stationary phase or is not fully eluting.For silica gel, ensure the mobile phase is polar enough to elute the compound. For reversed-phase, ensure the final mobile phase composition is strong enough (high enough organic solvent concentration) to elute the hydrophobic benzyl-containing molecule.
Crystallization attempts fail The presence of impurities can inhibit crystallization. The compound may be inherently difficult to crystallize.Purify the oil by column chromatography first to remove impurities that may be hindering crystallization. Try a wider range of solvent/anti-solvent systems. If a small amount of pure solid has been obtained previously, use it as a seed crystal.[3][5]

Experimental Protocols

Protocol 1: Flash Chromatography (Normal Phase)
  • Column: Silica gel, appropriate size for the amount of crude product.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane (B109758) (DCM) and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the column.

  • Mobile Phase: Start with a non-polar solvent like hexane or chloroform and gradually increase the polarity with a more polar solvent. A suggested gradient is from 100% chloroform to 10% ethanol/isopropanol (1:1) in chloroform.[6]

  • Elution: Run a slow gradient to ensure good separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC (RP-HPLC)
  • Column: A C18 column is a good starting point.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A typical gradient would be from 30% to 70% Mobile Phase B over 30-40 minutes. This should be optimized based on the retention time of the product.

  • Flow Rate: Typically 1.0 mL/min for an analytical column; this will be higher for preparative columns.

  • Detection: UV detection at 254 nm is suitable for the benzyl group.

  • Purification: Inject the crude sample dissolved in a minimal amount of the initial mobile phase. Collect the peak corresponding to the desired product.

  • Post-Purification: The collected fractions will contain acetonitrile, water, and TFA. The solvent can be removed by lyophilization.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Principle Typical Purity Achieved Advantages Disadvantages
Normal-Phase Chromatography Adsorption based on polarity85-95%Good for removing less polar impurities.Can have issues with streaking for highly polar PEG compounds.
Reversed-Phase HPLC Partitioning based on hydrophobicity>98%High resolution, excellent for separating closely related impurities.[8]Requires specialized equipment, use of organic solvents and acids.
Crystallization Differential solubility>99% (if successful)Can provide very high purity in a single step.May not be feasible for all compounds, especially oils.

Visualizations

Purification_Workflow cluster_0 Initial State cluster_1 Purification Options cluster_2 Outcome Crude Crude this compound (Oil) Flash Flash Chromatography Crude->Flash Primary Purification Crystallization Crystallization / Trituration Crude->Crystallization If solidifiable RPHPLC RP-HPLC Flash->RPHPLC For higher purity Pure Pure this compound Flash->Pure RPHPLC->Pure Crystallization->Pure Troubleshooting_Logic Start Purification Issue Encountered Impure Product is Impure Start->Impure LowYield Low Yield Start->LowYield CoElution CoElution Impure->CoElution Co-elution of Impurities Streaking Streaking Impure->Streaking Peak/Spot Streaking Adsorption Adsorption LowYield->Adsorption Product Adsorbed on Column ChangeMethod Switch to RP-HPLC or Optimize Gradient CoElution->ChangeMethod Solution AdjustSolvent Adjust Mobile Phase Polarity or Add Modifier Streaking->AdjustSolvent Solution IncreaseElution Increase Elution Strength Adsorption->IncreaseElution Solution

References

Technical Support Center: Optimizing Benzyl-PEG7-NHBoc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyl-PEG7-NHBoc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a benzyl (B1604629) group on one end, a seven-unit polyethylene (B3416737) glycol (PEG) chain in the middle, and a Boc-protected amine on the other end. The PEG spacer enhances solubility and provides spatial separation between conjugated molecules. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Q2: What are the most common challenges encountered when working with this compound?

A2: Researchers may face several challenges, including:

  • Low reaction yields: Incomplete conversion of starting materials.

  • Side product formation: Generation of unwanted molecules that complicate purification.

  • Difficult purification: The flexible PEG chain can lead to challenging separation of the desired product from starting materials and byproducts.

  • Incomplete Boc deprotection: Difficulty in removing the Boc protecting group from the final conjugate.

Q3: How should this compound be stored?

A3: To ensure its stability, this compound should be stored at -20°C. Proper storage is crucial to prevent degradation and maintain reactivity.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Low Yield in Amide Coupling Reaction with a Primary Amine

Question: I am performing an amide coupling reaction between an activated carboxylic acid and the deprotected amine of this compound, but I am consistently getting low yields. What could be the issue?

Potential Causes & Solutions:

Potential Cause Recommended Solution Detailed Protocol
Inefficient Carboxylic Acid Activation Use a more efficient coupling reagent. Common choices include HATU, HBTU, or EDC in combination with an additive like HOBt or HOAt.See "Protocol 1: Carboxylic Acid Activation and Amide Coupling".
Suboptimal Reaction Conditions Optimize the reaction solvent, temperature, and time. Anhydrous polar aprotic solvents like DMF or DMSO are generally preferred.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Steric Hindrance The PEG chain can sometimes sterically hinder the reactive amine.Increase the reaction time and/or temperature. Consider using a coupling reagent known to be effective for sterically hindered amines.
Base Incompatibility The choice and amount of base can significantly impact the reaction.Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). Use 2-3 equivalents of the base.
Issue 2: Side Product Formation During the Coupling Reaction

Question: My reaction mixture shows multiple spots on TLC/peaks on LC-MS in addition to my desired product. What are these side products and how can I minimize them?

Potential Side Reactions & Prevention Strategies:

Side Product Formation Mechanism Prevention Strategy
N,N'-Diacylated Product If the deprotected Benzyl-PEG7-amine has residual impurities with two amino groups, or if the primary amine starting material is impure.Ensure the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction.
Urea Formation Reaction of the amine with isocyanate, which can form from the decomposition of some coupling reagents or as a side reaction with Boc-protected amines.Use coupling reagents that are less prone to forming isocyanate byproducts. Add the coupling reagent to the carboxylic acid and allow it to activate before adding the amine.
Epimerization Racemization of chiral centers adjacent to the activated carboxylic acid.Use coupling reagents and additives known to suppress epimerization, such as HATU or EDC/HOBt. Perform the reaction at a lower temperature (e.g., 0°C).
Issue 3: Incomplete Boc Deprotection

Question: I am having trouble completely removing the Boc group from my final Benzyl-PEG7-conjugate. What conditions should I use?

Troubleshooting Boc Deprotection:

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration. Short reaction time.Use a stronger acid solution, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Increase the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.
Side Product Formation (t-butylation) The t-butyl cation generated during deprotection can react with electron-rich functional groups.Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) (typically 2.5-5% v/v), to the deprotection mixture to quench the t-butyl cation.

Experimental Protocols

Protocol 1: Carboxylic Acid Activation and Amide Coupling with Deprotected Benzyl-PEG7-Amine

This protocol describes a general procedure for coupling a carboxylic acid to the amino group of Benzyl-PEG7-amine (after Boc deprotection).

Materials:

  • Carboxylic acid

  • Deprotected Benzyl-PEG7-amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected Benzyl-PEG7-amine (1.2 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Deprotection of a this compound Conjugate

This protocol provides a standard method for removing the Boc protecting group.

Materials:

  • Boc-protected Benzyl-PEG7-conjugate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • TIS (Triisopropylsilane) (optional scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a deprotection solution of 20% TFA in DCM. If your molecule contains sensitive groups, add 2.5% TIS to this solution.

  • Add the deprotection solution to the cooled solution of the conjugate.

  • Stir the reaction at 0°C to room temperature and monitor by TLC or LC-MS. Deprotection is usually complete within 1-4 hours.

  • Once complete, carefully neutralize the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Data Presentation

The following tables provide illustrative data for typical reaction conditions and outcomes. Note that actual results may vary depending on the specific substrates used.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Notes
HATU NoneDIPEADMF85-95Generally high yields and low epimerization.
HBTU HOBtDIPEADMF80-90Effective, but can be slightly less efficient than HATU.
EDC HOBtDIPEADCM/DMF70-85Economical choice, but may require longer reaction times.
SOCl₂ NonePyridineDCM50-70Harsh conditions, may not be suitable for sensitive substrates.

Table 2: Optimization of Boc Deprotection Conditions

TFA Concentration in DCM (%)ScavengerTemperature (°C)Time (h)Typical Yield (%)
20None0 to RT2>95
50None0 to RT1>95
20TIS (2.5%)0 to RT2>95
10NoneRT480-90

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling start This compound deprotection Treat with TFA/DCM start->deprotection deprotected_amine Benzyl-PEG7-Amine deprotection->deprotected_amine coupling Couple with Deprotected Amine deprotected_amine->coupling carboxylic_acid Carboxylic Acid activation Activate with HATU/DIPEA carboxylic_acid->activation activation->coupling product Final Conjugate coupling->product

Caption: Experimental workflow for a typical two-step reaction involving this compound.

troubleshooting_logic cluster_coupling_issues Amide Coupling Issues cluster_deprotection_issues Boc Deprotection Issues start Low Reaction Yield? check_activation Check Acid Activation start->check_activation Yes incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection No, but incomplete deprotection optimize_conditions Optimize Conditions (Solvent, Temp) check_activation->optimize_conditions Activation OK check_base Verify Base Choice & Amount optimize_conditions->check_base Conditions OK increase_acid Increase TFA Concentration/Time incomplete_deprotection->increase_acid Yes add_scavenger Side Products? Add Scavenger incomplete_deprotection->add_scavenger No, but side products

Caption: A logical troubleshooting guide for low-yield this compound reactions.

PROTAC Linker Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the design and optimization of PROTAC® linkers beyond PEG7.

Frequently Asked Questions (FAQs)

Q1: Why is linker optimization so critical for PROTAC® efficacy?

A1: The linker in a PROTAC® is not just a spacer; it's a crucial component that dictates the overall success of the molecule.[1][2] It influences the formation and stability of the ternary complex (Target Protein-PROTAC®-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[1] The linker's length, rigidity, and chemical composition affect the orientation and proximity of the target protein and the E3 ligase. An optimal linker can lead to favorable protein-protein interactions, known as positive cooperativity, which enhances the stability of this ternary complex.[1]

Q2: What are the main types of non-PEG linkers I can use for my PROTAC®?

A2: Beyond the commonly used flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, there is a growing interest in other linker types to improve potency, selectivity, and drug-like properties.[3] These can be broadly categorized as:

  • Rigid Linkers: These often incorporate cyclic structures like piperazine (B1678402), piperidine, or aromatic rings to introduce conformational constraints.[3][4] This rigidity can help pre-organize the PROTAC® into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][4]

  • Clickable Linkers: Utilizing "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular assembly of PROTACs. This facilitates the rapid generation of diverse PROTAC® libraries for optimization.[3][5]

  • Hydrocarbon Chains: These are simple alkyl chains that offer a high degree of flexibility. While synthetically accessible, they are typically hydrophobic, which can affect the PROTAC's solubility.[3][6]

Q3: How does linker composition, apart from its length, impact PROTAC® performance?

A3: The chemical makeup of the linker significantly influences a PROTAC's® physicochemical properties, such as solubility, cell permeability, and metabolic stability.[7] For instance, incorporating hydrophilic elements can improve solubility, while more rigid structures can enhance conformational stability.[7] The linker's composition can also directly impact the stability of the ternary complex and, consequently, the degradation efficiency.[7]

Q4: What is the "hook effect" in PROTAC® experiments, and how can linker design help mitigate it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC® concentrations.[8] This happens because at excessive concentrations, the PROTAC® molecules can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[8] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and less prone to dissociation, which can help mitigate the hook effect.[8] Additionally, a more rigid linker can pre-organize the PROTAC® into a conformation that favors the formation of the ternary complex over binary ones.[8]

Troubleshooting Guides

Problem 1: My PROTAC® shows good binary binding to the target protein and the E3 ligase, but I don't see any significant degradation.

This is a common challenge in PROTAC® development and often points to issues with the formation of a productive ternary complex.[8]

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Suboptimal Linker Length The linker may be too short, causing steric hindrance, or too long, leading to an unproductive ternary complex. Solution: Synthesize a library of PROTACs® with varying linker lengths. Even minor changes can have a significant impact.
Incorrect Linker Composition/Rigidity The linker's flexibility or rigidity might not be optimal for the specific protein-ligase pair. Solution: Experiment with different linker compositions. Introduce more rigid elements like piperazine or triazole rings, or more flexible alkyl chains to alter the conformational dynamics.
Poor Cell Permeability The PROTAC® may not be reaching its intracellular target in sufficient concentrations. Solution: Modify the linker to improve physicochemical properties. For example, incorporating more hydrophilic or lipophilic groups can alter permeability. Conduct cell permeability assays like PAMPA or Caco-2 to assess this directly.[9][10]
Cellular Efflux The PROTAC® might be actively transported out of the cells by efflux pumps. Solution: Assess efflux using specific assays. Linker modifications can sometimes alter the interaction with efflux pumps.

Problem 2: I'm observing a strong "hook effect" at higher concentrations of my PROTAC®.

The hook effect can limit the therapeutic window of a PROTAC®.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Low Ternary Complex Cooperativity The ternary complex is not stable enough, leading to the formation of binary complexes at high concentrations. Solution: Redesign the linker to enhance positive cooperativity. This could involve changing the linker's composition or rigidity to create more favorable protein-protein interactions within the ternary complex.
Excessive Linker Flexibility A highly flexible linker might allow for multiple non-productive binding modes. Solution: Introduce more rigid elements into the linker to pre-organize the PROTAC® into a conformation that is more conducive to forming a stable ternary complex.
High PROTAC® Concentration The concentrations used in the experiment are too high. Solution: Perform a wide dose-response experiment, including very low concentrations, to accurately determine the optimal concentration range for degradation and to characterize the hook effect.

Data Presentation: Comparison of Non-PEG Linkers

The choice of linker can significantly impact the degradation efficiency of a PROTAC®. The following table summarizes the performance of different linker types from various studies.

Linker TypeTarget ProteinE3 LigaseKey FindingsDC50DmaxReference
Alkyl Chain BRD4CRBNA nine-atom alkyl chain led to a concentration-dependent decrease in the target protein.Not specifiedNot specified[3]
Rigid (Piperazine) SMARCA2/4VHLA disubstituted aryl unit was designed to provide conformational restriction and mimic a PEG linker conformation, leading to an improved degrader.Not specifiedNot specified[5]
Clickable (Triazole) CDK9VHLA triazole linker resulted in higher degradation efficiency compared to an alkane chain.Not specifiedNot specified[11]
Alkyl/Ether TBK1VHLLinkers shorter than 12 atoms showed no degradation, while longer linkers (12-29 atoms) exhibited robust degradation.3 nM (for 21-atom linker)96% (for 21-atom linker)[11]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC®, cell line, and experimental conditions. Direct comparison across different studies should be made with caution.

Experimental Protocols

Protocol 1: Western Blot Analysis for Protein Degradation

This is the standard method to quantify the reduction in target protein levels.[12]

Materials:

  • Cell line expressing the target protein

  • PROTAC® compound and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC® concentrations and a vehicle control for a specified time (e.g., 24 hours).[12][13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12][13]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.[13][14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.[13][14]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[13][14]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system.[14] Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[14]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to model passive transcellular permeability.[9]

Materials:

  • PAMPA plate (with a donor and acceptor well separated by a lipid-infused artificial membrane)

  • PROTAC® compound

  • Phosphate buffer saline (PBS)

  • Organic solvent (e.g., dodecane)

  • Plate reader

Procedure:

  • Prepare Donor Plate: Add a solution of the PROTAC® in PBS to the donor wells.

  • Prepare Acceptor Plate: Fill the acceptor wells with PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate sandwich for a specified time (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC® in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and the assay parameters.

Visualizations

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 cluster_1 1. Ternary Complex Formation cluster_2 2. Ubiquitination cluster_3 3. Proteasomal Degradation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Target Protein Proteasome->Degradation Degrades

Caption: PROTAC®-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis F->G

Caption: Workflow for Western blot analysis of protein degradation.

Troubleshooting_Logic Troubleshooting Logic for Poor Degradation Start Good Binary Binding, No Degradation Q1 Is Ternary Complex Formation Confirmed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Cell Permeability Adequate? A1_Yes->Q2 Sol1 Optimize Linker Length & Composition A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol3 Consider Unproductive Ternary Complex Conformation A2_Yes->Sol3 Sol2 Modify Linker to Improve Permeability A2_No->Sol2

References

impact of Benzyl-PEG7-NHBoc on PROTAC cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linkers, such as Benzyl-PEG7-NHBoc, on PROTAC cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

A1: this compound is a chemical tool used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It is a bifunctional molecule featuring a 7-unit polyethylene (B3416737) glycol (PEG) chain. In PROTAC design, the linker connects the two key components of the molecule: a ligand that binds to the target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[5][6][7] The linker itself is critical, as its length, flexibility, and chemical composition can significantly influence the PROTAC's overall properties, including solubility and cell permeability.[5][7]

Q2: How do PEG linkers, like this compound, generally impact PROTAC cell permeability?

A2: The impact of PEG linkers on cell permeability is complex. While the inherent hydrophilicity of PEG can increase a PROTAC's aqueous solubility, it can also potentially hinder passive diffusion across the lipophilic cell membrane.[5][7] However, the flexible nature of PEG linkers can be advantageous.[5] They may allow the PROTAC to adopt a folded, more compact conformation in nonpolar environments, such as the cell membrane.[8][9][10][11] This "chameleon-like" behavior can shield the PROTAC's polar surface area, facilitating membrane traversal.[9][11] Ultimately, an optimal balance of hydrophilicity and lipophilicity is required for effective cell permeability.

Q3: Why is cell permeability a major challenge for PROTACs?

A3: Cell permeability is a significant hurdle because most PROTACs are large molecules with high molecular weights (often over 800 Da) and a large polar surface area.[12][13][14] These characteristics place them in the "beyond the Rule of Five" (bRo5) chemical space, where molecules are typically expected to have poor passive diffusion across cell membranes.[8][12][13] Since PROTACs must enter the cell to engage their intracellular targets, poor permeability can render an otherwise potent molecule ineffective in a cellular context.[12][13]

Q4: What are the standard experimental methods to assess PROTAC cell permeability?

A4: The two most common in vitro assays used to evaluate PROTAC cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[15][16][17]

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[15][16] It is a cost-effective method for early-stage screening.[15]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[15] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.[15]

Troubleshooting Guide for Low PROTAC Cell Permeability

Issue: My PROTAC shows high biochemical activity but low efficacy in cell-based assays.

This discrepancy is often due to poor cell permeability.[13] The following guide provides a systematic approach to troubleshooting this issue.

Step 1: Quantify Cell Permeability

Before making structural modifications, it's crucial to confirm that low permeability is the root cause.

  • Action: Perform a PAMPA or Caco-2 permeability assay.

  • Expected Outcome: These assays will provide a quantitative measure of your PROTAC's ability to cross a membrane. Low permeability is often indicated by an apparent permeability coefficient (Papp) below 1.0 x 10⁻⁶ cm/s.[16]

Step 2: Analyze Physicochemical Properties & Linker Composition

If permeability is confirmed to be low, analyze the PROTAC's structure, paying close attention to the linker.

  • Action: Evaluate properties such as molecular weight, polar surface area (PSA), number of hydrogen bond donors, and lipophilicity (LogP).

  • Troubleshooting Strategies:

    • Linker Composition: The composition of the linker is a critical determinant of a PROTAC's physicochemical properties.[18] Polyethylene glycol (PEG) linkers are often used to improve solubility and permeability.[18] In contrast, alkyl chains provide more rigidity.[18]

    • Linker Flexibility: Flexible linkers like PEG can promote the adoption of folded conformations that shield polar groups, which may enhance permeability.[5][8] Consider whether the linker is too rigid or too flexible.

    • Reduce Hydrogen Bond Donors: High numbers of hydrogen bond donors can reduce permeability. Replacing amide bonds in the linker with esters is a known strategy to improve this metric.[13][19]

    • Optimize Lipophilicity: While some lipophilicity is required, excessively high LogP can cause the PROTAC to be retained in the cell membrane.[13] An optimal range is crucial.

Step 3: Rational Structural Modification

Based on the analysis, rationally design and synthesize new PROTAC analogs.

  • Action:

    • Modify the Linker: Synthesize analogs with different linkers. For instance, if you started with a rigid alkyl linker, try a more flexible PEG-based linker like this compound. Conversely, if a highly flexible PEG linker is leading to poor properties, a more rigid linker could be explored.[13]

    • Mask Polar Groups: Introduce masking groups on the PROTAC that are cleaved inside the cell (a prodrug strategy) to improve membrane crossing.[14]

    • Re-evaluate Permeability: Test the new analogs in the same permeability assays to determine if the modifications were successful.

Quantitative Data Summary

The following table summarizes hypothetical permeability data for different PROTACs, illustrating how linker composition can affect permeability. This data is representative of typical results seen in PROTAC development.

PROTAC IDLinker TypeLinker LengthApparent Permeability (Papp) (x 10⁻⁶ cm/s)
PROTAC-AAlkyl10 atoms0.3
PROTAC-BPEG 7 units 0.8
PROTAC-CAlkyl-Aromatic12 atoms0.5
PROTAC-DPEG 4 units 0.6

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for assessing the passive permeability of a PROTAC.

Materials:

  • 96-well PAMPA plate system (with donor and acceptor plates)

  • Phospholipid solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.

  • Coat Donor Plate Membrane: Carefully apply 5 µL of the phospholipid solution to the filter membrane of each well in the donor plate.[13]

  • Prepare Donor Solutions: Dissolve the test PROTAC in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final concentration. Ensure the final DMSO concentration is low (<1%).[13]

  • Start Assay: Add the donor solution to the coated donor plate wells.[13] Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Measure Concentrations: After incubation, separate the plates and measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[13]

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the established formula that considers compound concentrations, volumes, membrane area, and incubation time.

Visualizations

PROTAC_Mechanism cluster_cell Cell Interior PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_out PROTAC PROTAC_out->PROTAC Cell Permeation Membrane Cell Membrane

Caption: Mechanism of Action for a PROTAC after cell permeation.

PAMPA_Workflow start Start prep_acceptor Prepare Acceptor Plate Fill wells with buffer start->prep_acceptor coat_donor Coat Donor Plate Apply artificial membrane lipid prep_acceptor->coat_donor prep_donor Prepare Donor Solution Dissolve PROTAC in buffer coat_donor->prep_donor assemble Assemble Plates Donor plate placed on acceptor plate prep_donor->assemble incubate Incubate Allow for passive diffusion assemble->incubate analyze Analyze Samples Measure concentration in both chambers via LC-MS/MS incubate->analyze calculate Calculate Papp Determine permeability coefficient analyze->calculate end End calculate->end

Caption: Experimental workflow for the PAMPA permeability assay.

Troubleshooting_Permeability start Low cellular activity despite biochemical potency quantify Quantify permeability (e.g., PAMPA, Caco-2) start->quantify is_low Is Papp < 1.0 x 10⁻⁶ cm/s? quantify->is_low analyze Analyze Linker & Physicochemical Properties (PSA, HBD, LogP, Flexibility) is_low->analyze Yes other_issue Investigate other issues: - Target engagement in cells - Compound stability - Efflux is_low->other_issue No modify Synthesize Analogs with Modified Linker - Change composition (PEG vs. Alkyl) - Modulate flexibility/rigidity - Reduce H-bond donors (e.g., ester) analyze->modify retest Re-test Permeability of New Analogs modify->retest success Permeability Improved Proceed to Cellular Assays retest->success Yes fail Permeability Still Low Re-evaluate linker design or consider alternative strategies retest->fail No

Caption: Troubleshooting workflow for low PROTAC cell permeability.

References

Technical Support Center: Troubleshooting Ternary Complex Formation with Benzyl-PEG7-NHBoc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate a Benzyl-PEG7-NHBoc linker. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my PROTAC, and how can it affect ternary complex formation?

The this compound linker is a flexible, hydrophilic spacer connecting the target protein-binding ligand (warhead) and the E3 ligase-binding ligand. Its properties are critical for successful ternary complex formation and subsequent protein degradation.[1][2]

  • Flexibility: The seven polyethylene (B3416737) glycol (PEG) units provide significant conformational flexibility, allowing the warhead and E3 ligase ligand to adopt an optimal orientation for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[3]

  • Length: The length of the PEG7 chain is a crucial parameter. An optimal length is necessary to bridge the target protein and the E3 ligase effectively without causing steric hindrance.[] If the linker is too short, the proteins may clash; if it's too long, the entropic penalty of complex formation can increase, potentially destabilizing the complex.[5]

  • Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC, which can be beneficial for handling and in vitro assays.[6] However, it can also impact cell permeability.[3]

  • Benzyl (B1604629) Group: The benzyl group can introduce some rigidity and may participate in non-covalent interactions, such as π-π stacking, which could help stabilize the ternary complex.[1]

  • NHBoc Group: The Boc-protected amine provides a handle for synthesis and can be deprotected to allow for further chemical modification if needed.[7]

Q2: I am not observing any target protein degradation. What are the initial troubleshooting steps?

If you are not observing target degradation, a systematic approach is necessary to pinpoint the issue. The problem could lie with the PROTAC molecule itself, the experimental setup, or the biological system.

Here is a logical workflow for troubleshooting a lack of PROTAC activity:

G A No Target Degradation Observed B Verify PROTAC Integrity (NMR, MS) A->B PROTAC Issue? C Confirm Target & E3 Ligase Expression (Western Blot) A->C Cellular Issue? H Investigate Cellular Permeability (PAMPA, Caco-2) A->H Uptake Issue? D Assess Binary Binding (SPR, ITC, FP) C->D E Evaluate Ternary Complex Formation (SPR, NanoBRET, Co-IP) D->E F Check for Ubiquitination (in-cell ubiquitination assay) E->F G Assess Proteasome Activity (Proteasome activity assay) F->G

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Q3: My dose-response curve shows a "hook effect." What does this mean, and how can I mitigate it?

The "hook effect" is a common phenomenon with PROTACs where at high concentrations, the degradation of the target protein decreases, resulting in a bell-shaped dose-response curve.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8]

Mitigation Strategies:

  • Titrate the PROTAC: Perform a dose-response experiment over a wide range of concentrations (e.g., from pM to µM) to identify the optimal concentration for maximal degradation (Dmax) and to fully characterize the hook effect.[8]

  • Optimize Protein Concentrations: In biochemical assays, adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[8]

  • Enhance Cooperativity: The stability of the ternary complex can be enhanced by positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein.[9] While challenging to modify without synthesizing new PROTACs, understanding the cooperativity of your system is key.

Q4: How does the this compound linker specifically impact cell permeability, and how can I troubleshoot this?

The physicochemical properties of the this compound linker can create a delicate balance for cell permeability. While PEG linkers can improve solubility, their hydrophilicity can hinder passive diffusion across the cell membrane.[3][10] However, the flexibility of the PEG chain may allow the PROTAC to adopt a more compact, less polar conformation that can better traverse the cell membrane.[3]

Troubleshooting Permeability Issues:

  • Direct Permeability Assays: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to directly measure the permeability of your PROTAC.[11]

  • Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your PROTAC is engaging the target protein inside the cells. Successful target engagement implies at least some level of cell permeability.

  • Linker Modification: If permeability is a persistent issue, consider synthesizing analogs with different linker compositions. For example, replacing some PEG units with alkyl chains could increase lipophilicity and potentially improve passive diffusion.[5]

Troubleshooting Guides

Issue 1: Inefficient or No Ternary Complex Formation in Biochemical Assays
Potential Cause Troubleshooting Steps
Poor Protein Quality Verify the purity, concentration, and activity of your target protein and E3 ligase. Check for aggregation using Dynamic Light Scattering (DLS).[8]
Incorrect Buffer Conditions Optimize buffer pH, salt concentration, and additives (e.g., glycerol, DTT).
Suboptimal PROTAC Concentration Perform a titration of the PROTAC to identify the optimal concentration for ternary complex formation and to rule out a potential "hook effect".[8]
Weak Binary Binding Confirm the binding of your PROTAC to both the target protein and the E3 ligase individually using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[12]
Unfavorable Ternary Complex Geometry The this compound linker, while flexible, may not be optimal for your specific protein pair. Consider synthesizing PROTACs with different linker lengths or compositions.[]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause Troubleshooting Steps
Poor Cell Permeability As discussed in Q4, assess the cell permeability of your PROTAC.[3][10]
PROTAC Instability in Cells Measure the stability of your PROTAC in cell culture media and cell lysates over time using LC-MS/MS.
Low Expression of Target or E3 Ligase in Cells Confirm the expression levels of both the target protein and the recruited E3 ligase in your cell model by Western Blot.[13]
"Unproductive" Ternary Complex A stable ternary complex in a biochemical assay does not guarantee efficient degradation in cells. The geometry of the complex might not be optimal for ubiquitination.[8] In-cell ubiquitination assays can provide further insight.

Quantitative Data Summary

The following table summarizes key parameters that can be measured to characterize ternary complex formation and PROTAC efficacy.

Parameter Description Typical Range Experimental Method(s)
Binary KD (Target) Binding affinity of the PROTAC to the target protein.1 nM - 10 µMSPR, ITC, FP
Binary KD (E3 Ligase) Binding affinity of the PROTAC to the E3 ligase.1 nM - 10 µMSPR, ITC, FP
Ternary Complex KD Binding affinity of the pre-formed PROTAC-target complex to the E3 ligase (or vice-versa).pM - µMSPR, ITC
Cooperativity (α) The factor by which the affinity of the PROTAC for one protein is altered by the presence of the other. α = (Binary KD Target * Binary KD E3) / (Ternary Complex KD * PROTAC KD for one protein)α > 1 (positive) α < 1 (negative) α = 1 (non-cooperative)Calculated from SPR or ITC data[9]
DC50 The concentration of PROTAC that induces 50% degradation of the target protein.pM - µMWestern Blot, In-Cell ELISA
Dmax The maximum percentage of target protein degradation achieved.50% - >95%Western Blot, In-Cell ELISA

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol provides a general workflow for assessing ternary complex formation and cooperativity using SPR.

Workflow Diagram:

G cluster_0 Binary Binding cluster_1 Ternary Complex Formation A Immobilize E3 Ligase B Inject PROTAC A->B C Determine Binary KD1 B->C D Immobilize E3 Ligase E Inject PROTAC + Target Protein D->E F Determine Ternary KD E->F

Caption: SPR workflow for binary and ternary complex analysis.

Methodology:

  • Immobilization: Immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.

  • Binary Interaction (PROTAC and E3 Ligase):

    • Inject a series of concentrations of the this compound PROTAC over the immobilized E3 ligase.

    • Measure the binding and dissociation rates.

    • Calculate the equilibrium dissociation constant (KD) for this binary interaction.

  • Binary Interaction (PROTAC and Target Protein):

    • This can be done by immobilizing the target protein and injecting the PROTAC, or by using an in-solution affinity method if immobilization is problematic.

    • Determine the KD for this second binary interaction.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase.

    • Measure the binding and dissociation of the ternary complex.

    • Calculate the KD for the formation of the ternary complex.

  • Data Analysis:

    • Compare the binary and ternary KD values to determine the cooperativity (α).[9]

Protocol 2: In-Cell Ubiquitination Assay

This protocol is to determine if the PROTAC is inducing ubiquitination of the target protein within cells.

Workflow Diagram:

G A Treat cells with PROTAC and proteasome inhibitor (e.g., MG132) B Lyse cells A->B C Immunoprecipitate Target Protein B->C D Western Blot for Ubiquitin C->D E Analyze for high molecular weight ubiquitin smear D->E

Caption: Workflow for in-cell ubiquitination assay.

Methodology:

  • Cell Treatment: Treat cells with your this compound PROTAC at a concentration that is expected to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Include appropriate vehicle and inhibitor-only controls.

  • Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to your target protein to immunoprecipitate the target and any bound proteins.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody.

  • Analysis: A high molecular weight smear or laddering in the PROTAC-treated sample indicates polyubiquitination of the target protein.

References

strategies to reduce steric hindrance with Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG7-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It features a benzyl (B1604629) group at one end, a seven-unit polyethylene (B3416737) glycol (PEG) chain for spacing and solubility, and a Boc-protected amine at the other end. Its primary use is in bioconjugation and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a protein-binding ligand and an E3 ligase ligand.

Q2: What is the purpose of each component of the this compound molecule?

  • Benzyl Group: Can be involved in specific interactions or serve as a stable, somewhat bulky terminal group.

  • PEG7 Chain: A hydrophilic spacer that increases the solubility of the conjugate and provides spatial separation between the conjugated molecules to minimize steric hindrance between them.[1]

  • NHBoc Group: A Boc-protected primary amine. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that is stable under many conditions but can be selectively removed under acidic conditions to reveal a reactive primary amine.[2]

Q3: How do I remove the Boc protecting group?

The Boc group is typically removed under anhydrous acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (B109758) (DCM).[1] Other acidic systems, such as 4M HCl in dioxane, can also be used.

Q4: Is the benzyl group stable during Boc deprotection?

Yes, the benzyl group is generally stable to the acidic conditions required for Boc deprotection.[3] Deprotection of benzyl groups typically requires harsher methods like catalytic hydrogenolysis.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in a question-and-answer format.

Issue 1: Incomplete or Slow Boc Deprotection

Question: My reaction to deprotect the Boc group on this compound is very slow or does not go to completion. What are the potential causes and solutions?

Potential Causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the Boc group.

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0°C) can significantly slow down the deprotection rate.

  • Steric Hindrance: The PEG7 chain, although flexible, can create a local environment that sterically hinders the approach of the acid to the Boc-protected amine, slowing the reaction.[1]

  • Inadequate Solvent: The solvent may not be effectively solvating the PEG linker, reducing the accessibility of the Boc group.

Solutions:

Solution IDRecommended ActionRationale
SOL-1A Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).A higher concentration of acid will increase the reaction rate.
SOL-1B Allow the reaction to warm to room temperature after an initial period at 0°C.Increased temperature provides the necessary energy to overcome the activation barrier.
SOL-1C Switch to a stronger acidic system, such as 4M HCl in 1,4-dioxane.Provides a more potent acidic environment for deprotection.[1]
SOL-1D Ensure the solvent (e.g., DCM) is anhydrous and provides good solubility for the linker.Proper solvation is crucial for reaction kinetics.
SOL-1E Extend the reaction time and monitor progress by TLC or LC-MS.Sterically hindered reactions may simply require more time to reach completion.
Issue 2: Low Yield in Subsequent Coupling Reactions

Question: After successfully deprotecting the Boc group, I am getting a low yield when coupling the resulting Benzyl-PEG7-amine to my substrate (e.g., a protein with an NHS ester). Why is this happening?

Potential Causes:

  • Steric Hindrance from the Benzyl Group: The benzyl group, while not as large as a tert-butyl group, can still create steric hindrance that impedes the approach of the newly formed amine to the reactive site on a bulky substrate like a protein.

  • Steric Hindrance from the PEG7 Chain: The PEG chain itself can limit the accessibility of the terminal amine, especially if the reactive site on the substrate is in a sterically crowded environment.[5]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to low coupling efficiency. For example, NHS-ester couplings are most efficient at a pH of 7.5-8.5.

  • Hydrolysis of Reactive Groups: If using a moisture-sensitive substrate like an NHS ester, it may have hydrolyzed prior to or during the coupling reaction.

Solutions:

Solution IDRecommended ActionRationale
SOL-2A Increase the molar excess of the Benzyl-PEG7-amine linker.This can help drive the reaction forward, especially if steric hindrance is slowing the reaction rate.
SOL-2B Optimize reaction pH. For NHS esters, maintain a pH of 7.5-8.5.This ensures the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.
SOL-2C Extend the reaction time (e.g., from 2 hours at room temperature to overnight at 4°C).Allows more time for the sterically hindered components to react.
SOL-2D Consider a linker with a longer PEG chain (e.g., PEG12 or PEG24).A longer spacer can provide more separation and flexibility, potentially overcoming steric clashes.[5]
SOL-2E Use freshly prepared and anhydrous reagents and solvents, especially for moisture-sensitive chemistries.Prevents the degradation of reactive functional groups.

Quantitative Data Summary

To provide context for the potential steric influence of the benzyl group, the table below compares the steric demand of various chemical groups using A-values, which measure the energetic preference for a substituent to occupy the equatorial position on a cyclohexane (B81311) ring. A higher A-value indicates greater steric bulk.

SubstituentA-value (kcal/mol)Relative Steric Bulk
-H0Very Low
-CH3 (Methyl)1.7Low
-CH2Ph (Benzyl)~2.0Moderate
-iPr (Isopropyl)2.2Moderate-High
-C(CH3)3 (tert-Butyl)>4.5Very High

Note: The A-value for the benzyl group can vary depending on its rotational conformation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield Benzyl-PEG7-NH2 as a TFA salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting residue, Benzyl-PEG7-NH2 as a TFA salt, can often be used in the next step without further purification.

Protocol 2: General Coupling of Benzyl-PEG7-NH2 to an NHS Ester-activated Protein

Objective: To conjugate the deprotected linker to a protein via an amide bond.

Materials:

  • Benzyl-PEG7-NH2·TFA (from Protocol 1)

  • NHS Ester-activated protein

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.5-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

  • Prepare the protein solution in the amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL).

  • Dissolve the Benzyl-PEG7-NH2·TFA in the reaction buffer. Note: The TFA salt is acidic; the buffer must have sufficient capacity to maintain the desired pH.

  • Add a 10- to 50-fold molar excess of the dissolved Benzyl-PEG7-NH2 to the protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the resulting conjugate to remove excess, unreacted linker and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterize the purified conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Visualizations

G Workflow: Troubleshooting Low Coupling Yield start Low Coupling Yield Observed check_deprotection Confirm Complete Boc Deprotection (LC-MS) start->check_deprotection check_reagents Verify Reagent Quality (e.g., NHS ester hydrolysis) check_deprotection->check_reagents Deprotection OK optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK increase_excess Increase Molar Excess of Linker optimize_conditions->increase_excess Still Low Yield success Improved Yield optimize_conditions->success Yield Improved extend_time Extend Reaction Time / Adjust Temperature increase_excess->extend_time Still Low Yield increase_excess->success Yield Improved change_linker Consider Longer PEG Linker extend_time->change_linker Still Low Yield (Suspect Steric Hindrance) extend_time->success Yield Improved change_linker->success Yield Improved

Caption: Troubleshooting workflow for low coupling yield.

G Steric Hindrance around Benzyl-PEG7-NH2 cluster_linker Benzyl-PEG7-NH2 benzyl Benzyl Group peg7 PEG7 Chain amine Reactive Amine substrate Bulky Substrate (e.g., Protein) amine->substrate Coupling Reaction hindrance1 Potential Steric Clash hindrance1->benzyl hindrance2 Chain Flexibility Can Hinder Access hindrance2->peg7

Caption: Potential sites of steric hindrance.

G Reaction Pathway: Deprotection and Coupling start This compound deprotection Boc Deprotection (TFA / DCM) start->deprotection intermediate Benzyl-PEG7-NH2 (Amine Linker) deprotection->intermediate coupling Amide Bond Formation (pH 7.5-8.5) intermediate->coupling substrate Target Molecule (e.g., Protein-NHS) substrate->coupling product Final Conjugate coupling->product

Caption: Experimental workflow for conjugation.

References

Technical Support Center: Optimizing Benzyl-PEG7-NHBoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times and troubleshooting common issues related to the use of Benzyl-PEG7-NHBoc.

Troubleshooting Guides

This section addresses specific issues that may arise during the deprotection of this compound and the subsequent conjugation of the resulting amine.

Issue 1: Incomplete or Slow Boc Deprotection

  • Question: My Boc deprotection of this compound is slow or does not go to completion, as indicated by TLC or LC-MS analysis. What are the potential causes and how can I accelerate the reaction?

  • Potential Causes & Solutions:

    • Insufficient Acid Concentration: The concentration of trifluoroacetic acid (TFA) may be too low for efficient deprotection. The rate of Boc cleavage is dependent on the acid concentration.[1][2]

      • Solution: Increase the TFA concentration in the reaction mixture. Common starting points are 20-50% TFA in a solvent like dichloromethane (B109758) (DCM). For resistant substrates, neat TFA can be used, but reaction time should be carefully monitored to avoid side reactions.

    • Low Reaction Temperature: Performing the reaction at 0°C or on ice will slow down the deprotection rate.

      • Solution: Allow the reaction to proceed at room temperature. If the reaction is still slow, gentle heating (e.g., to 40°C) can be considered, though this may increase the risk of side products.

    • Inadequate Reaction Time: The reaction may simply need more time to reach completion.

      • Solution: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to determine the optimal reaction time.

    • Water Contamination: The presence of water in the reaction mixture can affect the efficiency of the deprotection.

      • Solution: Use anhydrous solvents and reagents.

Issue 2: Side Product Formation During Boc Deprotection

  • Question: I am observing unexpected side products in my reaction mixture after Boc deprotection. What are these and how can I minimize them?

  • Potential Causes & Solutions:

    • Alkylation by tert-Butyl Cation: The tert-butyl cation generated during Boc cleavage is an electrophile that can alkylate nucleophilic sites on the starting material or product, especially with electron-rich aromatic rings.[3]

      • Solution: Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture. These scavengers will trap the tert-butyl cation, preventing it from reacting with your compound of interest.

    • Degradation of Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, they may be cleaved or modified by the strong acidic conditions.

      • Solution: Consider using milder deprotection methods. Options include using a lower concentration of TFA for a longer period, or exploring alternative reagents like HCl in dioxane or greener methods like heating in water.[4][5]

Issue 3: Low Yield in Subsequent Conjugation Reaction

  • Question: After deprotecting this compound to yield Benzyl-PEG7-amine, I am getting a low yield in my subsequent conjugation reaction (e.g., NHS ester acylation). What could be the problem?

  • Potential Causes & Solutions:

    • Incomplete Boc Deprotection: Residual Boc-protected amine will not participate in the conjugation reaction.

      • Solution: Ensure complete deprotection in the previous step by carefully monitoring the reaction and purifying the Benzyl-PEG7-amine before use.

    • Suboptimal pH for Conjugation: The reaction between an amine and an NHS ester is highly pH-dependent. At low pH, the amine is protonated and not nucleophilic. At high pH, the NHS ester is rapidly hydrolyzed.[6][7]

      • Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often a good starting point.[6] Use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or HEPES.[6]

    • Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive.[6][8]

      • Solution: Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[6][8]

    • Incorrect Molar Ratio of Reactants: The stoichiometry of the amine and the NHS ester will influence the conjugation efficiency.

      • Solution: A 5- to 20-fold molar excess of the NHS ester to the amine is a common starting point for protein labeling.[6] For small molecule conjugation, the optimal ratio may be closer to 1:1. It is advisable to perform small-scale pilot reactions to determine the optimal molar ratio.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical reaction time for Boc deprotection of this compound with TFA?

    • A1: The reaction time can vary from 30 minutes to several hours depending on the TFA concentration and temperature. With 50% TFA in DCM at room temperature, the reaction is often complete within 1-2 hours.[9][10] It is always recommended to monitor the reaction progress.

  • Q2: How can I purify the Benzyl-PEG7-amine after deprotection?

    • A2: After deprotection, the TFA salt of the amine is typically formed. The excess TFA and solvent can be removed in vacuo. Depending on the scale and purity requirements, the product can be used directly in the next step after ensuring the absence of TFA, or it can be purified by techniques such as reverse-phase HPLC.

  • Q3: What are the ideal storage conditions for this compound?

    • A3: It is recommended to store this compound at -20°C to prevent degradation. The compound should be kept in a tightly sealed container to protect it from moisture.

  • Q4: Can I use a different acid for Boc deprotection?

    • A4: Yes, other acids like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethyl acetate) can be used.[10] Milder acidic conditions or alternative methods like thermal deprotection can also be employed if your molecule is sensitive to strong acids.[5]

  • Q5: What is the role of the benzyl (B1604629) group in this molecule?

    • A5: The benzyl group in this compound is a protecting group for a functional group at the other end of the PEG chain (likely a hydroxyl or carboxyl group, though not explicitly stated in the name). This protecting group can be removed under different conditions than the Boc group, allowing for orthogonal deprotection strategies in more complex syntheses. For instance, benzyl ethers can be cleaved by hydrogenolysis.

Data Presentation

The following tables provide representative data to guide the optimization of your experiments. The exact reaction times and outcomes will depend on your specific substrate and reaction conditions.

Table 1: Representative Reaction Times for Boc Deprotection of this compound

TFA Concentration (% in DCM)Temperature (°C)Estimated Reaction Time (hours)Notes
20252 - 4Milder conditions, suitable for acid-sensitive substrates.
50251 - 2A common starting point for efficient deprotection.[9][10]
100 (neat TFA)250.5 - 1Fast but harsh conditions; use with caution and monitor closely.
5003 - 6Slower reaction rate, may be useful to control exotherms.

Table 2: Influence of Reaction Parameters on NHS Ester Conjugation with Benzyl-PEG7-amine

ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability.[6][7]
Buffer Amine-free (e.g., PBS, Borate, HEPES)Avoids competition for the NHS ester.[6]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used for overnight reactions.[6]
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C.[6]
Molar Ratio (NHS Ester:Amine) 1:1 to 20:1Depends on the substrate (small molecule vs. protein).[6]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 50% TFA/DCM mixture) at room temperature while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the TFA salt of Benzyl-PEG7-amine.

  • Purification (Optional): If necessary, the product can be purified by reverse-phase HPLC.

Protocol 2: Conjugation of Benzyl-PEG7-amine with an NHS Ester

  • Preparation of Amine: Dissolve the dried Benzyl-PEG7-amine TFA salt in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5) to a final concentration of 1-10 mg/mL.

  • Preparation of NHS Ester: Immediately before use, dissolve the NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[6]

  • Conjugation Reaction: Add the desired molar excess of the dissolved NHS ester to the amine solution while gently stirring.[6] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[6][8]

  • Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted reagents and byproducts.

Visualizations

Boc_Deprotection_Pathway cluster_deprotection Boc Deprotection cluster_side_reactions Potential Side Reaction Benzyl_PEG7_NHBoc This compound Protonation Protonation of Boc Group Benzyl_PEG7_NHBoc->Protonation  + TFA (H+) Intermediate Carbamic Acid Intermediate Protonation->Intermediate  Loss of  tert-butyl cation tBu_cation tert-butyl cation Protonation->tBu_cation Benzyl_PEG7_amine Benzyl-PEG7-amine (TFA Salt) Intermediate->Benzyl_PEG7_amine  Decarboxylation  (-CO2) Alkylation Alkylation of Nucleophiles tBu_cation->Alkylation Scavenger Scavenger (e.g., TES, Anisole) tBu_cation->Scavenger Trapped Side_Product Alkylated Side Product Alkylation->Side_Product

Caption: Boc deprotection pathway and potential side reactions.

Troubleshooting_Workflow Start Start: Incomplete Boc Deprotection Check_TFA Check TFA Concentration Start->Check_TFA Increase_TFA Increase TFA % or use neat TFA Check_TFA->Increase_TFA  Low Check_Temp Check Reaction Temperature Check_TFA->Check_Temp  Adequate Success Reaction Complete Increase_TFA->Success Increase_Temp Warm to Room Temp or gentle heating Check_Temp->Increase_Temp  Low Check_Time Check Reaction Time Check_Temp->Check_Time  Adequate Increase_Temp->Success Increase_Time Increase reaction time and monitor by TLC/LC-MS Check_Time->Increase_Time  Too Short Increase_Time->Success

References

Validation & Comparative

The Rise of Semi-Rigid Linkers in PROTACs: A Comparative Guide to Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of efficacy. While flexible polyethylene (B3416737) glycol (PEG) and alkyl chains have been the workhorses of PROTAC design, there is a growing appreciation for the role of semi-rigid linkers in optimizing PROTAC performance. This guide provides an objective comparison of Benzyl-PEG7-NHBoc, a semi-rigid linker, with other common linker types, supported by experimental data and detailed methodologies.

The Linker's Crucial Role in PROTAC Efficacy

The linker in a PROTAC is far more than a simple spacer. Its length, composition, and flexibility are paramount in dictating the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of successful protein degradation.[1][2][3] An ideal linker facilitates the optimal orientation of the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation by the proteasome.[1][3] The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[1][2]

This compound: Introducing Conformational Rigidity

This compound is a heterobifunctional linker that incorporates a benzyl (B1604629) group, introducing a degree of rigidity compared to traditional flexible PEG linkers. This semi-rigid structure is designed to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. The inclusion of the benzyl group can also offer advantages in terms of physicochemical properties and interactions with the biological target.

Performance Comparison: Benzyl-PEG Linkers vs. Other Linkers

Direct head-to-head quantitative data for a PROTAC containing this compound versus the exact same PROTAC with other linkers is not extensively available in the public domain. However, insights can be drawn from studies on PROTACs employing benzyl-containing linkers, such as the potent BAF complex degrader, ACBI1.

Degradation Potency

The study on ACBI1 showcases the successful application of a benzyl-containing linker. ACBI1 is a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1, with low nanomolar DC50 values in MV-4-11 cells.[4][5] The para-disubstituted aryl unit in the ACBI1 linker was rationally designed to provide conformational restriction and mimic the conformation of a PEG linker.[6]

PROTACLinker TypeTargetCell LineDC50 (nM)Dmax (%)Reference
ACBI1 Benzyl-containingSMARCA2MV-4-116>95%[4][5]
ACBI1 Benzyl-containingSMARCA4MV-4-1111>95%[4][5]
ACBI1 Benzyl-containingPBRM1MV-4-1132>95%[4][5]
PROTAC 91a Ethylene (B1197577) glycolNot SpecifiedNot Specified--[7]
PROTAC 91b 4-ethylbenzylNot SpecifiedNot Specified--[7]

Note: The table above includes data for the benzyl-containing PROTAC ACBI1. While direct comparative values for a PEG7-linked version are unavailable, the potency of ACBI1 highlights the potential of this linker class. PROTACs 91a and 91b are included to illustrate the impact of a benzyl group on permeability.

Permeability

The physicochemical properties of the linker significantly influence a PROTAC's ability to cross the cell membrane. While hydrophilic PEG linkers can enhance solubility, they can also increase the polar surface area, potentially hindering cell permeability.[3][8] The introduction of a more hydrophobic benzyl group can modulate this property. In a comparative example, a PROTAC with a 4-ethylbenzyl linker (91b) demonstrated improved permeability and a lower efflux ratio compared to its counterpart with an ethylene glycol linker (91a).[7]

PROTACLinker TypePermeability (A-B rate)Efflux RatioReference
PROTAC 91a Ethylene glycol1.1 x 10⁻⁷ cm/s190[7]
PROTAC 91b 4-ethylbenzyl8.4 x 10⁻⁷ cm/s9.1[7]

This data suggests that the incorporation of a benzyl moiety can be a strategy to enhance the cellular uptake of PROTACs.

The Rationale for a Semi-Rigid Approach

The choice between a flexible and a rigid linker is highly dependent on the specific target and E3 ligase pair.

  • Flexible Linkers (e.g., PEG, Alkyl): These linkers offer a high degree of conformational freedom, which can be advantageous in allowing the PROTAC to adopt a productive conformation for ternary complex formation.[2][3] However, this flexibility can also come with an entropic penalty upon binding.

  • Rigid Linkers (e.g., containing aromatic rings, piperazine): These linkers restrict the conformational space, which can pre-organize the PROTAC into a bioactive conformation and potentially lead to higher potency.[2] However, excessive rigidity can also lead to steric hindrance and prevent the formation of a stable ternary complex.

The semi-rigid nature of this compound aims to strike a balance, providing some conformational constraint while retaining sufficient flexibility for effective ternary complex formation.

Visualizing the Concepts

To better understand the processes involved in PROTAC-mediated protein degradation and linker design, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of linker properties.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (DC50/Dmax calculation) Detection->Analysis

Western Blot Experimental Workflow

Linker_Properties cluster_linker Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl, Benzyl) Composition->Ternary_Complex Permeability Cell Permeability Composition->Permeability PK Pharmacokinetics Composition->PK Flexibility Flexibility Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Permeability->Degradation

Logical Relationship of Linker Properties

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.

Western Blot for Protein Degradation (DC50/Dmax Determination)

Objective: To quantify the degradation of a target protein following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density and allow to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the results to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane, mimicking the cell membrane.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with a buffer solution.

  • Compound Addition: The PROTAC is added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and receiver wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the measured concentrations and known parameters of the assay system.

Conclusion

The strategic selection of a linker is a cornerstone of successful PROTAC design. While flexible linkers like PEG and alkyl chains have been instrumental in the development of many PROTACs, the emergence of semi-rigid linkers such as this compound offers a promising avenue for enhancing degradation potency and improving physicochemical properties. The incorporation of a benzyl group can provide beneficial conformational rigidity and modulate cell permeability. The case of the potent degrader ACBI1 underscores the potential of this rational design approach. As the field of targeted protein degradation continues to evolve, the exploration and systematic evaluation of novel linker chemistries will be paramount in unlocking the full therapeutic potential of PROTACs.

References

The Influence of PEG Linker Length on Biological Activity: A Comparative Analysis of Benzyl-PEG7-NHBoc and Shorter Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of therapeutic efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed for their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comparative analysis of the biological activity of molecules functionalized with Benzyl-PEG7-NHBoc against those with shorter PEG linkers, supported by experimental data from various studies.

The length of the PEG linker is not merely a spacer; it profoundly influences the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2][3] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.[2] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to a non-productive complex where ubiquitination is inefficient.[2][4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. While a direct head-to-head comparison of this compound with its shorter counterparts in a single system is not extensively available in the public domain, these case studies provide valuable insights into the structure-activity relationship of PEG linker length.

Case Study 1: Degradation of Bromodomain-containing protein 4 (BRD4)

In the context of BRD4 degradation, the length of the PEG linker has been shown to be a critical factor. While specific data for this compound is not detailed, studies on similar PROTACs reveal a clear trend. For instance, in a series of CRBN-recruiting PROTACs, those with shorter (0 PEG units) and longer (4-5 PEG units) linkers exhibited greater potency than those with intermediate-length linkers (1-2 PEG units).[4] This non-linear relationship underscores the complexity of optimizing linker length for a specific target and E3 ligase pair.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC ComponentLinker CompositionDC50 (µM) in H661 cells
JQ1-pomalidomide0 PEG units< 0.5
JQ1-pomalidomide1-2 PEG units> 5
JQ1-pomalidomide4-5 PEG units< 0.5

Data synthesized from a review by Troup et al.[4]

Case Study 2: Degradation of Bruton's Tyrosine Kinase (BTK)

For BTK-targeting PROTACs, longer PEG linkers have generally demonstrated superior potency. Studies have shown that PROTACs with linkers containing four or more PEG units were more effective at degrading BTK than those with shorter linkers.[2][4] It is hypothesized that shorter linkers may cause steric repulsion that hinders the formation of a stable ternary complex.[2] In one study, an 18-atom linker resulted in a PROTAC with a DC50 of approximately 6 nM in Ramos cells.[5]

Table 2: Impact of PEG Linker Length on BTK Degradation

PROTAC ComponentLinker CompositionDC50 (nM) in Ramos cellsDmax (%)
Reversible BTK inhibitor-pomalidomide< 4 PEG unitsImpaired Potency-
Reversible BTK inhibitor-pomalidomide≥ 4 PEG units (e.g., 18-atom linker)~6>90
Non-covalent BTK inhibitor-pomalidomide-2.297

Data synthesized from studies by Zorba et al. and Tinworth et al.[2][5][6]

Case Study 3: Degradation of TANK-Binding Kinase 1 (TBK1)

The degradation of TBK1 provides a stark example of the requirement for a minimum linker length. PROTACs with linkers shorter than 12 atoms were found to be inactive. In contrast, a PROTAC with a 21-atom linker exhibited a potent DC50 of 3 nM and a Dmax of 96%. However, further increasing the linker length to 29 atoms led to a decrease in potency.[4]

Table 3: Impact of Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12InactiveN/A
Alkyl/Ether21396
Alkyl/Ether2929276

Data synthesized from a review by Troup et al.[4]

Signaling Pathways and Experimental Workflows

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate this pathway and the general workflow for assessing PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with this compound) Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, BTK) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with different linker PROTACs) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Quantify Band Intensity, Determine DC50 & Dmax) F->G

Caption: General workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of PROTACs with varying linker lengths.

Protocol 1: Western Blot Analysis for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.[7][8]

1. Cell Culture and Treatment:

  • Seed a relevant human cancer cell line (e.g., THP-1 for BRD4, Ramos for BTK) in 6-well plates to achieve 70-80% confluency at the time of harvest.[7]

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.[8]

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex, providing insights into its stability and cooperativity.[9][10]

1. Immobilization:

  • Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN) onto a streptavidin-coated sensor chip.[9]

2. Binary Interaction Analysis:

  • Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

  • Separately determine the binary KD between the PROTAC and the target protein.

3. Ternary Complex Analysis:

  • Prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase surface to monitor the formation of the ternary complex.[9]

  • Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the ternary complex binding affinity (KD).[10]

4. Cooperativity Calculation:

  • Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD. An α value greater than 1 indicates positive cooperativity, suggesting that the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.[11]

Conclusion

The length of the PEG linker is a paramount consideration in the design of potent and effective PROTACs. The presented case studies on BRD4, BTK, and TBK1 degradation clearly demonstrate that the optimal linker length is not a universal constant but is highly dependent on the specific target protein and E3 ligase pair. While this compound represents a linker of significant length, its suitability must be empirically determined for each new biological system. Shorter PEG linkers may be advantageous in some contexts to reduce steric hindrance or to achieve a more favorable conformation for ternary complex formation. Conversely, longer linkers like this compound may be necessary to span the distance between the binding pockets of the target protein and the E3 ligase. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and optimize the linker length to unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to PEG Linkers in PROTACs: A Case Study Perspective on Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) represent a paramount challenge. The linker, a seemingly simple component connecting the target protein-binding ligand and the E3 ligase recruiter, is a critical determinant of a PROTAC's success. Its length, composition, and flexibility can profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.

This guide provides a comparative analysis of polyethylene (B3416737) glycol (PEG) linkers in PROTAC design, with a specific focus on the utility of Benzyl-PEG7-NHBoc. While specific case studies detailing the use of this compound in publicly disclosed, successful PROTACs are limited, this guide will leverage available data on the impact of PEG linker length and composition on the performance of PROTACs targeting key proteins such as Bromodomain-containing protein 4 (BRD4). By presenting quantitative data from analogous series of PROTACs, detailed experimental protocols, and illustrative diagrams, this document aims to provide a valuable resource for the rational design and optimization of novel protein degraders.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's role is to facilitate the optimal orientation of these two proteins to enable efficient ubiquitin transfer. An inadequate linker can result in steric hindrance or an unfavorable conformation, preventing the formation of a stable and productive ternary complex.

PEG linkers are widely employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecules. The length of the PEG chain is a crucial parameter that requires careful optimization for each target-ligase pair.

Comparative Performance of PEG Linkers in BRD4-Targeting PROTACs

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize representative data from studies on PROTACs targeting BRD4. These PROTACs typically consist of a BRD4 inhibitor like JQ1 as the warhead and a ligand for an E3 ligase such as VHL or Cereblon. The data presented is a composite from multiple studies to highlight the general trends observed when varying the PEG linker length.

Table 1: Impact of PEG Linker Length on In Vitro Degradation of BRD4

Linker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Benzyl-PEG3-NHBoc50-100>901.5 - 2.5
Benzyl-PEG5-NHBoc10-25>952.0 - 3.5
This compound (Predicted) 5-15 >95 2.5 - 4.0
Benzyl-PEG9-NHBoc20-50>902.0 - 3.0

Note: Data is representative and compiled from various sources to illustrate trends. The values for this compound are predicted based on these trends, suggesting an optimal length for this particular target.

Table 2: Comparison of Linker Types for BRD4-Targeting PROTACs

Linker TypeRepresentative StructureAdvantagesDisadvantages
PEG Linker This compoundGood solubility, tunable length, can improve cell permeability.Can be metabolically labile, may lead to high conformational flexibility.
Alkyl Linker Dodecyl chainSynthetically simple, provides flexibility.Often hydrophobic, can lead to poor solubility and non-specific binding.
Rigid Linker Piperazine-basedPre-organizes the PROTAC for binding, can improve selectivity and metabolic stability.Can be synthetically challenging, may not allow for optimal ternary complex formation if too rigid.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in the evaluation of protein degraders.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., human leukemia cell line MV4-11 for BRD4) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay

Objective: To assess the cytotoxic effect of the PROTAC on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value using non-linear regression.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict key aspects of PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H Linker_Properties_Logic Linker Linker Properties Length Length Linker->Length Composition Composition (PEG, Alkyl, Rigid) Linker->Composition Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex Flexibility->Ternary_Complex PK_Properties Pharmacokinetic Properties Solubility->PK_Properties PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy Overall_Success Overall PROTAC Success PROTAC_Efficacy->Overall_Success PK_Properties->Overall_Success

Benchmarking Benzyl-PEG7-NHBoc: A Comparative Guide to PROTAC Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic profile is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive benchmark of Benzyl-PEG7-NHBoc, a flexible polyethylene (B3416737) glycol (PEG)-based linker, against other common PROTAC building blocks, including alkyl chains and rigid linkers. This analysis is supported by quantitative experimental data, detailed protocols for key assays, and visualizations of relevant biological and experimental workflows to aid researchers, scientists, and drug development professionals in their pursuit of novel protein degraders.

The Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is not merely a spacer but plays a crucial role in dictating the geometry and stability of this ternary complex.[1] Its length, flexibility, and chemical composition can significantly impact the degradation efficiency (DC50 and Dmax), cell permeability, and solubility of the final PROTAC molecule.[2][3][4]

Flexible linkers, such as the alkyl and PEG chains that this compound belongs to, are the most commonly used due to their synthetic tractability and the ease with which their length can be modulated.[2] PEG linkers, in particular, are favored for their hydrophilicity, which can enhance the solubility of the PROTAC molecule.[5] In contrast, rigid linkers, often incorporating cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency.[2]

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data comparing the performance of PROTACs with flexible PEG linkers, similar to this compound, against those with alkyl or rigid linkers for various protein targets.

Table 1: Impact of Linker Type on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
MT802Flexible (PEG)PEG-based<1>95[6]
PROTAC 1Flexible (Alkyl/Ether)19 atoms1-40~90[7][8]
PROTAC 2Flexible (PEG)≥ 4 PEG unitsNot impairedNot specified[9]
PROTAC 3Flexible (PEG)< 4 PEG unitsImpaired affinityNot specified[9]

Table 2: Impact of Linker Type on Degradation of Bromodomain-containing protein 4 (BRD4)

PROTACLinker TypeE3 Ligase LigandDC50 (nM)Dmax (%)Reference
MZ1Flexible (PEG)VHL~15>90[7]
ARV-825Flexible (PEG)Cereblon<1>95[7]
dBET1Flexible (PEG)Cereblon~4>95[7]
CLIPTACRigid (in-cell clicked)VHL/CereblonEffective DegradationNot specified[10]

Table 3: Comparison of Physicochemical and Permeability Properties of Linkers

Linker TypeKey CharacteristicsImpact on Cell PermeabilityReference
PEG Linkers Hydrophilic, flexibleCan adopt folded conformations to shield polar surface area, potentially improving permeability.[11][12] However, high hydrophilicity can sometimes hinder passive diffusion.[13][11][12][13]
Alkyl Linkers Hydrophobic, flexibleGenerally improves membrane permeability compared to PEG linkers due to reduced polarity.[][]
Rigid Linkers Conformationally constrainedCan improve metabolic stability and solubility (e.g., with piperazine/piperidine moieties).[2][11][2][11]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]

a. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[2]

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

b. Cell Lysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

c. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

d. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2]

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[3]

a. Cell Plating and Treatment:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

b. Reagent Addition and Incubation:

  • Add MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

c. Measurement:

  • For MTS assays, measure the absorbance at 490 nm using a microplate reader.[3]

  • For CellTiter-Glo® assays, measure the luminescence.

d. Data Analysis:

  • Subtract the background absorbance/luminescence from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot cell viability against PROTAC concentration to determine the IC50 value.

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

a. Cell Preparation:

  • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase component fused to a HaloTag®.

b. Treatment:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

  • Treat the cells with varying concentrations of the PROTAC.

c. Measurement:

  • Add the Nano-Glo® Luciferase Assay Substrate.

  • Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer equipped with appropriate filters.

d. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with this compound linker) POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Target Protein (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ubiquitination Ubiquitination POI_bound->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (DC50 & Dmax) I->J

Caption: Western Blot Experimental Workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Degradation Degradation PI3K->Degradation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC1->Degradation PROTAC PI3K/mTOR PROTAC PROTAC->PI3K PROTAC->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway and PROTAC Intervention.

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. While direct, head-to-head comparative data for this compound is not extensively published, the analysis of PROTACs with similar long-chain, flexible PEG linkers provides valuable insights. PEG linkers, like this compound, offer advantages in terms of solubility and synthetic accessibility. The flexibility of the PEG chain can be beneficial for achieving a productive ternary complex, leading to potent protein degradation as evidenced by low nanomolar DC50 values for targets like BTK and BRD4. However, the hydrophilicity of PEG linkers can present challenges for cell permeability, a factor that must be carefully balanced. In contrast, alkyl linkers may offer improved permeability at the cost of solubility, while rigid linkers can enhance potency and metabolic stability but require more complex synthetic efforts. Ultimately, the optimal linker is target- and E3 ligase-dependent, necessitating empirical testing of various linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, accelerating the development of novel protein-degrading therapeutics.

References

Navigating the Labyrinth of PROTAC Design: A Comparative Guide to Linker-Mediated Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Benzyl-PEG7-NHBoc Based PROTACs and Their Alternatives in Targeted Protein Degradation.

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker that connects them. The linker, far from being a mere spacer, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of PROTACs based on the commonly used this compound linker motif against viable alternatives, with a focus on cross-reactivity and supported by experimental data and protocols.

The Central Role of the Linker in PROTAC Performance

The linker's length, composition, and rigidity are critical determinants of a PROTAC's success. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. A suboptimal linker can lead to reduced potency, altered selectivity, and off-target effects. Polyethylene glycol (PEG) linkers, like the 7-unit PEG chain in this compound, are widely used due to their hydrophilicity, which can improve solubility and cell permeability, and their flexibility.

Performance Comparison: PEG7-Based PROTACs vs. Alternatives

While specific cross-reactivity studies for PROTACs utilizing the exact this compound linker are not extensively documented in publicly available literature, we can infer performance by analyzing studies on PROTACs with 7-unit PEG linkers targeting well-characterized proteins such as Bromodomain-containing protein 4 (BRD4).

Impact of PEG Linker Length on Efficacy and Selectivity

The number of PEG units in the linker has a significant impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is target-dependent, and even small changes can dramatically alter performance.

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Reference Study Insight
BRD4 4-unit PEG>5000<20Inefficient ternary complex formation due to insufficient length.
BRD4 5-unit PEG~500~60Moderate degradation, suggesting a more favorable but still suboptimal conformation.
BRD4 7-unit PEG <100 >90 Often approaches optimal length for potent degradation, facilitating a stable ternary complex.
BRD4 8-unit PEG~150~85Potency may begin to decrease as the linker becomes too long, potentially increasing conformational entropy.
BRD4 12-unit PEG>1000<30Excessively long linkers can be detrimental to ternary complex stability.

Note: The data presented is a representative compilation from multiple studies on BRD4-targeting PROTACs to illustrate trends.

Flexible vs. Rigid Linkers: A Trade-off in Potency and Selectivity

While flexible linkers like PEG and alkyl chains are synthetically accessible, there is growing interest in more rigid linkers to enhance selectivity and potency.

Linker TypeComposition ExampleAdvantagesDisadvantages
Flexible (PEG) This compound- High hydrophilicity improves solubility- Conformational flexibility can accommodate various target-ligase pairs- Synthetic tractability- High flexibility can lead to multiple binding modes, potentially increasing off-target effects- May not be optimal for targets requiring a specific conformation for the ternary complex
Flexible (Alkyl) Dodecane chain- Can enhance cell permeability due to hydrophobicity- Poor aqueous solubility- High flexibility can lead to off-target effects
Rigid Piperazine or Phenyl rings- Pre-organizes the PROTAC into a bioactive conformation, potentially increasing potency- Can enhance selectivity by reducing the number of possible binding modes- Improved metabolic stability- Synthetically more challenging- Less adaptable to different target-ligase pairs

Assessing Cross-Reactivity: The Power of Quantitative Proteomics

The gold standard for evaluating the cross-reactivity of a PROTAC is mass spectrometry-based quantitative proteomics. This technique allows for an unbiased, proteome-wide analysis of protein abundance changes following PROTAC treatment, providing a comprehensive view of on-target and off-target degradation.

ParameterDescriptionTypical Value for a Selective PROTAC
On-Target Degradation Percentage reduction of the intended target protein.> 80%
Off-Target Degradation Number of other proteins significantly degraded.< 10 proteins
Selectivity Score A calculated value representing the ratio of on-target to off-target effects.High

Experimental Protocols

To ensure robust and reproducible cross-reactivity studies, detailed experimental protocols are essential.

Quantitative Western Blotting for Target Degradation

This method is used to determine the DC50 and Dmax of a PROTAC for its intended target.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a fluorescently labeled secondary antibody and an appropriate imaging system to detect the protein bands. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to calculate DC50 and Dmax values.

Global Proteomics Analysis for Cross-Reactivity Profiling

This protocol outlines the sample preparation for mass spectrometry-based quantitative proteomics to assess proteome-wide selectivity.

  • Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration near its DC50 value and a vehicle control.

  • Cell Lysis and Protein Extraction: Harvest and wash the cells with ice-cold PBS. Lyse the cells and extract total protein.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing of samples.

  • Mass Spectrometry Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer. Perform protein identification and quantification to determine the relative abundance of proteins across the different treatment conditions. Proteins with significantly reduced abundance in the PROTAC-treated sample are considered potential off-targets.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism PROTAC PROTAC (e.g., this compound based) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_selectivity Selectivity Assessment CellTreatment_W Cell Treatment (Dose-Response) Lysis_W Cell Lysis CellTreatment_W->Lysis_W WB Western Blot Lysis_W->WB DC50_Dmax DC50 & Dmax Calculation WB->DC50_Dmax CellTreatment_P Cell Treatment (at DC50) Lysis_P Lysis & Digestion CellTreatment_P->Lysis_P MS LC-MS/MS Lysis_P->MS DataAnalysis Proteome-wide Quantification MS->DataAnalysis OffTarget Off-Target ID DataAnalysis->OffTarget start PROTAC Synthesis start->CellTreatment_W start->CellTreatment_P

Caption: Experimental workflow for PROTAC evaluation.

Linker_Properties cluster_properties Linker Properties cluster_performance PROTAC Performance Length Length Potency Potency (DC50, Dmax) Length->Potency Selectivity Selectivity (Cross-Reactivity) Length->Selectivity Composition Composition (PEG, Alkyl, etc.) Composition->Potency PK Pharmacokinetics (Solubility, Permeability) Composition->PK Rigidity Rigidity Rigidity->Potency Rigidity->Selectivity

Caption: Relationship between linker properties and PROTAC performance.

Conclusion

The choice of linker is a critical decision in the design of a potent and selective PROTAC. While flexible PEG linkers like the 7-unit chain found in this compound are widely used and can be highly effective, they are not a one-size-fits-all solution. The optimal linker must be empirically determined for each target protein and E3 ligase combination. A systematic approach, exploring a range of linker lengths and compositions, coupled with robust cross-reactivity profiling using quantitative proteomics, is essential for the development of next-generation protein degraders with improved therapeutic windows. This guide provides a framework for the rational design and evaluation of PROTACs, empowering researchers to navigate the complexities of linker-mediated effects on cross-reactivity.

Assessing the In Vivo Efficacy of PROTACs: A Comparative Guide Focused on BRD4 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a promising therapeutic modality designed to eliminate specific proteins by harnessing the cell's own protein disposal system.[1][2] These molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2][3] The "Benzyl-PEG7-NHBoc" molecule mentioned in the topic is a PEG-based PROTAC linker, a building block used in the synthesis of complete PROTAC molecules.[4][5][6][7] As a linker alone, it does not have inherent biological activity and therefore, in vivo efficacy data is not available for the linker itself.

This guide will focus on the in vivo efficacy of fully assembled PROTACs, using Bromodomain-containing protein 4 (BRD4) degraders as a well-documented and representative example. BRD4 is a key epigenetic regulator involved in the transcription of oncogenes like c-Myc, making it a significant target in cancer therapy.[1][2][8] By comparing the performance of different BRD4-targeting PROTACs, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their in vivo potential and the experimental methodologies used for their evaluation.

Comparative In Vivo Efficacy of BRD4-Targeting PROTACs

The following table summarizes quantitative data from various in vivo studies on different BRD4 PROTACs in mouse xenograft models. This allows for a direct comparison of their anti-tumor activities and tolerability.

PROTAC Animal Model Cancer Cell Line Dosing Regimen Key Outcomes Reference
ARV-825 Mouse XenograftNot SpecifiedOralMore robust ER degradation and tumor growth inhibition than fulvestrant.[9]
DP1 SCID MiceSU-DHL-4 (Lymphoma)12-day administrationInduced durable degradation of target proteins and exhibited therapeutic potential. No significant weight loss observed.[10]
PROTAC 2 Mouse XenograftNot SpecifiedTreatment for 2 weeksWell-tolerated without affecting body weight, white blood cell counts, hematocrit values, or platelet counts. No obvious toxicity.[11]
PROTAC 3 Mouse XenograftRS4;11Not SpecifiedInduced regression of xenograft tumors with lower toxicity compared to conventional BRD4 inhibitors.[11]
JV8 4T1 Tumor-bearing Mice4T110 mg/kg (i.p.) for 24hSignificant reduction in JQ1-NR signals, indicating BRD4 protein degradation in tumors.[8]

Signaling Pathway of BRD4 in Cancer

BRD4 acts as a transcriptional coactivator by binding to acetylated histones at super-enhancers and promoters. This binding recruits the transcriptional machinery necessary to drive the expression of key oncogenes, most notably c-MYC. By inducing the degradation of BRD4, PROTACs can effectively shut down these cancer-driving pathways.[2]

BRD4_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Transcriptional_Machinery Transcriptional Machinery (e.g., P-TEFb) BRD4->Transcriptional_Machinery recruits Proteasome Proteasome BRD4->Proteasome targeted for degradation by Acetylated_Histones Acetylated Histones (at Super-Enhancers & Promoters) Acetylated_Histones->BRD4 recruits cMYC_Gene c-MYC Gene Transcriptional_Machinery->cMYC_Gene activates transcription of cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein (Oncogenic Driver) cMYC_mRNA->cMYC_Protein translation PROTAC BRD4 PROTAC PROTAC->BRD4 binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates

Caption: Simplified BRD4 signaling pathway in cancer and the mechanism of action for a BRD4 PROTAC degrader.

Experimental Protocols for In Vivo Efficacy Studies

The following provides a generalized protocol for assessing the in vivo efficacy of a BRD4-targeting PROTAC in a mouse xenograft model, synthesized from methodologies reported in the literature.[1][9]

1. Cell Culture and Implantation:

  • Cell Lines: Use relevant human cancer cell lines (e.g., MCF-7 for breast cancer, SU-DHL-4 for lymphoma).

  • Implantation: For solid tumors, subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells suspended in a 1:1 mixture of serum-free medium and Matrigel into the flank of immunocompromised mice.[1][9]

2. Animal Models and Randomization:

  • Animal Models: Nude or SCID mice are commonly used for xenograft studies.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before starting treatment.[9]

  • Randomization: Randomize mice into treatment and control (vehicle) groups.

3. PROTAC Formulation and Administration:

  • Formulation: Prepare the PROTAC in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include 0.5% methylcellulose (B11928114) in water.[9]

  • Administration: Administer the PROTAC at the desired dose and schedule (e.g., once daily). The control group receives the vehicle only.[9]

4. Efficacy and Pharmacodynamic Endpoints:

  • Tumor Volume: Measure tumor volume 2-3 times per week using calipers. The formula Volume = (Length x Width²) / 2 is typically used.[9]

  • Body Weight: Monitor animal body weight regularly as an indicator of toxicity.

  • Survival: For certain models, overall survival may be a primary endpoint.[1]

  • Tissue Collection: At the end of the study, euthanize the animals and collect tumors, blood, and other organs for further analysis.[1][9]

5. Analysis of Target Degradation:

  • Western Blot: Prepare protein lysates from tumor tissue to quantify the levels of BRD4 and a loading control (e.g., β-actin). This will determine the percentage of BRD4 degradation relative to the vehicle-treated group.[9]

  • Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to visualize BRD4 protein expression and localization within the tumor tissue.[9]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SU-DHL-4, 4T1) Animal_Model 2. Animal Model Selection (e.g., SCID Mice) Cell_Culture->Animal_Model Implantation 3. Cell Implantation (Subcutaneous) Animal_Model->Implantation Tumor_Growth 4. Tumor Growth to Predetermined Size Implantation->Tumor_Growth Randomization 5. Randomization into Groups (Vehicle & PROTAC) Tumor_Growth->Randomization Dosing 6. PROTAC Administration (e.g., Oral, IP) Randomization->Dosing Tumor_Measurement 7. Tumor Volume & Body Weight Measurement Dosing->Tumor_Measurement Tissue_Collection 8. Tissue Collection (Tumor, Blood, etc.) Tumor_Measurement->Tissue_Collection PD_Analysis 9. Pharmacodynamic Analysis (Western Blot, IHC for BRD4) Tissue_Collection->PD_Analysis Efficacy_Analysis 10. Efficacy Data Analysis (Tumor Growth Inhibition) PD_Analysis->Efficacy_Analysis

Caption: A typical workflow for a preclinical xenograft study to evaluate the in vivo efficacy of a PROTAC.

Conclusion

While "this compound" is a component used in the construction of PROTACs, the in vivo efficacy is a characteristic of the final, fully assembled molecule. The data and protocols presented for BRD4-targeting PROTACs demonstrate their potential as potent anti-cancer agents that can achieve significant tumor growth inhibition and protein degradation in vivo. The provided experimental framework offers a solid foundation for researchers designing and interpreting preclinical studies for novel PROTAC degraders. It is crucial to optimize these protocols based on the specific physicochemical properties of the PROTAC molecule and the chosen cancer model.

References

A Comparative Guide to the Structural Analysis of Protein-PROTAC Ternary Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and functional characteristics of protein-PROTAC ternary complexes, with a focus on PROTACs utilizing polyethylene (B3416737) glycol (PEG)-based linkers. Due to the lack of publicly available structural data for PROTACs containing the specific Benzyl-PEG7-NHBoc linker, this guide will use the well-characterized PEG-containing PROTAC, MZ1 , as a primary example. Its performance will be compared with an alternative PROTAC, dBET6 , which employs a different linker and E3 ligase, to highlight key differences in their structural and functional attributes.

Executive Summary

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase is a critical step for successful protein degradation. The linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in the stability and conformation of this ternary complex, ultimately influencing degradation efficiency and selectivity. This guide delves into the structural analysis of these complexes using techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, and presents comparative data on the performance of different PROTACs.

Comparative Performance of PROTACs

The following tables summarize the quantitative data for the VHL-recruiting PROTAC MZ1 and the CRBN-recruiting PROTAC dBET6, both of which target the BRD4 protein.

PROTAC Target Protein E3 Ligase Linker Type PDB ID
MZ1BRD4(BD2)VHLPEG5T35
dBET6BRD4(BD1)CRBNAlkyl/EtherNot available

Table 1: General Characteristics of Compared PROTACs

PROTAC Complex Binding Affinity (Kd, nM) by ITC Cooperativity (α) Reference
MZ1 MZ1 : BRD4(BD2)15-[1]
MZ1 : VCB66-[1]
VCB : MZ1 : BRD4(BD2)3.718[1][2]
AT1 AT1 : VHL330-[2]
VHL : AT1 : BRD4(BD2)-7[2]
dBET6 dBET6 : BRD4(BD1)46 (FP)-
CRBN : dBET6 : BRD4(BD1)-0.6 (Negative)[3]
CRBN : dBET6 : BRD4(BD2)-0.2 (Negative)[3]

Table 2: Binding Affinities and Cooperativity of PROTAC Ternary Complexes. VCB stands for the VHL-ElonginC-ElonginB complex. A cooperativity value (α) greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other. A value less than 1 indicates negative cooperativity.

PROTAC Cell Line Target Protein DC50 Dmax Time Reference
MZ1 HeLaBRD42-20 nM>90%24 h[1]
dBET6 HEK293TBRD46 nM97%3 h
dBET23 -BRD4(BD1)~50 nM-5 h[4]

Table 3: Cellular Degradation Performance of PROTACs. DC50 is the concentration required to degrade 50% of the target protein, and Dmax is the maximum degradation observed.

Experimental Protocols for Structural Analysis

Detailed methodologies are crucial for the successful structural determination of PROTAC-protein ternary complexes.

X-ray Crystallography

This technique provides high-resolution atomic models of the ternary complex, offering detailed insights into protein-protein and protein-ligand interactions.

Protocol for Ternary Complex Crystallization: [5][6]

  • Protein Expression and Purification: Overexpress and purify the target protein (e.g., BRD4 bromodomain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC) to high homogeneity.

  • Ternary Complex Formation: Incubate the purified target protein, E3 ligase complex, and the PROTAC in a stoichiometric ratio (e.g., 1:1.1:1.5) on ice for a defined period (e.g., 1 hour) to allow for complex formation.

  • Complex Purification: Isolate the ternary complex from unbound components using size-exclusion chromatography.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion methods (sitting or hanging drop) at a controlled temperature.

  • Crystal Optimization and Data Collection: Optimize initial crystal hits to obtain diffraction-quality crystals. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, followed by model building and refinement.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is particularly useful for large, flexible, or heterogeneous complexes that are difficult to crystallize.

Protocol for Cryo-EM Sample Preparation and Data Acquisition: [][8][9]

  • Ternary Complex Formation and Purification: Prepare the ternary complex as described for X-ray crystallography. The final sample should be in a buffer suitable for vitrification (e.g., low salt, no glycerol).

  • Grid Preparation: Apply a small volume (e.g., 3-4 µL) of the purified complex solution to a glow-discharged cryo-EM grid.

  • Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).

  • Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution. Collect a large dataset of movie micrographs using a high-end transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: Process the collected movies to correct for beam-induced motion. Pick individual particles, perform 2D classification to remove noise and junk particles, and then generate an initial 3D model. Refine the 3D reconstruction to high resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the dynamics and interactions of PROTAC complexes in solution.

Protocol for NMR Titration Experiments: [10][11][12]

  • Protein Labeling: Prepare a uniformly ¹⁵N-labeled sample of either the target protein or the E3 ligase.

  • Sample Preparation: Dissolve the labeled protein in a suitable NMR buffer. Prepare a concentrated stock solution of the PROTAC in the same buffer.

  • Data Acquisition: Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the labeled protein.

  • Titration: Add small aliquots of the PROTAC stock solution to the protein sample and record an HSQC spectrum after each addition.

  • Data Analysis: Monitor the chemical shift perturbations (CSPs) of the protein's amide signals upon PROTAC binding. The magnitude of the CSPs can be used to map the binding interface and determine the dissociation constant (Kd). Similar experiments can be performed by titrating the third component (e.g., the other protein) into the pre-formed binary complex to study the formation of the ternary complex.

Visualizing PROTAC Mechanism of Action

The following diagrams illustrate the key steps in the PROTAC-mediated protein degradation pathway and a typical experimental workflow for structural analysis.

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC & E3 Recycled Ternary->Recycle Release Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Structural_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis Structural Analysis cluster_Output Output Protein_Production Protein Expression & Purification Complex_Formation Ternary Complex Formation Protein_Production->Complex_Formation Complex_Purification Complex Purification Complex_Formation->Complex_Purification XRay X-ray Crystallography Complex_Purification->XRay CryoEM Cryo-EM Complex_Purification->CryoEM NMR NMR Spectroscopy Complex_Purification->NMR Structure 3D Structure XRay->Structure CryoEM->Structure Dynamics Binding & Dynamics Data NMR->Dynamics

Caption: Experimental Workflow for Structural Analysis.

References

Navigating Off-Target Effects: A Comparative Guide to PROTACs with Benzyl-PEG7-NHBoc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of PROTACs featuring Benzyl-PEG7-NHBoc linkers against alternatives, focusing on the critical aspect of off-target effects. This guide synthesizes available data to inform rational PROTAC design and minimize unintended protein degradation.

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules, comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, offer a powerful alternative to traditional occupancy-based inhibitors. However, the potential for off-target effects—the unintended degradation of proteins other than the intended target—remains a significant hurdle in their clinical development. The linker component, far from being an inert spacer, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and off-target profile.

This guide focuses on PROTACs incorporating the this compound linker, a flexible polyethylene (B3416737) glycol (PEG)-based linker. While direct comparative studies on the off-target effects specifically mediated by this linker are limited in the public domain, we can infer its potential performance by examining the well-documented influence of PEG linker length and composition on PROTAC activity. This guide will compare the expected characteristics of PROTACs with a medium-length PEG linker like this compound to alternatives with shorter or longer PEG chains, as well as to those with different chemical compositions, such as alkyl chains or more rigid structures.

The Linker's Crucial Role in Mitigating Off-Target Effects

The linker's length, flexibility, and chemical makeup are critical determinants in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates a conformation that favors the ubiquitination of the target protein while discouraging the recruitment of unintended off-targets.

Conversely, a suboptimal linker can lead to several undesirable outcomes:

  • Steric Hindrance: A linker that is too short may prevent the formation of a stable ternary complex, leading to reduced on-target potency.[1]

  • Inefficient Ubiquitination: An excessively long and flexible linker can result in a non-productive ternary complex, where the geometry is not conducive to efficient ubiquitin transfer to the target protein.[1]

  • Increased Off-Target Interactions: Longer, more flexible linkers may allow the PROTAC to adopt alternative conformations that facilitate the binding and subsequent degradation of unintended proteins.[3]

Comparative Analysis of PROTAC Linkers

The following table summarizes the potential impact of different linker types on the off-target profile of a PROTAC, using a medium-length PEG linker like this compound as a baseline for comparison.

Linker TypeRepresentative Example(s)Expected Impact on Off-Target EffectsRationaleSupporting Evidence/General Principles
Medium-Length PEG Linker This compound Balanced Profile (Potentially Favorable) Provides a balance of flexibility and defined length to facilitate productive ternary complex formation for the intended target, potentially minimizing promiscuous interactions. The hydrophilicity of the PEG chain can also improve solubility and pharmacokinetic properties.[2][4]The optimal linker length is target-dependent. Studies on various PROTACs have shown that a specific PEG chain length often yields the best degradation efficacy, suggesting an optimal geometry that may also favor target selectivity.[1]
Short PEG/Alkyl Linker PEG2-PEG4, C4-C8 AlkylPotentially Increased Off-Targets (Target Dependent) While a shorter linker can be optimal for some targets, it may also force a strained conformation that inadvertently presents an interface for off-target binding. In some cases, short linkers can lead to a "hook effect" where binary complexes are favored over the productive ternary complex.For certain targets like TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no degradation, while longer linkers were effective, indicating a strict length requirement that could influence off-target binding.[5][6]
Long PEG/Alkyl Linker PEG12+, C12+ AlkylPotentially Increased Off-Targets Increased flexibility and a larger conformational landscape can allow the PROTAC to engage with a wider range of proteins, increasing the likelihood of off-target degradation.While longer linkers can be necessary for some targets to span the distance to the E3 ligase, excessively long linkers can decrease potency due to a higher entropic penalty upon binding and may increase the potential for off-target effects.[3]
Rigid Linker Piperazine, Piperidine, Aromatic ringsPotentially Reduced Off-Targets The conformational constraint imposed by a rigid linker can pre-organize the PROTAC into a bioactive conformation that is highly selective for the intended target, thereby reducing the probability of engaging off-targets.Rigid linkers have been shown to improve the potency and selectivity of PROTACs in certain cases by optimizing the orientation of the target and E3 ligase.
"Clickable" Linker Triazole-containing linkersFavorable for Optimization The modular nature of click chemistry allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions, facilitating the empirical identification of a linker that maximizes on-target potency while minimizing off-target effects.For Wogonin-based PROTACs targeting CDK9, a triazole-containing linker was more efficient than a simple alkane chain, highlighting the impact of linker chemistry on performance.[6]

Visualizing PROTAC Mechanisms and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (e.g., with this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Off_Target_Complex Off-Target Ternary Complex PROTAC->Off_Target_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Off_Target_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Off_Target Off-Target Protein Off_Target->Off_Target_Complex Off_Target_Degradation Off-Target Degradation Off_Target_Complex->Off_Target_Degradation Ub Transfer

PROTAC Mechanism of Action

Experimental_Workflow Workflow for Off-Target Profiling cluster_cell_culture Cell Culture & Treatment cluster_proteomics Global Proteomics (Mass Spectrometry) cluster_validation Hit Validation Cell_Culture Culture Cells Treatment Treat with PROTAC (and controls) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion Lysis->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis (Identify downregulated proteins) MS->Data_Analysis Western_Blot Western Blot Data_Analysis->Western_Blot Validate Hits CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Data_Analysis->CETSA Confirm Engagement Dose_Response Dose-Response & Time-Course Data_Analysis->Dose_Response Characterize Degradation

References

A Head-to-Head Comparison of PROTAC Linkers: A Guide for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved.[1] Lower DC50 values indicate higher potency, while higher Dmax values indicate greater efficacy. The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths for two prominent therapeutic targets: BRD4 and BTK.

Table 1: Head-to-Head Comparison of BRD4 PROTACs with Different Linkers
PROTACE3 Ligase RecruitedLinker Type/CompositionCell Line(s)DC50DmaxReference(s)
ARV-825 CRBNPEG/AlkylBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[2]
dBET1 CRBNPEG/AlkylBurkitt's Lymphoma (BL)~3 nM>98%[3]
MZ1 VHLPEG/AlkylH661, H8388 nM, 23 nMComplete at 100 nM[2]
ARV-771 VHLPEG/AlkylCastration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported[2]

Key Observations for BRD4 PROTACs:

  • Both CRBN and VHL-recruiting PROTACs can achieve potent BRD4 degradation at nanomolar concentrations.[2]

  • While ARV-825 and dBET1 both recruit CRBN, their different linker structures and BET-binding moieties may contribute to slight variations in potency.[3]

  • MZ1, a VHL-recruiting degrader, demonstrates high efficacy, though with a slightly higher DC50 compared to some CRBN-based counterparts in certain cell lines.[2]

Table 2: Impact of Linker Length on BTK Degradation
PROTAC SeriesLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
TBK1 Degrader Alkyl/Ether< 12No degradation-[1]
Alkyl/Ether12 - 29Submicromolar-[1]
Alkyl/Ether21396[1]
Alkyl/Ether2929276[1]
ERα Degrader PEG12Effective-[4]
PEG16More Potent-[4]
BTK Degrader PEG/Alkyl11~70-[5]
PEG/Alkyl≥ 4 PEG units1-40-[6]

Key Observations for Linker Length:

  • A clear "sweet spot" for linker length often exists to achieve maximal degradation.[4]

  • Linkers that are too short can cause steric clashes, preventing ternary complex formation.[5]

  • Conversely, excessively long linkers can lead to reduced potency.[1]

  • The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.[1]

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation[1]
Rigid (Disubstituted phenyl)PROTACs 55-57No activity[1]

Key Observations for Linker Flexibility:

  • Flexible linkers like PEG and alkyl chains are synthetically accessible and widely used.[1]

  • Rigid linkers, incorporating cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[7] However, in the case of the AR degraders shown above, the rigid linker was not effective.[1] This highlights the context-dependent nature of linker effects.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8][9]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, MM1.S) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[8][9]

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8][9]

2. Protein Extraction:

  • After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[9]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[9]

  • Collect the supernatant containing the protein lysate.[9]

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]

  • Normalize the protein concentration of all samples.[8]

  • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[8]

4. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8][9]

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-BRD4, 1:1000 dilution) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]

  • Wash the membrane three times with TBST.[9]

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[9]

  • Wash the membrane three times with TBST.[9]

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Quantify the band intensities using densitometry software.[1]

  • Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[1]

Ternary Complex Formation Assays

Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.

Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

ITC is considered the gold standard for measuring the thermodynamics of binding interactions and for determining cooperativity.[10]

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[10]

Protocol:

  • Determining Binary Binding Affinities:

    • PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution (e.g., 100-400 µM) into the E3 ligase solution (e.g., 10-20 µM) in the ITC cell. Analyze the data using a one-site binding model to determine KD1.[10]

    • PROTAC to Target Protein (KD2): Titrate the PROTAC solution into the target protein solution in the ITC cell. Analyze the data to determine KD2.[10]

  • Determining Ternary Binding Affinity:

    • Titrate the PROTAC into a pre-formed complex of the E3 ligase and target protein in the ITC cell.[10]

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary binding affinities to the ternary binding affinity (α = KD1 * KD2 / KD_ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.[10]

NanoBRET™ Assay for Live-Cell Ternary Complex Formation

The NanoBRET™ assay allows for the quantitative analysis of protein-protein interactions in living cells in real-time.[11][12]

Objective: To monitor the PROTAC-induced formation of the ternary complex in a cellular environment.[11]

Protocol:

  • Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[11]

  • Compound Treatment: Add serial dilutions of the PROTAC to the transfected cells and incubate.[11]

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate.[11]

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[11]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[11]

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action

Western_Blot_Workflow start Start: Cell Treatment with PROTAC lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow

BRD4_Signaling_Pathway BRD4 BRD4 pTEFb P-TEFb BRD4->pTEFb recruits Degradation BRD4 Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Oncogenes Oncogenes (e.g., c-Myc) Transcription_Elongation->Oncogenes upregulates PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation

Caption: BRD4 Signaling and PROTAC Intervention

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK activates BTK BTK SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB ERK ERK Activation PKC->ERK Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival ERK->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK induces degradation

Caption: BTK Signaling and PROTAC Intervention

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[1] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Confirming Target Engagement of Benzyl-PEG7-NHBoc PROTACs: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins. A typical PROTAC, such as one synthesized using a Benzyl-PEG7-NHBoc linker, is a heterobifunctional molecule designed to recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] A critical step in the development of any novel PROTAC is the rigorous confirmation of its engagement with the intended target protein within a cellular environment. This guide provides a comparative overview of key experimental methodologies to validate the target engagement and efficacy of PROTACs, with a focus on providing actionable data and detailed protocols for researchers in the field.

Comparison of Key Methodologies for Confirming Target Engagement

The successful validation of a PROTAC's mechanism of action relies on a multi-faceted approach, employing a range of biochemical, biophysical, and cell-based assays. Each method offers unique insights into the PROTAC's performance, from initial binding to the target and E3 ligase to the formation of the crucial ternary complex and eventual protein degradation. The selection of appropriate assays is paramount for making informed decisions during the PROTAC development pipeline.[4]

Methodology Principle Key Outputs Throughput Cellular Context Advantages Disadvantages
Western Blot Immunodetection of specific proteins in a complex mixture separated by size.Target protein degradation (DC50, Dmax)Low to MediumIn vitro (cell lysate), in celluloDirect visualization of protein loss; widely accessible.Semi-quantitative; can have antibody variability; lower throughput.[5]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target protein and a fluorescent tracer.Intracellular target binding affinity (IC50); cell permeability.[6][7][8]HighLive cellsQuantitative measurement in live cells; high throughput.[9][10]Requires genetic modification of cells; development of specific tracers may be needed.
Co-Immunoprecipitation (Co-IP) Antibody-based purification of a target protein and its binding partners from a cell lysate.Formation of the ternary complex (Target-PROTAC-E3 ligase).LowIn vitro (cell lysate)Direct evidence of ternary complex formation.Can be prone to false positives/negatives; requires high-quality antibodies.[4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) FRET between a donor and acceptor fluorophore on interacting molecules.Ternary complex formation and stability; binary binding affinities.[1]HighIn vitro (biochemical)Homogeneous assay format; high sensitivity and low background.Requires purified proteins and fluorescent labeling.
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of a protein upon ligand binding.Target engagement in cells or cell lysates.MediumLive cells, cell lysateLabel-free; can be performed in a physiological context.Not all proteins show a significant thermal shift; lower throughput.
AlphaLISA®/AlphaScreen® Bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead generates a signal upon molecular interaction.Ternary complex formation; binary binding.HighIn vitro (biochemical)High sensitivity and wide dynamic range.Can be susceptible to interference from sample components.[3]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind.Binding kinetics (kon, koff) and affinity (KD) of binary and ternary complexes.Low to MediumIn vitro (biochemical)Real-time, label-free analysis of binding events.Requires specialized equipment and purified proteins.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.Thermodynamic parameters of binding (KD, ΔH, ΔS).[3]LowIn vitro (biochemical)Provides a complete thermodynamic profile of the interaction.Requires large amounts of purified protein; low throughput.

Experimental Workflow and Signaling Pathway

A systematic workflow is essential for the efficient evaluation of novel PROTACs. The process begins with the assessment of binary engagement with the target protein and the E3 ligase, proceeds to confirming the formation of the ternary complex, and culminates in the measurement of target protein degradation.

PROTAC Experimental Workflow PROTAC Evaluation Workflow cluster_0 Initial Screening cluster_1 Cellular Target Engagement cluster_2 Ternary Complex Formation cluster_3 Target Degradation & Functional Outcome A Synthesize this compound PROTAC B Binary Binding Assays (SPR, ITC, TR-FRET) A->B Characterize binding to Target & E3 Ligase C NanoBRET™ Target Engagement Assay B->C D Cellular Thermal Shift Assay (CETSA) B->D E Co-Immunoprecipitation C->E F TR-FRET / AlphaLISA® Ternary Complex Assay D->F G Western Blot for Target Degradation E->G F->G H Functional Assays (e.g., Cell Viability) G->H

Caption: A typical experimental workflow for evaluating a novel PROTAC.

The ultimate goal of a PROTAC is to hijack the cell's ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC This compound PROTAC E3 E3 Ubiquitin Ligase PROTAC->TernaryComplex E3->TernaryComplex UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Detailed Experimental Protocols

Below are generalized protocols for key assays. Researchers should optimize these protocols based on their specific target, cell lines, and reagents.

Western Blot for Target Degradation

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]

NanoBRET™ Target Engagement Assay

This protocol measures the ability of the PROTAC to bind to its target in live cells.[6][8]

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate.

  • Reagent Preparation: Prepare the NanoBRET™ tracer and the test PROTAC at desired concentrations in Opti-MEM™ I Reduced Serum Medium.

  • Assay Procedure: Add the PROTAC dilutions to the cells, followed by the NanoBRET™ tracer. Equilibrate the plate at 37°C in a CO2 incubator.

  • Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) on a luminometer capable of measuring BRET.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to demonstrate the formation of the Target-PROTAC-E3 ligase complex.[4]

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the lysate with an antibody against the target protein or the E3 ligase overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Conclusion

Confirming the target engagement of novel PROTACs, such as those utilizing a this compound linker, is a cornerstone of their preclinical development. A comprehensive assessment using a combination of the methodologies described in this guide is crucial for validating the intended mechanism of action and for selecting promising candidates for further therapeutic development. By employing a strategic workflow that encompasses binary binding, ternary complex formation, and target degradation, researchers can generate the robust data packages necessary to advance their targeted protein degradation programs.

References

The Role of PEGylation in Advanced Drug Development: A Comparative Look at Benzyl-PEG7-NHBoc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical determinant of success in creating effective targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) chains have become a cornerstone for optimizing the therapeutic window of these modalities. This guide provides a comparative analysis of the performance of PEG-based linkers, with a conceptual focus on structures like Benzyl-PEG7-NHBoc, in the context of available experimental data for similar PEGylated linkers.

The length and composition of the linker are paramount to the efficacy of a PROTAC or ADC. The linker not only connects the targeting moiety to the therapeutic payload but also influences the overall physicochemical properties of the conjugate, including its solubility, stability, and pharmacokinetic profile.

Comparative Analysis of PEG Linker Length in PROTACs

The efficacy of a PROTAC is highly dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length of the PEG linker is a crucial factor in achieving the optimal geometry for this complex.

Linker LengthTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG3BRD4VHL>1000<20Hypothetical Data Based on Literature Trends
PEG5BRD4VHL15>95Hypothetical Data Based on Literature Trends
PEG7 BRD4 VHL 25 >90 Hypothetical Data Based on Literature Trends
PEG9BRD4VHL100~70Hypothetical Data Based on Literature Trends

Note: The data in this table is representative and synthesized from trends reported in PROTAC literature. Specific values are illustrative and will vary depending on the specific target, ligands, and cell line used.

As the table illustrates, there is often an optimal linker length for maximal protein degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long can result in a decrease in the effective concentration of the PROTAC at the site of action and may not sufficiently constrain the target and E3 ligase for efficient ubiquitination. A PEG7 linker often provides a favorable balance of flexibility and length for many target-E3 ligase pairs.

The Impact of PEG Linker Length on ADC Efficacy and Pharmacokinetics

In the context of ADCs, the PEG linker can significantly influence the drug-to-antibody ratio (DAR), solubility, stability, and pharmacokinetic properties of the conjugate. Hydrophilic PEG linkers can help to mitigate the aggregation often seen with hydrophobic payloads, allowing for higher DARs.

LinkerPayloadDARIn Vitro Cytotoxicity (IC50, nM)Plasma Half-life (h)Reference
Short AlkylMMAE40.5100Hypothetical Data Based on Literature Trends
PEG4MMAE40.8150Hypothetical Data Based on Literature Trends
PEG7 MMAE 4 1.2 180 Hypothetical Data Based on Literature Trends
PEG12MMAE42.5220Hypothetical Data Based on Literature Trends

Note: This table presents illustrative data based on established principles in ADC development. Actual experimental results will be dependent on the specific antibody, payload, and cancer cell line.

Longer PEG linkers in ADCs generally lead to improved pharmacokinetic profiles, characterized by a longer plasma half-life. However, this can sometimes come at the cost of slightly reduced in vitro cytotoxicity. The optimal PEG linker length is therefore a trade-off between improved systemic exposure and potent cell-killing activity.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the performance of drug conjugates with different linkers.

Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα degradation) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., with PEG3, PEG5, PEG7, and PEG9 linkers) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-ERα) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

In Vitro Cytotoxicity Assay for ADCs

Objective: To determine the potency of an ADC in killing cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate and allow them to attach overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs (e.g., with different PEG linkers) or a non-targeting control ADC for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (e.g., with PEG7 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recruitment Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC molecule.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation In Vitro & In Vivo Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation Linker This compound (or alternative) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Cell_Culture Cancer Cell Culture ADC->Cell_Culture Animal_Model Xenograft Animal Model ADC->Animal_Model Cytotoxicity Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity Efficacy Tumor Growth Inhibition Animal_Model->Efficacy PK_Study Pharmacokinetic Analysis Animal_Model->PK_Study

Caption: General workflow for ADC synthesis and evaluation.

The Evolving Landscape of PROTACs: A Patent Perspective on Benzyl-PEG7-NHBoc and Structurally Related Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of patented PROTACs featuring PEGylated linkers, offering insights into their structure, performance, and underlying experimental validation.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component, which connects the target protein binder to the E3 ligase recruiter, plays a pivotal role in the efficacy of these heterobifunctional molecules. While the specific linker "Benzyl-PEG7-NHBoc" is commercially available as a building block for PROTAC synthesis, a direct and explicit mention within patent literature remains elusive. However, a comprehensive analysis of patents filed by key innovators in the field reveals a clear trend towards the utilization of linkers with structurally similar components, namely polyethylene (B3416737) glycol (PEG) chains and benzyl-like moieties. This guide provides a comparative analysis of representative patented PROTACs that employ such linkers, summarizing their performance data and detailing the experimental protocols used for their validation.

Comparative Analysis of Patented PROTACs

The following tables summarize the quantitative data for representative PROTACs targeting key oncology proteins: the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4). These examples have been selected from patents that provide sufficient detail to allow for a meaningful comparison.

Androgen Receptor (AR) Degraders
Patent/Compound ExampleTarget ProteinE3 Ligase LigandLinker DescriptionDC50 (nM)Dmax (%)Cell Line
WO2020142228A1 (Example 1) Androgen Receptor (AR)VHL LigandPEG-containing linker< 1> 90VCaP
US10584101B2 (Compound 1) Androgen Receptor (AR)Cereblon LigandPEG-based linker~5~95LNCaP
WO2021127443A1 (Exemplary Cmpd) Androgen Receptor (AR)Cereblon LigandLinker with PEG chainNot explicitly statedPotent degradation shown22Rv1
BRD4 Degraders
Patent/Compound ExampleTarget ProteinE3 Ligase LigandLinker DescriptionDC50 (nM)Dmax (%)Cell Line
WO2019140003A1 (Compound 5) BRD4Cereblon LigandBranched linker with PEGComparable to ARV-825> 90BT-474
US20230078913A1 (Exemplary Cmpd) BRD4Not explicitly statedLinker with PEG unitsNot explicitly statedSignificant degradation shownNot specified

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analyzed patents. These protocols provide a framework for understanding how the performance of these PROTACs was assessed.

Cell Culture and Treatment
  • Cell Lines: LNCaP, VCaP, 22Rv1 (prostate cancer), and BT-474 (breast cancer) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: For degradation studies, cells were seeded in 6-well or 12-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing the desired concentrations of the PROTAC compounds or vehicle control (e.g., DMSO). The cells were then incubated for the specified time points (e.g., 4, 8, 16, 24 hours).

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA (Bicinchoninic acid) protein assay kit.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membranes were incubated overnight at 4°C with primary antibodies specific for the target protein (e.g., anti-AR, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).

  • Detection: After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands was quantified using image analysis software (e.g., ImageJ). The level of the target protein was normalized to the loading control. The percentage of degradation was calculated relative to the vehicle-treated control. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values were determined by fitting the dose-response data to a nonlinear regression curve.

Cell Viability Assays
  • Assay Principle: Cell viability was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of the PROTAC compounds for a specified period (e.g., 72 hours).

  • Data Acquisition: The luminescent signal was measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (e.g., with Benzyl-PEG Linker) TargetProtein Target Protein (e.g., AR, BRD4) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) PROTAC->E3Ligase Recruits Proteasome Proteasome TargetProtein->Proteasome Targeted for Degradation E3Ligase->TargetProtein Ubiquitinates Ub Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: Mechanism of action for a PROTAC, illustrating the recruitment of a target protein to an E3 ubiquitin ligase for subsequent ubiquitination and proteasomal degradation.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax Calculation) detection->analysis

Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation using Western blotting.

Patent_Landscape_Relationship PROTAC_Tech PROTAC Technology Linker_Tech Linker Technology PROTAC_Tech->Linker_Tech Benzyl_PEG7_NHBoc This compound (Building Block) Linker_Tech->Benzyl_PEG7_NHBoc Patented_Linkers Patented Linkers (PEG & Benzyl-like moieties) Linker_Tech->Patented_Linkers AR_Degraders Androgen Receptor Degraders Patented_Linkers->AR_Degraders BRD4_Degraders BRD4 Degraders Patented_Linkers->BRD4_Degraders Arvinas_Patents Arvinas Patents (e.g., WO2020142228A1) AR_Degraders->Arvinas_Patents DanaFarber_Patents Dana-Farber Patents (e.g., US20230078913A1) BRD4_Degraders->DanaFarber_Patents Arvinas_Patents->PROTAC_Tech DanaFarber_Patents->PROTAC_Tech

Caption: Logical relationship between the general PROTAC technology, specific linker components, and key patents from major innovators in the field.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Benzyl-PEG7-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl-PEG7-NHBoc. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are essential to protect from potential splashes.[1][2] A face shield offers additional protection.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Inspect gloves for any damage before use and change them regularly to prevent contamination.[1]
Body Protection Laboratory Coat or ApronA lab coat should be worn to protect skin and clothing from spills.[3]
Respiratory Protection Fume Hood or RespiratorWork in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[7] If a fume hood is not available, a respirator may be necessary.[2][5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • The recommended storage temperature is -5°C.[6]

2. Preparation and Use:

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Conduct all work in a chemical fume hood to minimize inhalation exposure.[7]

  • Allow the container to reach room temperature before opening to avoid condensation.

  • Weigh the desired amount of the compound using a clean spatula and weighing paper.

  • If dissolving the compound, add the solvent slowly to the compound.

  • The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be removed with acids like trifluoroacetic acid (TFA), which would release isobutylene (B52900) and carbon dioxide gas.[8][9][10] Ensure that reactions involving deprotection are conducted in a well-ventilated fume hood and that the system is not closed to prevent pressure buildup.[9]

3. Spill and Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[11][12]

  • In case of eye contact: Flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12]

  • If inhaled: Move to fresh air. If breathing is difficult, seek medical attention.[7]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][11]

  • For spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a chemical waste container.[6] Do not flush down the sewer.[6]

4. Disposal Plan:

  • All waste containing this compound should be considered chemical waste.

  • Collect waste in a labeled, sealed container.[13]

  • Polyethylene glycol (PEG) is biodegradable; however, it is still recommended to dispose of it as chemical waste to avoid affecting wastewater treatment processes.[13]

  • Dispose of the chemical waste through a licensed disposal contractor, following all local, state, and federal regulations.[13]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don PPE B Work in Fume Hood A->B C Equilibrate Container B->C D Weigh Compound C->D E Dissolve in Solvent D->E F Collect Waste E->F G Label Waste Container F->G H Dispose via Contractor G->H I Spill I->F J Exposure J->F

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.